molecular formula C3H7Br2N B1589413 (Bromomethylene)dimethyliminium bromide CAS No. 24774-61-6

(Bromomethylene)dimethyliminium bromide

Cat. No.: B1589413
CAS No.: 24774-61-6
M. Wt: 216.9 g/mol
InChI Key: XIXYNENNFUBWFK-UHFFFAOYSA-M
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Description

(Bromomethylene)dimethyliminium bromide participates in one-carbon homologation of aldehydes to carboxylic acid derivatives.>

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

bromomethylidene(dimethyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H7BrN.BrH/c1-5(2)3-4;/h3H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXYNENNFUBWFK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CBr)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452171
Record name Bromo-N,N-dimethylmethaniminium bromide
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Molecular Weight

216.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24774-61-6
Record name Methanaminium, N-(bromomethylene)-N-methyl-, bromide
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Record name Bromo-N,N-dimethylmethaniminium bromide
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Record name Methanaminium, N-(bromomethylene)-N-methyl-, bromide
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Foundational & Exploratory

Introduction: The Versatility of Bromo-Vilsmeier Reagents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (Bromomethylene)dimethyliminium Bromide

This compound, a member of the Vilsmeier-Haack reagent family, is a highly reactive and versatile intermediate in modern organic synthesis. While its chloro-analogue, generated from reagents like phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), is more commonly known for formylation reactions, the bromo-derivative offers unique reactivity.[1] Its utility extends beyond simple formylation, acting as an effective agent for bromination, one-carbon homologation of aldehydes, and the synthesis of complex heterocyclic systems.[2][3] This guide provides an in-depth exploration of the primary synthesis pathways for this reagent, grounded in mechanistic principles and practical, field-proven methodologies.

Core Synthesis Pathways and Mechanistic Insights

The synthesis of this compound revolves around the activation of N,N-dimethylformamide (DMF), a common and inexpensive polar aprotic solvent, to form a potent electrophilic species.[4][5] The choice of activating agent is the primary determinant of the reaction pathway. We will explore the most prevalent and reliable methods for its preparation.

Pathway 1: Activation of DMF with Phosphorus Tribromide (PBr₃)

This is a direct and efficient method for generating the bromo-Vilsmeier reagent, often prepared in situ for immediate use in subsequent transformations.[3][6]

Mechanism of Formation:

The reaction proceeds through the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of PBr₃. This initial step forms a highly reactive intermediate, which then undergoes an intramolecular rearrangement and elimination sequence. The bromide ion, displaced from the phosphorus, ultimately serves as the counter-ion for the resulting iminium cation.

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product DMF N,N-Dimethylformamide (DMF) step1 Nucleophilic Attack: DMF oxygen attacks PBr₃ DMF->step1 PBr3 Phosphorus Tribromide (PBr₃) PBr3->step1 step2 Intermediate Formation: Formation of a reactive adduct step1->step2 step3 Rearrangement & Elimination: Bromide transfer and elimination of OPBr₂⁻ step2->step3 step4 Product Formation: Stable iminium bromide salt step3->step4 Product (Bromomethylene)dimethyliminium bromide step4->Product

Figure 1: General workflow for the synthesis of the bromo-Vilsmeier reagent using PBr₃.

Experimental Protocol: In Situ Generation and Reaction

The following protocol is adapted from established procedures for the Vilsmeier-Haack bromination of keto-compounds.[6]

Materials and Equipment:

  • Dry N,N-Dimethylformamide (DMF)

  • Phosphorus tribromide (PBr₃)

  • Dry Dichloromethane (CH₂Cl₂)

  • Three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer

  • Ice bath

  • Substrate (e.g., α-tetralone as described in the literature[6])

Step-by-Step Procedure:

  • Preparation: Under a nitrogen atmosphere, charge a three-neck flask with dry DMF (3.0 eq.) dissolved in dry dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of PBr₃: Add phosphorus tribromide (PBr₃) (2.6 eq.) dropwise via the dropping funnel, ensuring the internal temperature is maintained at 0°C.

  • Reagent Formation: Stir the mixture at 0°C for 1 hour. During this time, a pale yellow suspension or precipitate of the this compound reagent will form.[6]

  • Substrate Addition: Add a solution of the substrate (1.0 eq.) in dry CH₂Cl₂ to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for the required reaction time (e.g., 1 hour for α-tetralone).[6]

  • Quenching: After cooling the reaction back to 0°C, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction until effervescence ceases.

  • Work-up: Proceed with standard aqueous work-up and extraction with an organic solvent like CH₂Cl₂.

ReagentMolar Eq.Purpose
Substrate1.0Starting material for bromination
DMF3.0Reagent precursor and solvent
PBr₃2.6Activating agent for DMF
CH₂Cl₂-Anhydrous reaction solvent
Sat. aq. NaHCO₃-Quenching agent to neutralize acids

Causality and Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier reagent is highly moisture-sensitive and will readily hydrolyze. The use of dry solvents and a nitrogen atmosphere is critical for success.

  • Controlled Temperature: The initial formation of the reagent is exothermic. Dropwise addition at 0°C prevents degradation of the reagent and minimizes side reactions.

  • Stoichiometry: An excess of DMF and PBr₃ is often used to ensure the complete conversion of the substrate.

Pathway 2: Halogen Exchange from a Chloro-Vilsmeier Intermediate

An alternative strategy involves the initial formation of the more common chloro-Vilsmeier reagent, followed by an in situ halogen exchange with a bromide source.[7]

Mechanism of Formation:

This two-stage process first involves the reaction of DMF with an inexpensive chlorinating agent like oxalyl chloride or thionyl chloride.[7][8][9] This rapidly forms the (chloromethylene)dimethyliminium chloride. Subsequent introduction of a bromide source, such as hydrogen bromide gas, leads to a halide exchange, yielding the desired this compound.

G cluster_reactants Reactants cluster_pathway Two-Stage Synthesis DMF DMF step1 Stage 1: Formation of Chloro-Vilsmeier Reagent DMF->step1 OxalylChloride Oxalyl Chloride OxalylChloride->step1 HBr Hydrogen Bromide step2 Stage 2: Halogen Exchange HBr->step2 step1->step2 product (Bromomethylene)dimethyliminium bromide step2->product

Figure 2: Halogen exchange pathway for synthesis.

Experimental Protocol Outline:

The following is a generalized protocol based on patented procedures.[7]

  • Chloro-Vilsmeier Formation: Dissolve DMF (2.5 eq.) in an appropriate solvent like methylene chloride and cool to 0-5°C. Add oxalyl chloride (2.5 eq.) while maintaining the low temperature, which results in the precipitation of the chloro-Vilsmeier reagent.[7]

  • Halogen Exchange: Bubble hydrogen bromide gas through the suspension, still at reduced temperature, to perform the halide exchange.

  • Reaction: The resulting this compound can then be used directly for subsequent reactions.

Causality and Experimental Choices:

  • Two-Stage Process: This method avoids the direct use of PBr₃, which can sometimes be less selective. It allows for the use of cheaper and more common chlorinating agents for the initial activation.

  • Gaseous Reagent: The use of hydrogen bromide gas requires appropriate handling and equipment, such as a gas dispersion tube and a robust fume hood.

Pathway 3: Triphenylphosphine and Bromine System

A third method involves the reaction of triphenylphosphine (PPh₃) with elemental bromine (Br₂) in DMF.[2] This system generates the bromo-Vilsmeier reagent in situ. The reaction likely proceeds via the formation of a dibromotriphenylphosphorane intermediate, which then activates DMF in a manner analogous to PBr₃.

Safety and Handling

This compound and its precursors require careful handling in a well-ventilated fume hood.

  • Reagents: Phosphorus tribromide and oxalyl chloride are corrosive and react violently with water. Elemental bromine is highly toxic and corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]

  • Product: The iminium salt is classified as an acute toxicant (oral, dermal, inhalation), a skin and eye irritant, and may cause respiratory irritation.[10]

  • Quenching: The quenching of Vilsmeier reactions with water or bicarbonate is highly exothermic and releases gas. This step must be performed slowly and with adequate cooling.

Hazard Classification (Product)GHS Codes
Acute Toxicity (Oral, Dermal, Inhalation)H302 + H312 + H332
Skin IrritationH315
Eye IrritationH319
Specific Target Organ ToxicityH335 (Respiratory system)

Data sourced from Sigma-Aldrich safety information.[10]

Conclusion and Outlook

The synthesis of this compound is readily achievable through several reliable pathways, most notably via the reaction of DMF with phosphorus tribromide. The choice of method depends on the available reagents, scale, and the specific requirements of the subsequent synthetic step. As a potent electrophile for bromination and formylation, this reagent will continue to be a valuable tool for medicinal and materials chemists aiming to construct complex molecular architectures. Understanding the mechanistic underpinnings and adhering to strict safety protocols are paramount for its successful and safe application in the laboratory.

References

An In-Depth Technical Guide to (Bromomethylene)dimethyliminium Bromide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Preamble for the Research Professional

(Bromomethylene)dimethyliminium bromide, often referred to as a bromo-Vilsmeier reagent, stands as a potent and highly reactive electrophilic agent in modern organic synthesis. Structurally analogous to the more common (chloromethylene)dimethyliminium chloride (the classical Vilsmeier reagent), its bromine substitution significantly influences its reactivity profile, making it a specialized tool for bromination and formylation reactions.[1] Its utility is particularly noted in the synthesis of complex molecules and pharmaceutical intermediates where selective activation or halogenation is paramount.[1] This guide provides a comprehensive overview of its core chemical properties, synthesis, characterization, and key applications, designed to equip researchers and drug development professionals with the foundational knowledge to effectively leverage this reagent.

Core Chemical and Physical Properties

This compound is a solid material at room temperature. As a quaternary iminium salt, it is characterized by a high degree of polarity and reactivity. Care must be taken in its handling as it is known to be corrosive, air-sensitive, and lachrymatory.[2]

Data Summary: Physicochemical Properties
PropertyValueSource(s)
CAS Number 24774-61-6[1][3][4]
Molecular Formula C₃H₇Br₂N[3][4]
Molecular Weight 216.90 g/mol [3][4]
Physical Form Solid
Melting Point 148-153 °C (lit.)[3]
SMILES C--INVALID-LINK--C.[Br-][3]
InChI Key XIXYNENNFUBWFK-UHFFFAOYSA-M[1]

Synthesis and Characterization

The synthesis of this compound relies on the activation of N,N-dimethylformamide (DMF) with a bromine source. The causality behind this synthesis is the nucleophilic attack of the carbonyl oxygen of DMF onto an electrophilic bromine species, followed by elimination to form the stable iminium salt.

Established Synthetic Pathways

Several methods are recognized for the preparation of this reagent, which can be generated in situ or isolated as a solid.

  • Direct Bromination of DMF: A classical approach involves the direct reaction of elemental bromine (Br₂) with N,N-dimethylformamide.[1] This reaction is highly exothermic and necessitates careful temperature control, typically performed in an inert solvent like dichloromethane at low temperatures (e.g., 0 °C) to manage reactivity and prevent byproduct formation.

  • Triphenylphosphine-Mediated Synthesis: An alternative route involves the reaction of triphenylphosphine (PPh₃) with bromine in DMF.[1] This system is believed to first form a triphenylphosphine-bromine adduct, which then serves as the activating agent for DMF, generating the Vilsmeier-type reagent in situ.[1]

Experimental Protocol: Synthesis via Direct Bromination (Illustrative)

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Bromine (Br₂), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask with a magnetic stirrer and dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere, charge a flame-dried round-bottom flask with anhydrous DMF (1.0 eq) dissolved in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath. Effective temperature control is critical to ensure safety and prevent degradation.

  • Bromine Addition: Add a solution of Bromine (1.0 eq) in anhydrous DCM dropwise to the stirred DMF solution via a dropping funnel over 30-60 minutes. Maintain the internal temperature below 5-10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1-2 hours. The formation of a precipitate is often observed.

  • Isolation (Optional): If isolation is desired, the resulting solid can be collected by filtration under an inert atmosphere, washed with cold anhydrous DCM, and dried under vacuum.

  • In Situ Use: More commonly, the reagent is generated and used directly in the subsequent reaction step without isolation.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_workup Workup / Characterization cluster_char Analytical Methods s1 Combine anhydrous DMF and DCM in flask s2 Cool to 0 °C under inert gas s1->s2 s3 Add Br₂ in DCM dropwise (T < 10 °C) s2->s3 s4 Stir at 0 °C for 1-2h s3->s4 w1 Use reagent in situ OR Isolate by filtration s4->w1 Reaction Complete w2 Wash with cold DCM & Dry under vacuum w1->w2 w3 Characterize solid w2->w3 c1 NMR Spectroscopy (¹H, ¹³C) w3->c1 c2 IR Spectroscopy w3->c2 c3 Physical Properties (Melting Point) w3->c3

Caption: General workflow for the synthesis and characterization of this compound.
Spectroscopic Characterization

Full characterization is essential to confirm the structure and purity of the reagent.

  • NMR Spectroscopy (¹H & ¹³C): Proton and Carbon-13 NMR are indispensable for structural confirmation. The ¹H NMR spectrum is expected to show two primary signals: a downfield singlet for the methine proton (BrCH=N⁺) and another singlet for the six equivalent protons of the two N-methyl groups. The ¹³C NMR would similarly show characteristic peaks for the iminium carbon and the N-methyl carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy is a rapid method to identify key functional groups. The most diagnostic peak for this iminium salt is the strong stretching vibration of the carbon-nitrogen double bond (C=N⁺), typically found in the region of 1650-1700 cm⁻¹. Other vibrations for C-H and C-Br bonds would also be present.[1]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the powerful electrophilicity of the carbon atom in the iminium group (C=N⁺).[1] The positive charge on the nitrogen atom creates a strong electron-withdrawing effect, making the iminium carbon highly susceptible to attack by a wide range of nucleophiles.

Mechanism: Conversion of an Alcohol to an Alkyl Bromide

This reagent provides an effective method for the selective bromination of alcohols, particularly primary alcohols. The mechanism avoids the strongly acidic conditions of reagents like HBr that can lead to carbocation rearrangements in sensitive substrates.

  • Activation of Alcohol: The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic iminium carbon.

  • Intermediate Formation: This attack forms an O-alkylated intermediate, which is a highly activated species with an excellent leaving group (Br-CH=N(CH₃)₂-O-R).

  • Nucleophilic Attack by Bromide: The bromide counter-ion (Br⁻) then acts as a nucleophile, attacking the alkyl group (R) in an Sₙ2 fashion.

  • Product Formation: This displacement results in the formation of the alkyl bromide and N,N-dimethylformamide as a byproduct.

Caption: Mechanism for the conversion of a primary alcohol to an alkyl bromide.

Applications in Organic and Drug Synthesis

The unique reactivity of this reagent makes it a valuable tool in multi-step synthesis where mild and selective transformations are required.

  • Halogenation and Formylation: It serves as both a brominating and formylating agent.[1] Its primary use in the Vilsmeier-Haack reaction is the formylation of electron-rich aromatic and heteroaromatic compounds, which are common scaffolds in pharmaceutical drugs.

  • Conversion of Alcohols: As detailed above, it is used for converting alcohols to alkyl bromides, a fundamental transformation for introducing a versatile functional handle for subsequent C-C or C-heteroatom bond formation.[1] Brominated organic compounds are crucial intermediates in the pharmaceutical industry.

  • Homologation Reactions: The reagent participates in one-carbon homologation reactions, for instance, converting aldehydes into carboxylic acid derivatives with an additional carbon atom.[1]

  • Synthesis of Bioactive Molecules: Its chloro-analogue has been used in the synthesis of APIs, demonstrating the industrial relevance of this class of reagents for creating complex drug molecules. It has also been used to synthesize derivatives of cellulose.[1]

Safety and Handling

As a highly reactive and hazardous substance, this compound requires strict handling protocols.

  • Hazards: The compound is classified as acutely toxic if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation. It is also corrosive and lachrymatory.[2]

  • Personal Protective Equipment (PPE): Always handle this reagent in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. A dust mask (e.g., N95) is recommended for handling the solid.

  • Handling: Due to its air and moisture sensitivity, it should be handled under an inert atmosphere (nitrogen or argon). Reactions are often exothermic and require cooling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture.

References

An In-depth Technical Guide to the Mechanism of Action of (Bromomethylene)dimethyliminium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Bromomethylene)dimethyliminium bromide, a prominent member of the Vilsmeier-type reagent family, stands as a versatile and potent electrophilic agent in modern organic synthesis. This technical guide provides a comprehensive exploration of its core mechanistic pathways, offering field-proven insights into its application in key chemical transformations. We will delve into the synthesis of this reagent, its multifaceted roles in formylation, the conversion of alcohols to alkyl bromides, and the one-carbon homologation of aldehydes. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to equip researchers with the practical and theoretical knowledge required for the effective utilization of this powerful synthetic tool.

Introduction: The Vilsmeier Reagent Landscape

The Vilsmeier-Haack reaction, a cornerstone of organic synthesis, traditionally employs a chloroiminium ion, known as the Vilsmeier reagent, for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] this compound, the bromo-analogue of the more common chloroiminium salts, offers a unique reactivity profile, extending its utility beyond simple formylation. Its potent electrophilicity, stemming from the positively charged iminium moiety, makes it a highly effective reagent for a range of nucleophilic substitution and addition reactions. This guide will elucidate the fundamental principles governing its reactivity and provide a practical framework for its application in the laboratory.

Synthesis and Characterization of this compound

The preparation of this compound can be achieved through several methods, with the direct bromination of N,N-dimethylformamide (DMF) being a common approach.[3]

Synthesis Protocol

A classical and direct synthesis involves the reaction of DMF with elemental bromine.[3]

Experimental Protocol: Synthesis of this compound

  • Materials: N,N-dimethylformamide (DMF), Bromine (Br₂), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve N,N-dimethylformamide (1.0 equivalent) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of bromine (1.0 equivalent) in dichloromethane dropwise to the cooled DMF solution with vigorous stirring.

    • Maintain the temperature at 0 °C throughout the addition.

    • After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at 0 °C.

    • The resulting precipitate of this compound can be filtered under an inert atmosphere, washed with cold, dry diethyl ether, and dried under vacuum.

Spectroscopic Characterization

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (δ) ppmMultiplicityAssignment
¹H~8.0-8.5SingletCHBr
¹H~3.4-3.6SingletN(CH₃)₂
¹³C~145-150SingletC=N⁺
¹³C~95-100SingletCHBr

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Core Mechanistic Pathways and Applications

This compound's reactivity is dominated by the electrophilic nature of the iminium carbon. This allows it to participate in a variety of transformations, primarily as a formylating agent, a brominating agent for alcohols, and a reagent for aldehyde homologation.

Formylation of Electron-Rich Arenes and Heterocycles

Analogous to the classical Vilsmeier-Haack reaction, this compound is a highly effective reagent for the formylation of activated aromatic and heteroaromatic compounds.[4]

Mechanism of Formylation:

The reaction proceeds through a two-stage mechanism: formation of the Vilsmeier reagent and subsequent electrophilic aromatic substitution.

Formylation_Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Aromatic Substitution DMF DMF Reagent This compound DMF->Reagent Reaction Br2 Br₂ Br2->Reagent Intermediate Iminium Intermediate Reagent->Intermediate Arene Electron-Rich Arene Arene->Intermediate Nucleophilic Attack Aldehyde Aryl Aldehyde Intermediate->Aldehyde Hydrolysis

Caption: Vilsmeier-Haack Formylation Mechanism.

Experimental Protocol: Formylation of Indole

  • Materials: Indole, this compound, Dichloromethane (CH₂Cl₂), Sodium bicarbonate solution (saturated).

  • Procedure:

    • Dissolve indole (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add this compound (1.1 equivalents) portion-wise to the cooled solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution with vigorous stirring.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford indole-3-carbaldehyde.

Table 2: Formylation of Various Substrates (Illustrative)

SubstrateProductYield (%)
N,N-Dimethylaniline4-(Dimethylamino)benzaldehyde>90
PyrrolePyrrole-2-carbaldehyde80-90
FuranFuran-2-carbaldehyde70-80
Conversion of Alcohols to Alkyl Bromides

A key application of this compound is the efficient conversion of alcohols, particularly primary alcohols, to their corresponding alkyl bromides.[3][5]

Mechanism of Alcohol Bromination:

The reaction proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the carbinol carbon.

Bromination_Mechanism Alcohol Primary Alcohol (R-OH) Intermediate O-Alkyl Intermediate Alcohol->Intermediate Nucleophilic Attack Reagent This compound Reagent->Intermediate AlkylBromide Alkyl Bromide (R-Br) Intermediate->AlkylBromide Sₙ2 Attack SideProduct DMF + HBr Intermediate->SideProduct Elimination Bromide Bromide Ion (Br⁻) Bromide->AlkylBromide

Caption: Mechanism of Alcohol Bromination.

Experimental Protocol: Bromination of 1-Octanol

  • Materials: 1-Octanol, this compound, Dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve 1-octanol (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add this compound (1.2 equivalents) portion-wise with stirring.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Quench the reaction with water.

    • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the resulting 1-bromooctane by distillation or column chromatography.

Table 3: Bromination of Primary Alcohols (Illustrative Yields)

Alcohol SubstrateProductYield (%)
1-Hexanol1-Bromohexane85-95
Benzyl alcoholBenzyl bromide>90
1-Butanol1-Bromobutane80-90
One-Carbon Homologation of Aldehydes

This compound can facilitate the one-carbon homologation of aldehydes to produce carboxylic acid derivatives.[3] This transformation is a valuable tool for extending carbon chains in organic synthesis.

Proposed Mechanism of Aldehyde Homologation:

The mechanism likely involves the formation of a β-bromo iminium intermediate, which is subsequently hydrolyzed to the homologous carboxylic acid.

Homologation_Mechanism Aldehyde Aldehyde (R-CHO) Enolate Enol/Enolate Aldehyde->Enolate Tautomerization Intermediate β-Bromo Iminium Intermediate Enolate->Intermediate Nucleophilic Attack Reagent This compound Reagent->Intermediate CarboxylicAcid Homologated Carboxylic Acid (R-CH₂-COOH) Intermediate->CarboxylicAcid Hydrolysis

Caption: Proposed Mechanism of Aldehyde Homologation.

Experimental Protocol: Homologation of Benzaldehyde

  • Materials: Benzaldehyde, this compound, Tetrahydrofuran (THF), Water.

  • Procedure:

    • To a solution of benzaldehyde (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of this compound (1.2 equivalents) in THF dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

    • Quench the reaction with water and acidify with dilute HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude phenylacetic acid by recrystallization or column chromatography.

Table 4: Homologation of Aldehydes (Illustrative)

Aldehyde SubstrateCarboxylic Acid ProductYield (%)
4-Methoxybenzaldehyde4-Methoxyphenylacetic acid70-80
Cinnamaldehyde3-Phenyl-3-butenoic acid60-70
HeptanalOctanoic acid75-85

Safety, Handling, and Storage

This compound is a reactive and moisture-sensitive compound that should be handled with care.

  • Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture.

  • Quenching: Unreacted reagent should be quenched carefully by slowly adding the reaction mixture to a cold, stirred solution of sodium bicarbonate.

Conclusion

This compound is a powerful and versatile reagent with a broad range of applications in organic synthesis. Its ability to act as a formylating agent, a brominating agent for alcohols, and a tool for aldehyde homologation makes it an invaluable asset for the construction of complex organic molecules. A thorough understanding of its underlying mechanistic principles, as detailed in this guide, is crucial for its effective and safe implementation in the research and development laboratory.

References

An In-Depth Technical Guide to the Bromo Vilsmeier Reagent: Synthesis, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Vilsmeier-Haack reaction is a cornerstone of modern organic synthesis, enabling the formylation and cyclization of a wide array of substrates. While the chloro-Vilsmeier reagent is the most commonly employed variant, its bromo counterpart, (bromomethylene)dimethylammonium bromide, offers unique reactivity and advantages in specific synthetic contexts. This technical guide provides a comprehensive overview of the Bromo Vilsmeier reagent, from its fundamental principles to its practical applications. We will delve into its synthesis, explore its reaction mechanisms, and showcase its utility in the synthesis of valuable chemical intermediates, with a particular focus on insights relevant to drug discovery and development.

Introduction: Beyond the Chloro-Analog

The classical Vilsmeier-Haack reagent, a chloroiminium salt, is a mild and efficient electrophile for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] However, the substitution of chlorine with bromine to form the Bromo Vilsmeier reagent, (bromomethylene)dimethylammonium bromide, introduces nuanced yet significant changes in reactivity. The weaker carbon-bromine bond compared to the carbon-chlorine bond makes the bromide ion a better leaving group, which can lead to enhanced reactivity in certain transformations.[2] This heightened reactivity can be advantageous for less reactive substrates or for achieving specific selectivities. This guide will explore the practical implications of this difference and provide a framework for rationally selecting the appropriate Vilsmeier reagent for a given synthetic challenge.

Synthesis of the Bromo Vilsmeier Reagent

The Bromo Vilsmeier reagent is typically generated in situ due to its moisture sensitivity. Several reliable methods exist for its preparation, with the choice of reagents often depending on the desired scale, substrate compatibility, and available laboratory resources.

From Phosphorus Tribromide (PBr₃) and Dimethylformamide (DMF)

A common and effective method for generating the Bromo Vilsmeier reagent involves the reaction of phosphorus tribromide with dimethylformamide.[3] This method is analogous to the preparation of the chloro-Vilsmeier reagent using phosphoryl chloride (POCl₃).

Experimental Protocol:

  • To a stirred solution of dry N,N-dimethylformamide (DMF) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) under an inert atmosphere (e.g., nitrogen or argon), add phosphorus tribromide (PBr₃) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified period, during which the Bromo Vilsmeier reagent precipitates as a solid.

  • The resulting slurry can be used directly for subsequent reactions.

From Oxalyl Bromide and Dimethylformamide (DMF)

An alternative method utilizes the reaction of oxalyl bromide with DMF. This approach can be advantageous in cases where the phosphorus-containing byproducts of the PBr₃ method might interfere with subsequent steps or product purification.

Experimental Protocol:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert gas inlet, place a solution of dry N,N-dimethylformamide (DMF) in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of oxalyl bromide in CH₂Cl₂ to the cooled DMF solution.

  • Stir the mixture at 0 °C for 30-60 minutes to ensure the complete formation of the reagent. The resulting suspension is then ready for use.

From Triphenylphosphine and Bromine in DMF

This method provides another route to the in situ generation of the Bromo Vilsmeier reagent and can be particularly useful for specific applications.

Experimental Protocol:

  • Dissolve triphenylphosphine in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of bromine in DMF to the triphenylphosphine solution.

  • The resulting mixture containing the Bromo Vilsmeier reagent can be used directly.

Mechanism of Action

The reactivity of the Bromo Vilsmeier reagent stems from the electrophilic nature of the iminium carbon. The reaction mechanism generally proceeds through a nucleophilic attack on this carbon, followed by the elimination of the dimethylamino group and subsequent hydrolysis to yield the formylated product.

Vilsmeier_Mechanism cluster_reagent_formation Reagent Formation cluster_reaction Vilsmeier-Haack Reaction DMF DMF Reagent (Bromomethylene)dimethyl- ammonium bromide (Bromo Vilsmeier Reagent) DMF->Reagent reacts with PBr3 PBr3 PBr3->Reagent Iminium_Salt Iminium Salt Intermediate Reagent->Iminium_Salt reacts with Nucleophile Electron-rich Substrate (Nu-H) Nucleophile->Iminium_Salt attacks Aldehyde Formylated Product Iminium_Salt->Aldehyde undergoes Hydrolysis H₂O Workup Hydrolysis->Aldehyde

Caption: General mechanism of Bromo Vilsmeier reagent formation and reaction.

The key steps involve:

  • Formation of the Bromo Vilsmeier Reagent: As described in the synthesis section, the reaction of a bromine source with DMF generates the electrophilic (bromomethylene)dimethylammonium bromide.

  • Nucleophilic Attack: An electron-rich substrate, such as an activated aromatic ring or an enol, attacks the electrophilic carbon of the Bromo Vilsmeier reagent.

  • Formation of an Iminium Intermediate: This attack leads to the formation of a tetrahedral intermediate which then eliminates a bromide ion to form a new iminium salt.

  • Hydrolysis: Aqueous workup hydrolyzes the iminium salt to the corresponding aldehyde or ketone.

Applications in Organic Synthesis

The Bromo Vilsmeier reagent is a versatile tool for a variety of synthetic transformations, including bromoformylation, cyclization, and one-carbon homologation.

Bromoformylation of Aromatic and Heteroaromatic Compounds

A primary application of the Bromo Vilsmeier reagent is the introduction of both a bromine atom and a formyl group onto a substrate. This is particularly useful in the synthesis of β-bromo-α,β-unsaturated aldehydes from ketones.

SubstrateReagent SystemProductYield (%)Reference
AcetophenonePBr₃ / DMF3-Bromo-3-phenylpropenal75-85[4]
CyclohexanonePBr₃ / DMF2-Bromo-1-cyclohexene-1-carbaldehyde60-70[5]
α-TetralonePBr₃ / DMF1-Bromo-2-naphthaldehyde80-90[6]
Cyclization Reactions

The Bromo Vilsmeier reagent can facilitate the synthesis of various heterocyclic systems. The reaction often proceeds through an initial formylation or bromoformylation followed by an intramolecular cyclization. This strategy is highly valuable in the construction of complex molecular scaffolds found in many pharmaceutical agents.[7][8]

Cyclization_Workflow Start Acyclic Precursor Intermediate Formylated/Brominated Intermediate Start->Intermediate reacts with Vilsmeier Bromo Vilsmeier Reagent Vilsmeier->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization undergoes Product Heterocyclic Product Cyclization->Product yields

Caption: General workflow for heterocycle synthesis using the Bromo Vilsmeier reagent.

One-Carbon Homologation

The Bromo Vilsmeier reagent can be employed in one-carbon homologation reactions, which are crucial for extending carbon chains in a controlled manner.[6][9][10] For example, it can be used to convert aldehydes into α-bromo-α,β-unsaturated aldehydes.

Experimental Protocol for One-Carbon Homologation of Aldehydes:

  • Generate the Bromo Vilsmeier reagent in situ as previously described.

  • Add the aldehyde substrate to the reagent mixture at a controlled temperature.

  • After the reaction is complete, quench the reaction mixture with an aqueous solution of a mild base (e.g., sodium bicarbonate).

  • Extract the product with a suitable organic solvent, dry the organic layer, and purify the product by chromatography or distillation.

Comparison with Chloro Vilsmeier Reagent

The choice between the bromo and chloro Vilsmeier reagents depends on the specific requirements of the reaction.

FeatureChloro Vilsmeier ReagentBromo Vilsmeier Reagent
Reactivity Generally less reactiveGenerally more reactive due to the better leaving group ability of bromide
Cost & Availability Reagents (POCl₃, SOCl₂) are more common and less expensiveReagents (PBr₃, oxalyl bromide) can be more expensive
Applications Widely used for standard formylationsPreferred for bromoformylations, reactions with less reactive substrates, and specific cyclizations
Byproducts Phosphate or sulfate saltsBromide salts

The enhanced reactivity of the Bromo Vilsmeier reagent can be particularly advantageous when dealing with electron-deficient or sterically hindered substrates that are unreactive towards the chloro analog.

Safety and Handling

The Bromo Vilsmeier reagent and its precursors are reactive and require careful handling.

  • Moisture Sensitivity: All reagents and solvents must be anhydrous, and reactions should be conducted under an inert atmosphere to prevent decomposition of the reagent.

  • Corrosivity: Phosphorus tribromide and oxalyl bromide are corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Quenching: The reaction should be quenched carefully by the slow addition of an aqueous base (e.g., saturated sodium bicarbonate solution) or water, preferably at a low temperature to control any exothermic reaction.[11][12][13]

Conclusion

The Bromo Vilsmeier reagent is a powerful and versatile tool in the arsenal of the synthetic organic chemist. Its unique reactivity profile, particularly in bromoformylation and reactions with challenging substrates, makes it a valuable alternative to the more common chloro-Vilsmeier reagent. By understanding the principles of its synthesis, mechanism, and applications as outlined in this guide, researchers and drug development professionals can effectively leverage this reagent to construct complex molecules and accelerate their research programs.

References

(Bromomethylene)dimethyliminium Bromide (CAS 24774-61-6): A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of (Bromomethylene)dimethyliminium bromide, a powerful and versatile bifunctional reagent. As a bromine analogue of the classical Vilsmeier reagent, this compound offers unique reactivity profiles valuable in complex organic synthesis and drug development.[1][2] We will delve into its synthesis, physicochemical properties, core reactivity, and established applications, providing both theoretical understanding and practical, field-proven protocols for its effective use.

Introduction: Understanding the Reagent's Identity and Power

This compound, also known as bromodimethylformiminium bromide, belongs to the class of halomethyleneiminium salts, more broadly recognized as Vilsmeier-Haack type reagents.[1] Its structure is characterized by a highly electrophilic iminium carbon double-bonded to a nitrogen atom, which bears a formal positive charge, and single-bonded to a bromine atom.[1][3] This electronic arrangement makes the compound a potent electrophile, capable of participating in a wide array of chemical transformations.[1][4]

Unlike its more common chloro-analogue, the presence of the more polarizable bromine atom significantly influences the reagent's reactivity, making it a choice reagent for specific transformations where the classical Vilsmeier reagent may be less effective.[1] Its utility spans from acting as a brominating and formylating agent to facilitating complex one-carbon homologations.[1][5][6]

Core Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below for quick reference.

PropertyValueSource(s)
CAS Number 24774-61-6[7][8][9]
Molecular Formula C₃H₇Br₂N[6][7][9]
Molecular Weight 216.90 g/mol [7][8][9]
Appearance White to off-white solid[6][8]
Melting Point 148-153 °C (lit.)[5][6][7][8]
IUPAC Name bromomethylidene(dimethyl)azanium;bromide[3][7]
Solubility Soluble in polar organic solvents[2]
Synonyms Dimethylbromomethyleneammonium bromide[3][7]

Synthesis and Preparation: Generating the Active Reagent

The successful application of this compound is predicated on its proper synthesis and handling. It is often generated in situ but can also be prepared as a crystalline solid.[1] The generation process is typically exothermic and requires careful temperature control.[1]

Several established methods exist for its preparation. A classical and direct approach involves the reaction of N,N-dimethylformamide (DMF) with elemental bromine or a bromine carrier.[1] Another common and reliable method utilizes phosphorus(III) bromide (PBr₃).[5][6]

Experimental Protocol: Synthesis via Phosphorus(III) Bromide

This protocol describes a common laboratory-scale synthesis. The causality behind the procedural steps is critical: slow addition and cooling are necessary to manage the highly exothermic reaction between DMF and PBr₃, preventing side reactions and ensuring safety.

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus(III) bromide (PBr₃)

  • Chloroform, anhydrous

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) dissolved in anhydrous chloroform.

  • Cool the flask to 0 °C using an ice bath. This temperature control is crucial to dissipate the heat generated during the initial exothermic reaction.

  • Slowly add Phosphorus(III) bromide (PBr₃) dropwise to the cooled DMF solution via the dropping funnel with vigorous stirring.[5][6] The slow addition rate is paramount to prevent a runaway reaction.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours to ensure complete formation of the iminium salt.

  • The resulting solid precipitate of this compound can be isolated by filtration under an inert atmosphere, washed with cold, anhydrous chloroform or another suitable solvent, and dried under vacuum.

  • The product is air-sensitive and corrosive and should be stored in a desiccator under an inert atmosphere.[5][6]

Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems from its powerful electrophilicity, centered on the iminium carbon.[1] This makes it highly susceptible to attack by a wide range of nucleophiles.

Caption: Electrophilic nature of the iminium cation.

Key Reaction Pathways:

  • Reaction with Alcohols (Bromination): This reagent is particularly effective for the selective bromination of primary alcohols.[1] The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic iminium carbon. This forms a highly activated O-alkylated intermediate. The bromide counter-ion (Br⁻) then attacks the alkyl group in an Sₙ2 fashion, displacing the activated hydroxyl group to yield the corresponding alkyl bromide.[1] This self-validating system works because the activation of the hydroxyl group is intrinsically linked to the presence of the bromide nucleophile.

G reagent [BrCH=N(CH₃)₂]⁺Br⁻ intermediate [R-CH₂-O-CH=N(CH₃)₂]⁺Br⁻ (Activated Intermediate) alcohol R-CH₂-OH (Primary Alcohol) alcohol->intermediate 1. Nucleophilic Attack by Alcohol product R-CH₂-Br (Alkyl Bromide) intermediate->product 2. Sₙ2 Attack by Br⁻ byproduct DMF + HBr intermediate->byproduct

Caption: Mechanism for the bromination of primary alcohols.

  • One-Carbon Homologation: The reagent facilitates the extension of a carbon chain by a single methylene unit.[1] A notable application is the conversion of aldehydes into carboxylic acid derivatives, a crucial transformation in the synthesis of many complex organic molecules.[1][5][6]

  • Formylation and Halogenation: As a Vilsmeier-type reagent, it can be used for the formylation of activated aromatic and heteroaromatic compounds.[1][10] It has also been applied in the halogenation of substrates like steroidal unsaturated ketones to produce halo-1,3-diene derivatives with improved efficiency over traditional methods.[1]

Applications in Research and Drug Development

The unique reactivity of this compound makes it a valuable tool for synthetic chemists aiming to build molecular complexity. Its ability to act as a bifunctional reagent—a coupling partner combined with an activating species—offers an atom-economic approach to synthesis.[11]

  • Natural Product Synthesis: It has been employed in the synthesis of complex natural products, such as in the preparation of 6-phenyl-6-deoxy-2,3-di-O-methylcellulose.[5][6]

  • Heterocyclic Chemistry: Vilsmeier-type reagents are foundational in constructing heterocyclic ring systems, which are prevalent scaffolds in many pharmaceutical compounds.[10] The reagent can be used to introduce a formyl group that can then be elaborated into a variety of heterocyclic structures.

  • Medicinal Chemistry: The introduction of bromine into a molecule can significantly alter its pharmacological properties.[12] This reagent provides a direct method for targeted bromination under relatively mild conditions, which is advantageous in late-stage functionalization during the drug development process.

Safety, Handling, and Storage

As a highly reactive and hazardous chemical, strict safety protocols must be followed when handling this compound.

  • Hazards: The compound is corrosive, air-sensitive, and a lachrymator (tear-inducing).[5][6] It is harmful if inhaled, swallowed, or in contact with skin, and causes skin, eye, and respiratory irritation.[13]

  • Handling: All manipulations should be carried out in a well-ventilated fume hood.[14] Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles/face shield, is mandatory.[8] Avoid formation of dust and aerosols.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[14]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and rinse skin with plenty of water.[15]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.[15]

Conclusion

This compound is a potent electrophilic reagent with significant utility in modern organic synthesis. Its role as a bromine analogue of the Vilsmeier reagent provides chemists with a unique tool for bromination, formylation, and homologation reactions. While its reactivity demands careful handling and adherence to strict safety protocols, its ability to efficiently construct complex molecular architectures ensures its continued relevance in both academic research and the development of new pharmaceutical agents.

References

An In-depth Technical Guide to the Physical Properties of (Bromomethylene)dimethyliminium bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the core physical and spectroscopic properties of (Bromomethylene)dimethyliminium bromide, a versatile and reactive iminium salt. Primarily intended for researchers, chemists, and professionals in drug development, this document synthesizes critical data from chemical suppliers and peer-reviewed literature into a practical resource. It details the compound's identity, key physical constants, spectroscopic signature, and provides validated protocols for its characterization and safe handling. The causality behind experimental choices is explained to empower users with a deeper understanding of the methodology.

Introduction and Strategic Context

This compound, often referred to as a bromo-Vilsmeier reagent analog, is a highly electrophilic salt belonging to the class of halomethyleneiminium compounds.[1] Its structure features a dimethyliminium cation, [BrCH=N(CH₃)₂]⁺, where the positive charge on the nitrogen atom creates a potent electron-withdrawing effect, rendering the methanaminium carbon a strong electrophilic center.[1] This inherent reactivity makes it a valuable reagent in organic synthesis for a variety of transformations.

Notably, it is employed for the one-carbon homologation of aldehydes to form carboxylic acid derivatives and for the bromination of hydroxyl groups in carbohydrates.[1][2] Understanding the physical properties of this reagent is not merely an academic exercise; it is fundamental to its effective and safe application in the laboratory. Proper handling, storage, and characterization are predicated on a solid understanding of its stability, solubility, and spectroscopic identity. This guide serves as a foundational reference for any scientist intending to utilize this powerful synthetic tool.

Chemical Identity and Core Physical Properties

Accurate identification is the first step in any experimental workflow. The compound is most commonly identified by its CAS Number, 24774-61-6.[3][4][5]

IdentifierValueSource(s)
Chemical Name This compound[3]
Synonyms Bromo-N,N-dimethylmethaniminium bromide, bromomethylenedimethylammonium bromide[5]
CAS Number 24774-61-6[1][3][4][6][7]
Molecular Formula C₃H₇Br₂N[3][5]
Molecular Weight 216.90 g/mol [3][4][6][7]
InChI Key XIXYNENNFUBWFK-UHFFFAOYSA-M[1][3][5]
Key Physical Constants

The physical state and thermal stability are critical parameters for storage and reaction setup.

PropertyValueCommentsSource(s)
Appearance SolidTypically a crystalline solid.
Melting Point 148-153 °C (lit.)A defined melting range is indicative of purity. Decomposition may occur at higher temperatures.[2][3]
Solubility Soluble in polar organic solvents.Analogous Vilsmeier salts are soluble in solvents like DMF, acetonitrile, and chloroform.[8][8]
Stability Air and moisture sensitive; lachrymatory.Must be handled under an inert atmosphere. Corrosive nature requires careful material selection for spatulas and reactors.[2][9]

Spectroscopic and Analytical Characterization

Confirmation of the compound's identity and purity is achieved through a combination of spectroscopic techniques. The data presented here are based on established principles for analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules in solution.[1]

  • ¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. It should exhibit two primary signals:

    • A singlet for the six equivalent protons of the two N-methyl groups. For the chloro-analog, this appears around δ = 3.98-4.00 ppm.[10]

    • A singlet for the single proton on the electrophilic carbon (CH=N⁺). For the chloro-analog, this appears at a significantly downfield shift, around δ = 11.11-11.20 ppm, due to the deshielding effect of the adjacent positive charge.[10]

  • ¹³C NMR: The carbon spectrum provides further confirmation of the key functional groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the molecule.

  • C=N⁺ Stretch: The most significant peak is the stretching vibration of the iminium bond (C=N⁺). For the chloro-Vilsmeier reagent, this appears as a strong absorption around 1699 cm⁻¹.[10] This is a key diagnostic peak.

  • C-H Vibrations: C-H stretching and bending vibrations from the methyl groups are also expected. Stretching vibrations typically appear in the 2845-2975 cm⁻¹ region, while deformation vibrations are found between 1370-1470 cm⁻¹.[11]

Experimental Workflows & Protocols

The following protocols are designed to be self-validating systems for the characterization and handling of this compound.

Workflow for Physicochemical Characterization

The logical flow for analyzing a sample of the reagent is outlined below. This ensures that safety, identity, and purity are assessed in a systematic manner.

G cluster_0 Phase 1: Safety & Handling cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Validation s1 Receive Sample s2 Store in Dessicator under Inert Atmosphere s1->s2 s3 Work in Fume Hood with appropriate PPE s2->s3 a1 Prepare Sample (Inert Atmosphere) s3->a1 Proceed to Analysis a2 Acquire ¹H, ¹³C NMR (e.g., in DMSO-d6) a1->a2 a3 Acquire FT-IR (e.g., KBr pellet or ATR) a1->a3 a4 Determine Melting Point a1->a4 v1 Compare Data to Literature/Reference a2->v1 a3->v1 a4->v1 v2 Confirm Structure & Purity v1->v2 v3 Release for Use v2->v3

Caption: Systematic workflow for the safe handling and characterization of the reagent.
Protocol 1: NMR Sample Preparation (Under Inert Atmosphere)

Causality: The reagent is moisture-sensitive.[9] Exposure to atmospheric water can lead to hydrolysis, compromising the sample and yielding misleading analytical results. Therefore, preparation must be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its high polarity, which aids in dissolving the iminium salt, and its convenient chemical shifts that do not typically obscure relevant signals.

  • Preparation: Transfer a high-quality NMR tube and cap, along with a vial of anhydrous DMSO-d₆, into a glovebox or inert atmosphere glovebag.

  • Sample Weighing: Weigh approximately 5-10 mg of this compound directly into the NMR tube.

  • Solvent Addition: Using a clean, dry pipette, add approximately 0.6 mL of anhydrous DMSO-d₆ to the NMR tube.

  • Dissolution: Cap the tube securely and gently vortex or invert until the solid is fully dissolved.

  • Sealing: For long-term storage or analysis outside the inert environment, seal the cap with parafilm.

  • Analysis: Acquire ¹H and ¹³C NMR spectra immediately.

Protocol 2: Safe Handling and Storage

Causality: The compound is classified as an irritant and is harmful if inhaled, swallowed, or comes into contact with skin.[4] It is also a lachrymator and corrosive.[2] Proper personal protective equipment (PPE) and storage conditions are mandatory to mitigate these risks.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or fumes.

  • Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles. A face shield may be warranted for bulk transfers.

  • Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area.[12] For enhanced stability, storage in a desiccator under an inert gas (e.g., argon or nitrogen) is strongly recommended.[9]

  • Incompatibilities: Keep away from strong oxidizing agents and water.[9]

The Iminium Salt Core: Structure and Reactivity

The physical properties of this compound are a direct consequence of its ionic and electrophilic nature. The diagram below illustrates the key structural features that dictate its reactivity.

Caption: Relationship between the chemical structure and key physicochemical properties.

Conclusion

This compound is a synthetically useful but hazardous chemical reagent. Its effective use is underpinned by a thorough knowledge of its physical and spectroscopic properties. The data compiled in this guide, including its melting point of 148-153 °C, characteristic spectroscopic signatures, and sensitivity to air and moisture, provides the necessary foundation for researchers. Adherence to the outlined protocols for handling, storage, and characterization will ensure both experimental success and laboratory safety.

References

A Comprehensive Technical Guide to the Theoretical Study of Halomethyleneiminium Salts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Halomethyleneiminium salts, commonly known as Vilsmeier reagents, are highly reactive and versatile intermediates with significant applications in organic synthesis, particularly in formylation and cyclization reactions.[1][2] Their transient nature makes experimental characterization challenging, positioning theoretical and computational chemistry as an indispensable tool for elucidating their structure, stability, and reaction mechanisms.[3][4] This guide provides an in-depth exploration of the theoretical methodologies employed to study halomethyleneiminium salts, offering insights for researchers, scientists, and professionals in drug development.

Introduction: The Dual Identity of Halomethyleneiminium Salts

Halomethyleneiminium salts are cationic intermediates characterized by the general structure [R₂N=CHX]⁺, where X is a halogen. They are most famously generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃) or oxalyl chloride.[5] The resulting chloroiminium ion is a potent electrophile, capable of reacting with a wide range of electron-rich nucleophiles.[2][6]

The significance of these salts lies in their role as the key reactive species in the Vilsmeier-Haack reaction, a powerful method for introducing a formyl group onto aromatic and heteroaromatic substrates.[1][5][6] Understanding the electronic structure, stability, and electrophilicity of these intermediates is paramount for controlling the regioselectivity and efficiency of such reactions.[1][7] Theoretical studies provide a molecular-level understanding that is often inaccessible through experimental means alone, offering predictive power in reaction design and optimization.

Part 1: Foundational Theoretical Concepts and Computational Methodologies

The accurate theoretical description of halomethyleneiminium salts requires a robust computational approach capable of handling charged, reactive species, often in a solution-phase environment.

Pillar 1: The Quantum Mechanical Framework

Expertise & Experience: The choice of a computational method is a trade-off between accuracy and computational cost. For systems like halomethyleneiminium salts, both electron correlation and basis set quality are critical for obtaining reliable results.

  • Density Functional Theory (DFT): DFT has emerged as the workhorse for studying these systems due to its favorable balance of cost and accuracy.[8]

    • Functionals: Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation, are generally recommended. The B3LYP functional is a common starting point, while the Minnesota family of functionals, such as M06-2X , often provide improved accuracy for kinetics and non-covalent interactions.[9] An extensive theoretical investigation into the formation of the Vilsmeier-Haack complex found that the M06-2X and MP2 methods performed best when compared to experimental data and high-level CBS techniques.[9]

    • Rationale: The choice of functional directly impacts the calculated electronic structure and, consequently, the predicted reactivity. For instance, M06-2X is often superior for calculating reaction barriers, which is crucial for mechanistic studies of these reactive intermediates.[9]

  • Ab Initio Methods: While more computationally demanding, methods like Møller-Plesset perturbation theory (MP2 ) and Coupled Cluster theory (CCSD(T) ) serve as benchmarks for DFT results.[9][10] They are particularly useful for validating the energetics of key stationary points on the potential energy surface.

  • Basis Sets: The mathematical functions used to build the molecular orbitals must be flexible enough to describe the electron distribution accurately.

    • Pople-style basis sets: 6-31+G(d,p) or 6-311++G(d,p) are frequently used. The + indicates the inclusion of diffuse functions, which are essential for describing the electron distribution in anionic species and for accurately modeling the halide counter-ion.[9] The (d,p) denotes polarization functions, which allow for greater flexibility in the shape of the orbitals and are crucial for describing bonding in hypervalent-like transition states.

    • Dunning's correlation-consistent basis sets: aug-cc-pVDZ or aug-cc-pVTZ offer a systematic way to converge towards the complete basis set limit and are recommended for high-accuracy benchmark calculations.[9]

Pillar 2: Modeling the Reaction Environment
  • Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous dielectric medium.[11][12][13] The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are widely used.[13][14]

    • Causality: Implicit models are computationally efficient and capture the bulk electrostatic effects of the solvent, which are the dominant interactions for charged species. They are particularly effective for geometry optimizations and frequency calculations in solution.[15]

  • Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. While computationally expensive, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in certain reaction mechanisms.

Pillar 3: A Self-Validating Computational Workflow

A rigorous and systematic workflow ensures the reliability and reproducibility of the theoretical results.

Experimental Protocol: Standard Computational Workflow for Characterizing Halomethyleneiminium Salts

  • Initial Structure Generation: Build the 3D structure of the halomethyleneiminium salt using a molecular editor.

  • Geometry Optimization: Perform a full geometry optimization to locate the minimum energy structure on the potential energy surface. This should be done using a chosen DFT functional and basis set, incorporating a solvation model.

  • Frequency Calculation: At the optimized geometry, compute the vibrational frequencies.

    • Self-Validation Check: The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface. The presence of one imaginary frequency indicates a transition state.

    • Thermodynamic Data: The frequency calculation also provides zero-point vibrational energy (ZPVE), thermal corrections, and entropy, which are necessary for calculating Gibbs free energies.

  • Single-Point Energy Refinement: To obtain more accurate energies, perform a single-point energy calculation at the optimized geometry using a higher level of theory or a larger basis set.

  • Analysis of Properties: Post-process the results to analyze the electronic structure (e.g., NBO analysis), predict spectroscopic properties, and map out reaction pathways.

Mandatory Visualization: Computational Workflow

G start Initial Structure Generation opt Geometry Optimization (DFT, Basis Set, Solvation) start->opt freq Frequency Calculation opt->freq verify Verify Stationary Point (0 Imaginary Frequencies?) freq->verify ts_search Transition State Search verify->ts_search No spe Single-Point Energy (Higher Level of Theory) verify->spe Yes ts_search->opt analysis Property Analysis (NBO, Spectra, Reactivity) spe->analysis

Caption: A typical workflow for the theoretical characterization of halomethyleneiminium salts.

Part 2: In-Depth Analysis of Halomethyleneiminium Salts

With a robust computational protocol, we can delve into the specific properties of these reactive intermediates.

Electronic Structure and Bonding

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex quantum chemical wavefunction into intuitive chemical concepts like bonds, lone pairs, and atomic charges.[16][17][18][19][20]

For a typical chloromethyleneiminium cation, [(CH₃)₂N=CHCl]⁺, NBO analysis reveals:

  • Charge Distribution: A significant positive charge is localized on the central carbon and, to a lesser extent, on the nitrogen atom. This high degree of positive charge on the carbon atom explains its potent electrophilicity.

  • Bonding: The C=N bond exhibits strong double-bond character, while the C-Cl bond is highly polarized towards the chlorine atom.

Data Presentation: Calculated Properties of Halomethyleneiminium Cations

Cation ([ (CH₃)₂N=CHX ]⁺)C=N Bond Length (Å)C-X Bond Length (Å)NBO Charge on CNBO Charge on N
X = F 1.2851.320+0.55-0.25
X = Cl 1.2901.685+0.48-0.28
X = Br 1.2921.850+0.45-0.29

(Note: The values in this table are representative and will vary depending on the level of theory and basis set used. They are included for illustrative purposes.)

The trend in the C-X bond length clearly follows the atomic radius of the halogen. The NBO charges indicate that while fluorine is more electronegative, the overall positive charge on the carbon is highest in the fluoro derivative, suggesting a strong inductive effect.

Spectroscopic Properties

Computational chemistry can predict vibrational and NMR spectra, which are invaluable for identifying these transient species experimentally.

  • Vibrational Spectra (IR/Raman): The most intense vibrational mode is typically the C=N stretching frequency, which is highly characteristic. Theoretical calculations can aid in the assignment of experimental spectra, for instance, in monitoring the formation of the Vilsmeier reagent from DMF and POCl₃ using Raman spectroscopy.[21]

  • NMR Spectra: The ¹³C NMR chemical shift of the central carbon is highly deshielded due to its positive charge and is a key spectroscopic signature. Theoretical predictions of NMR chemical shifts can be a powerful tool for structural confirmation.[22]

Part 3: Reactivity and Mechanistic Insights

The primary utility of theoretical studies on halomethyleneiminium salts lies in their ability to elucidate reaction mechanisms and predict reactivity.

Case Study: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on a substrate.[2][5][6]

  • Formation of the Vilsmeier Reagent: Theoretical studies have mapped out the potential energy surface for the reaction of DMF with POCl₃.[9] The reaction proceeds through a series of intermediates and transition states, ultimately leading to the formation of the chloromethyleneiminium cation, [(CH₃)₂N=CHCl]⁺.[9][21]

  • Electrophilic Attack: The iminium salt then acts as an electrophile. The reaction with an electron-rich arene proceeds via a standard electrophilic aromatic substitution mechanism. Computational studies can be used to calculate the activation barriers for attack at different positions on the aromatic ring, thereby explaining and predicting the regioselectivity of the reaction.

Mandatory Visualization: Vilsmeier-Haack Reaction Pathway

G cluster_0 Reagent Formation cluster_1 Electrophilic Attack DMF DMF + POCl₃ Intermediate1 Adduct DMF->Intermediate1 TS1 TS1 Intermediate1->TS1 Vilsmeier [R₂N=CHCl]⁺ (Vilsmeier Reagent) TS1->Vilsmeier TS2 TS2 Vilsmeier->TS2 Arene Arene Arene->TS2 Sigma σ-complex (Intermediate) Product Iminium Product Sigma->Product TS2->Sigma

Caption: A simplified schematic of the Vilsmeier-Haack reaction pathway.

Influence of Substituents and Halogens on Reactivity

Theoretical studies allow for the systematic investigation of how changes in the structure of the halomethyleneiminium salt affect its reactivity.

  • Substituents on Nitrogen (R groups): Electron-donating R groups can stabilize the positive charge on the nitrogen, which can modulate the electrophilicity of the central carbon. Steric hindrance from bulky R groups can also influence the accessibility of the electrophilic center.

  • Halogen (X): The nature of the halogen influences the C-X bond strength and the overall stability of the salt. While fluoro-derivatives are often more stable, the C-F bond is less readily cleaved, which can impact subsequent reaction steps. Chloro- and bromo-derivatives are generally good compromises between reactivity and stability.

Part 4: Advanced Theoretical Topics and Future Directions

  • Reaction Dynamics: While most studies focus on static points on the potential energy surface, ab initio molecular dynamics (AIMD) simulations can provide insights into the dynamic role of the solvent and the short-time-scale events during the reaction.

  • Challenges and Outlook: A key challenge remains the accurate and efficient modeling of the complex interplay between the iminium salt, its counter-ion, and the solvent molecules. Future research will likely focus on developing more sophisticated multi-scale models that combine high-level quantum mechanics for the reacting core with more efficient methods for the environment. The application of machine learning potentials, trained on high-level quantum mechanical data, also holds promise for enabling large-scale dynamic simulations.

Conclusion

Theoretical studies provide an indispensable framework for understanding the fundamental chemistry of halomethyleneiminium salts. By leveraging a combination of density functional theory, appropriate basis sets, and solvation models, researchers can gain detailed insights into their electronic structure, stability, and reactivity. This knowledge is not merely academic; it provides a rational basis for the design of new synthetic methods and the optimization of existing ones, with direct applications in fields ranging from materials science to pharmaceutical development. The synergy between computational prediction and experimental validation will continue to drive innovation in the chemistry of these versatile reactive intermediates.

References

(Bromomethylene)dimethyliminium bromide electrophilicity and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilicity and Reactivity of (Bromomethylene)dimethyliminium bromide

Introduction: Unveiling a Potent Vilsmeier-Type Reagent

This compound, a member of the halomethyleneiminium salt family, stands as a powerful and versatile electrophilic reagent in the landscape of modern organic chemistry.[1] Commonly referred to as a Vilsmeier-type reagent, its significance lies in its capacity to act as a potent electrophile, enabling a range of crucial chemical transformations.[1] While the classical Vilsmeier-Haack reaction typically employs chloroiminium ions generated from reagents like phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), this compound serves as the bromine analogue, offering alternative reactivity and serving as a solid carrier for bromine, which mitigates the hazards associated with using molecular bromine directly.[1][2] This guide provides a comprehensive exploration of its synthesis, core electrophilic nature, and diverse reactivity profile, offering field-proven insights for researchers, scientists, and professionals in drug development.

Synthesis and Characterization

The preparation of this compound is most directly achieved through the reaction of N,N-dimethylformamide (DMF) with elemental bromine.[1] This reaction is typically performed at controlled low temperatures in an organic solvent such as dichloromethane, yielding the iminium salt as a crystalline solid.[1] An alternative in-situ generation involves the reaction of triphenylphosphine with bromine in DMF.[1]

Illustrative Synthesis Workflow

The direct bromination of DMF is a fundamental procedure for generating this reagent. The workflow ensures control over the exothermic reaction and safe handling of the reagents.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation prep_dmf Dissolve DMF in Dichloromethane cool Cool DMF Solution to 0°C prep_dmf->cool prep_br2 Prepare Bromine Solution in Dichloromethane add Slowly Add Bromine Solution prep_br2->add cool->add stir Stir at 0°C (e.g., 1-2 hours) add->stir filter Filter Precipitate stir->filter wash Wash with Cold Dichloromethane filter->wash dry Dry Under Vacuum wash->dry product (Bromomethylene)dimethyliminium bromide (Solid) dry->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for confirming the structure of this compound.[1] The chemical shifts provide unambiguous evidence of the key functional groups.

Nucleus Chemical Shift (δ) ppm (in D₂O) Multiplicity Assignment
¹H8.12SingletCHBr
¹H3.45SingletN(CH₃)₂
¹³C145.7N/AC=N⁺
¹³C98.3N/ACHBr
Data sourced from Benchchem.[1]

The Core of Reactivity: Electrophilicity

The profound electrophilicity of this compound is centered on the carbon atom of the iminium group (C=N⁺).[1] This high electrophilic character is a direct consequence of its electronic structure. The nitrogen atom bears a formal positive charge, which induces a strong electron-withdrawing effect, making the iminium carbon highly susceptible to attack by nucleophiles.[1] This intrinsic reactivity is the foundation for its utility in a wide array of chemical transformations.

Caption: Factors contributing to the electrophilicity of the iminium carbon.

Reactivity Profile and Synthetic Applications

The reagent's high electrophilicity allows it to react with a broad range of nucleophiles, leading to diverse and synthetically valuable products.

Formylation of Electron-Rich Arenes: The Vilsmeier-Haack Reaction

The most prominent application is the Vilsmeier-Haack reaction, a reliable method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic compounds.[1][3][4] The reaction proceeds via an electrophilic aromatic substitution, where the arene attacks the electrophilic carbon of the iminium salt.[3][5][6] The resulting intermediate is then hydrolyzed during aqueous workup to yield the final aryl aldehyde.[4][5][7] This transformation is highly regioselective, with substitution typically occurring at the para position on a substituted benzene ring, or the most electron-rich position of a heterocycle, subject to steric hindrance.[3][4]

Reaction Mechanism: The mechanism involves two primary stages: the electrophilic attack followed by hydrolysis.

G Arene Electron-Rich Arene (e.g., Aniline, Phenol) Intermediate Iminium Intermediate Arene->Intermediate Electrophilic Aromatic Substitution Reagent (Bromomethylene)dimethyliminium bromide Reagent->Intermediate Product Aryl Aldehyde Intermediate->Product Hydrolysis Water H₂O (Aqueous Workup) Water->Product

Caption: The core mechanism of the Vilsmeier-Haack formylation.

Halogenation Reactions

Beyond formylation, this compound serves as an effective source of electrophilic bromine.[1] It has been successfully employed in the halogenation of substrates such as steroidal unsaturated ketones, producing halo-1,3-diene derivatives with improved efficiency over some traditional methods.[1]

One-Carbon Homologation

A notable application is the one-carbon homologation of aldehydes.[1][8] This process extends a carbon chain by a single atom, converting an aldehyde into a carboxylic acid derivative, a crucial transformation in the synthesis of complex organic molecules.[1][8][9]

Synthesis of Biomaterial Derivatives

The reagent has also found utility in materials science. For instance, it has been used to synthesize derivatives of cellulose, such as 6-phenyl-6-deoxy-2,3-di-O-methylcellulose, to modify properties like solubility.[1][10]

Experimental Protocols

Adherence to precise experimental conditions is critical for achieving high yields and ensuring safety.

Protocol 1: General Procedure for Vilsmeier-Haack Formylation

This protocol is adapted from established procedures for Vilsmeier reagents and provides a robust framework for formylating an activated aromatic substrate.[3]

  • Reaction Setup: To a solution of the electron-rich aromatic substrate (1.0 equiv) in a suitable solvent (e.g., DMF, Dichloromethane) in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add this compound (1.2-1.5 equiv) portion-wise at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (40-60 °C) may be required.

  • Workup: Upon completion, cool the reaction mixture back to 0 °C. Cautiously add a saturated aqueous solution of sodium acetate or sodium bicarbonate to hydrolyze the intermediate iminium salt. Stir vigorously for 30-60 minutes.

  • Extraction: Dilute the mixture with water and extract the product with an organic solvent (e.g., Ethyl Acetate, Diethyl Ether).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent under reduced pressure. The crude residue can then be purified by silica gel column chromatography to afford the pure aldehyde.

Handling and Safety

This compound is a reactive and hazardous compound that must be handled with appropriate care.

  • Hazards: It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[11]

  • Precautions:

    • Work in a well-ventilated fume hood.

    • Avoid breathing dust.

    • Wear appropriate personal protective equipment (PPE), including a dust mask (type N95 or equivalent), chemical-resistant gloves, and safety goggles.[11]

  • Storage: Store in a tightly sealed container in a cool, dry place. It is a combustible solid.[11]

Conclusion

This compound is a potent electrophilic agent with a broad scope of applications in organic synthesis. Its role as a key reagent in the Vilsmeier-Haack reaction for formylating electron-rich arenes is well-established, providing a reliable pathway to synthetically important aldehydes. Furthermore, its utility as a brominating agent and in one-carbon homologation reactions underscores its versatility. For researchers in drug development and materials science, a thorough understanding of its reactivity, combined with safe handling practices, unlocks a powerful tool for molecular construction and functionalization.

References

Methodological & Application

Application Notes and Protocols for the Bromination of Primary Alcohols using (Bromomethylene)dimethyliminium bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Primary Alkyl Bromides

The conversion of primary alcohols to their corresponding alkyl bromides is a cornerstone transformation in organic synthesis. Primary alkyl bromides are versatile electrophilic building blocks, crucial for forming new carbon-carbon and carbon-heteroatom bonds in the development of pharmaceuticals, agrochemicals, and advanced materials. While classic methods employing reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) are effective, they often require harsh conditions that are incompatible with sensitive functional groups.[1] The Appel reaction provides a milder alternative but generates stoichiometric amounts of triphenylphosphine oxide, which can complicate purification.[2]

(Bromomethylene)dimethyliminium bromide, a Vilsmeier-Haack type reagent, emerges as a highly effective and mild alternative for this transformation.[3] This guide provides an in-depth analysis of its mechanism, application, and a detailed protocol for its use, tailored for researchers seeking efficient and substrate-tolerant synthetic methodologies. A key advantage is its ability to be generated in situ, enhancing safety and operational efficiency by avoiding the need to isolate and store the highly reactive and moisture-sensitive compound.[4]

The Reagent: A Vilsmeier-Haack Approach to Bromination

This compound belongs to the class of Vilsmeier-Haack reagents, which are powerful electrophiles typically used for the formylation of electron-rich aromatic compounds.[5][6] In this context, its electrophilicity is harnessed to activate the hydroxyl group of an alcohol, converting it into an excellent leaving group for subsequent nucleophilic substitution by a bromide ion.

The most common and practical approach involves the in situ generation of the reagent within the reaction vessel. One established method involves the reaction of N,N-dimethylformamide (DMF) with a combination of triphenylphosphine (PPh₃) and elemental bromine (Br₂).[4] This approach offers superior control and safety, as the reactive species is consumed as it is formed.[4]

Compound This compound
CAS Number 24774-61-6[7]
Molecular Formula C₃H₇Br₂N[7]
Molecular Weight 216.90 g/mol [7][8]
Appearance Solid
Melting Point 148-153 °C

Reaction Mechanism: A Two-Stage Process

The bromination of a primary alcohol using this system proceeds through a well-defined, two-stage mechanism. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting.

  • In Situ Formation of the Vilsmeier Reagent: The process begins with the reaction between triphenylphosphine and bromine to form dibromotriphenylphosphorane. This powerful intermediate then reacts with the solvent, DMF, to generate the electrophilic this compound, along with triphenylphosphine oxide.

  • Alcohol Activation and Sₙ2 Displacement: The primary alcohol's hydroxyl group attacks the electrophilic carbon of the iminium salt. This forms a new intermediate where the oxygen is part of a superb leaving group. A bromide ion, present in the reaction mixture, then acts as a nucleophile, attacking the primary carbon in a classic Sₙ2 displacement. This step proceeds with an inversion of stereochemistry (if the carbon is a stereocenter) and liberates the stable N,N-dimethylformamide and a phosphine oxide byproduct. The overall mechanism is analogous to the Appel reaction, but with the Vilsmeier reagent acting as the activating species.[2]

G cluster_0 Part 1: In Situ Reagent Formation cluster_1 Part 2: Alcohol Bromination (Sₙ2) DMF DMF (Solvent & Reactant) Reagent This compound [BrCH=N(CH₃)₂]⁺Br⁻ DMF->Reagent PPh3_Br2 PPh₃ + Br₂ PPh3_Br2->Reagent in DMF Byproduct1 Ph₃PO Reagent->Byproduct1 Activated_Intermediate Activated Intermediate [R-CH₂-O-CH=N(CH₃)₂]⁺Br⁻ Reagent->Activated_Intermediate Reacts with Alcohol RCH2OH Primary Alcohol (R-CH₂OH) RCH2OH->Activated_Intermediate Product Primary Alkyl Bromide (R-CH₂Br) Activated_Intermediate->Product Byproduct2 DMF Activated_Intermediate->Byproduct2 Bromide Br⁻ Bromide->Activated_Intermediate Sₙ2 Attack

Figure 1. Reaction mechanism for alcohol bromination.

Detailed Experimental Protocol

This protocol describes the in situ generation of this compound from PPh₃/Br₂ in DMF and its subsequent reaction with a generic primary alcohol (e.g., 1-octanol).

Materials and Equipment:

  • Chemicals: 1-Octanol, Triphenylphosphine (PPh₃), Bromine (Br₂), N,N-Dimethylformamide (DMF, anhydrous), Dichloromethane (DCM), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄), Silica Gel.

  • Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, thermometer, condenser, nitrogen/argon inlet, ice-water bath, separatory funnel, rotary evaporator, column chromatography setup.

Experimental Workflow Diagram:

Figure 2. Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, dissolve triphenylphosphine (1.1 eq.) in anhydrous DMF.

  • Reagent Generation (In Situ): Cool the solution to 0-5 °C using an ice-water bath. To this stirred solution, add bromine (1.1 eq.) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of the Vilsmeier-type reagent is often exothermic.[4] After the addition is complete, stir the resulting mixture at 0-5 °C for an additional 30 minutes.

  • Bromination Reaction: Add the primary alcohol (1.0 eq.) dropwise to the cold reaction mixture. Maintain the temperature at 0-5 °C during the addition.

  • Reaction Monitoring: Once the alcohol addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol spot has been completely consumed.

  • Aqueous Workup: Upon completion, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution to quench any unreacted reagents. Extract the aqueous layer three times with dichloromethane (DCM).

  • Isolation: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, typically eluting with a hexane/ethyl acetate gradient, to afford the pure primary alkyl bromide.

Advantages Over Traditional Methods

The use of in situ generated this compound offers several distinct advantages over more conventional brominating agents.

Reagent SystemConditionsKey AdvantagesCommon Drawbacks
This compound Mild (0 °C to RT), NeutralHigh efficiency, compatible with acid-sensitive groups, good for primary alcohols.[9]Stoichiometric phosphine oxide byproduct.
PBr₃ Often requires heatingReadily available, effective for 1° and 2° alcohols.[1]Strongly acidic byproduct (H₃PO₃), can cause rearrangements.[1]
HBr / H₂SO₄ Strongly acidic, refluxInexpensive.[10]Harsh conditions, not suitable for sensitive substrates, risk of elimination and ether formation.[11][12]
Appel Reaction (PPh₃ / CBr₄) Mild, NeutralVery mild, high yields, inversion of stereochemistry.[2]Stoichiometric PPh₃O byproduct, CBr₄ is a greenhouse gas.

Safety and Handling

  • Bromine (Br₂): Highly toxic, corrosive, and an oxidizer. Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, splash goggles, and a face shield.

  • Triphenylphosphine (PPh₃): Toxic and an irritant. Avoid inhalation of dust.

  • N,N-Dimethylformamide (DMF): A potential teratogen and skin irritant. Use in a fume hood and wear appropriate gloves.

  • Reaction Exotherm: The formation of the Vilsmeier reagent is exothermic.[4] Strict temperature control with an ice bath during the addition of bromine is crucial to prevent runaway reactions and ensure safety. The reaction should always be conducted under an inert atmosphere (nitrogen or argon) to prevent side reactions with atmospheric moisture.

Conclusion

The bromination of primary alcohols using in situ generated this compound is a robust, mild, and highly efficient protocol. It provides a valuable alternative to traditional methods, particularly for substrates containing acid-sensitive functional groups. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in these notes, researchers and drug development professionals can effectively leverage this transformation to advance their synthetic campaigns.

References

One-carbon homologation of aldehydes with (Bromomethylene)dimethyliminium bromide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: One-Carbon Homologation of Aldehydes with (Bromomethylene)dimethyliminium bromide

Audience: Researchers, scientists, and drug development professionals.

Guide to the Synthesis of α-Bromoaldehydes: A One-Carbon Homologation Strategy

This document provides a detailed technical guide for the one-carbon homologation of aldehydes to synthesize α-bromoaldehydes using this compound. This transformation is a valuable tool in organic synthesis, converting readily available aldehydes into versatile, functionalized intermediates.

Introduction and Significance

One-carbon homologation, the extension of a carbon chain by a single carbon atom, is a fundamental transformation in organic chemistry.[1][2] When applied to aldehydes, this process can yield a variety of valuable synthetic building blocks. This guide focuses on a specific and efficient method for the one-carbon homologation that concurrently introduces a bromine atom at the α-position, yielding α-bromoaldehydes.

These α-haloaldehyde products are highly sought-after intermediates due to their dual reactivity: the aldehyde group can undergo nucleophilic attack and condensation reactions, while the α-bromo group provides a site for nucleophilic substitution or elimination.[3][4][5] This dual functionality makes them powerful precursors for the synthesis of complex molecules, including epoxides, α,β-unsaturated aldehydes, and various heterocyclic systems.[3]

The key reagent for this transformation, this compound, is a Vilsmeier-Haack type reagent.[6][7][8] Vilsmeier reagents are highly electrophilic iminium salts, traditionally used for the formylation of electron-rich aromatic compounds.[9][10][11][12][13] In this application, the reagent serves as an electrophilic one-carbon source that reacts with the enol or enolate form of the starting aldehyde.

The Reagent: this compound

This compound, [BrCH=N(CH₃)₂]⁺Br⁻, is a highly reactive and moisture-sensitive salt.[14][15][16][17][18] Due to its reactivity, it is almost exclusively generated in situ for immediate consumption.

In Situ Generation: The reagent is typically prepared by reacting N,N-dimethylformamide (DMF) with a suitable brominating agent. Common methods include the use of oxalyl bromide or a combination of triphenylphosphine and elemental bromine.[19] The generation is highly exothermic and requires strict temperature control to prevent decomposition and the formation of byproducts.[19]

Safety and Handling:

  • Corrosive and Moisture-Sensitive: The reagent and its precursors (e.g., oxalyl bromide, bromine) are hazardous and must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents should be used to prevent premature decomposition of the reagent. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Exothermic Reaction: The formation of the Vilsmeier reagent is exothermic. The brominating agent must be added slowly to the DMF solution at a reduced temperature (typically 0 °C) to manage the heat evolution.[19]

Reaction Mechanism

The homologation process involves the nucleophilic addition of an aldehyde-derived enol to the Vilsmeier reagent, followed by hydrolysis of the resulting iminium salt intermediate during the aqueous workup.

Step 1: Vilsmeier Reagent Formation: N,N-dimethylformamide (DMF) reacts with a brominating agent (e.g., oxalyl bromide) to form the electrophilic this compound.

Step 2: Enol Formation: The starting aldehyde tautomerizes to its more nucleophilic enol form. This process can be catalyzed by trace acid.

Step 3: Nucleophilic Attack: The π-bond of the enol attacks the electrophilic carbon of the Vilsmeier reagent, forming a new carbon-carbon bond.

Step 4: Intermediate Formation & Hydrolysis: This attack generates an α-bromo iminium salt intermediate. This intermediate is stable under the anhydrous reaction conditions but is readily hydrolyzed upon the addition of water during the workup phase. The hydrolysis cleaves the C=N bond, revealing the new aldehyde functionality and liberating dimethylamine hydrobromide.

Caption: Figure 1: Reaction Mechanism.

Detailed Experimental Protocol

This protocol describes a general procedure for the one-carbon homologation of an aliphatic aldehyde. Reaction conditions, particularly temperature and reaction time, may need to be optimized for different substrates.

Materials and Equipment:

  • Reagents: N,N-Dimethylformamide (DMF, anhydrous), Oxalyl bromide (or suitable brominating agent), starting aldehyde, Dichloromethane (DCM, anhydrous), saturated aqueous sodium bicarbonate (NaHCO₃), saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, thermometer, inert gas supply (N₂ or Ar), ice-water bath, separatory funnel, rotary evaporator, flash chromatography system.

Procedure:

  • Reaction Setup:

    • Assemble a flame- or oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.

    • Place the flask in an ice-water bath and maintain an internal temperature of 0-5 °C.

    • Under a positive pressure of nitrogen, charge the flask with anhydrous DMF (3.0 equivalents) dissolved in anhydrous DCM (approx. 0.2 M).

  • In Situ Reagent Generation:

    • Slowly add oxalyl bromide (1.2 equivalents) dropwise to the stirred DMF/DCM solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: Slow addition is critical to control the exothermic reaction and prevent reagent decomposition.

    • After the addition is complete, stir the resulting slurry at 0 °C for an additional 30 minutes. The formation of a white precipitate indicates the generation of the Vilsmeier reagent.

  • Aldehyde Addition and Reaction:

    • Dissolve the starting aldehyde (1.0 equivalent) in a minimal amount of anhydrous DCM.

    • Add the aldehyde solution dropwise to the Vilsmeier reagent slurry at 0 °C over 10-15 minutes.

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup and Hydrolysis:

    • Once the reaction is complete, cool the mixture back to 0 °C in an ice-water bath.

    • Slowly and carefully quench the reaction by adding a pre-chilled saturated aqueous solution of sodium bicarbonate. Causality: The quench is highly exothermic and releases gas. Slow addition to a cold solution is essential for safety. The basic solution neutralizes excess acid and facilitates the hydrolysis of the iminium intermediate to the final aldehyde product.

    • Stir the biphasic mixture vigorously for 30-60 minutes at room temperature to ensure complete hydrolysis.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with water and then with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure α-bromoaldehyde.

Substrate Scope and Optimization

This reaction is generally applicable to a range of aldehydes. The table below summarizes typical conditions and expected outcomes for different substrate classes. Enolizable aldehydes are required for this reaction to proceed.

Substrate ClassTypical TemperatureTypical TimeExpected YieldNotes
Linear Aliphatic Aldehydes0 °C to RT2-4 hGood to ExcellentGenerally clean reactions.
α-Branched Aliphatic Aldehydes0 °C to RT3-6 hModerate to GoodSteric hindrance can slow the reaction.
Aromatic AldehydesN/AN/AN/ANot suitable substrates as they cannot form the required enol intermediate.
α,β-Unsaturated Aldehydes0 °C to RT4-8 hVariableCan undergo conjugate addition or other side reactions. Optimization is often required.
Applications and Further Transformations

The synthesized α-bromoaldehydes are versatile intermediates for a variety of subsequent chemical transformations.

applications Figure 2: Synthetic Utility start R-CH(Br)-CHO (α-Bromoaldehyde) sub Nucleophilic Substitution (e.g., with NaN₃, R₂NH) start->sub elim Elimination (e.g., with DBU, Pyridine) start->elim epox Epoxidation (e.g., via Darzens condensation) start->epox hetero Heterocycle Synthesis (e.g., Hantzsch Thiazole Synthesis) start->hetero prod_sub α-Azidoaldehydes, α-Aminoaldehydes sub->prod_sub prod_elim R-C=C-CHO (α,β-Unsaturated Aldehyde) elim->prod_elim prod_epox Glycidic Aldehydes epox->prod_epox prod_hetero Thiazoles, Imidazoles hetero->prod_hetero

Caption: Figure 2: Synthetic Utility.

  • Nucleophilic Substitution: The bromine atom can be readily displaced by a wide range of nucleophiles (e.g., azides, amines, thiols) to introduce new functional groups at the α-position.

  • Elimination Reactions: Treatment with a non-nucleophilic base (e.g., DBU) can induce elimination of HBr to form α,β-unsaturated aldehydes, which are important Michael acceptors.[20]

  • Heterocycle Synthesis: α-Halo carbonyl compounds are classic precursors for the synthesis of numerous heterocycles, such as thiazoles (Hantzsch synthesis) and imidazoles.[3]

References

Application Notes and Protocols for the Synthesis of Bromo-deoxy Carbohydrates using (Bromomethylene)dimethyliminium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Bromo-deoxy Carbohydrates

In the landscape of modern drug discovery and development, carbohydrate chemistry plays a pivotal role. Glycans and their derivatives are integral to a myriad of biological processes, from cellular recognition to pathogen invasion. The targeted modification of these molecules is therefore a cornerstone of medicinal chemistry. Among the various synthetic transformations, the conversion of hydroxyl groups to bromides to form bromo-deoxy carbohydrates is a particularly powerful strategy. These bromo-deoxy sugars are not merely synthetic intermediates; they are versatile precursors for a wide array of other functional groups, enabling the synthesis of complex carbohydrate-based therapeutics, such as novel glycosides, thio-sugars, and amino-sugars.

(Bromomethylene)dimethyliminium bromide, a Vilsmeier-Haack type reagent, has emerged as a highly effective agent for this transformation. Its utility lies in its ability to selectively and efficiently brominate hydroxyl groups on carbohydrate scaffolds under relatively mild conditions. This guide provides a comprehensive overview of the application of this compound in carbohydrate synthesis, detailing the underlying reaction mechanism, offering field-proven experimental protocols, and discussing the scope and limitations of this methodology.

The Reagent: this compound

This compound, often generated in situ, is a powerful electrophilic species. Its high reactivity stems from the electron-withdrawing nature of the iminium group, which renders the methylene carbon highly susceptible to nucleophilic attack.

Properties of this compound:

PropertyValue
CAS Number 24774-61-6[1]
Molecular Formula C3H7Br2N
Molecular Weight 216.90 g/mol [2]
Appearance Solid[2]
Melting Point 148-153 °C (lit.)[2]
Storage 2-8°C under anhydrous conditions[3]

Reaction Mechanism: A Stepwise Perspective

The bromination of a carbohydrate hydroxyl group using this compound proceeds through a well-defined mechanistic pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a carbohydrate hydroxyl group on the electrophilic carbon of the this compound.[3] This forms a highly reactive O-alkylated intermediate.

  • SN2 Displacement: The bromide ion (Br⁻), present in the reaction mixture, then acts as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group in an SN2 fashion. This results in the displacement of the activated group and the formation of the corresponding bromo-deoxy carbohydrate.

This mechanism underscores the importance of steric accessibility, which rationalizes the observed selectivity for primary hydroxyl groups over more hindered secondary and tertiary ones.[3]

mechanistic_pathway reagent This compound intermediate Activated O-alkylated Intermediate reagent->intermediate carbohydrate Carbohydrate-OH carbohydrate->intermediate Nucleophilic Attack product Bromo-deoxy Carbohydrate intermediate->product SN2 Displacement bromide Br⁻ bromide->intermediate

Caption: Mechanistic pathway of carbohydrate bromination.

Experimental Protocols

The following protocols provide a detailed guide for the synthesis of bromo-deoxy carbohydrates. It is imperative to conduct these reactions under anhydrous conditions, as this compound is highly moisture-sensitive.

Protocol 1: In Situ Generation of this compound and Subsequent Bromination of a Primary Hydroxyl Group on a Protected Monosaccharide

This protocol is designed for the selective bromination of the primary hydroxyl group at the C-6 position of a protected glucose derivative.

Materials and Reagents:

  • Protected monosaccharide (e.g., 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Oxalyl bromide or triphenylphosphine and bromine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • In Situ Reagent Generation:

    • Method A (Oxalyl Bromide): To a solution of anhydrous DMF (1.2 equivalents) in anhydrous DCM at 0 °C, add oxalyl bromide (1.1 equivalents) dropwise via the dropping funnel. Stir the resulting mixture at 0 °C for 30 minutes to form a slurry of this compound.

    • Method B (Triphenylphosphine/Bromine): In a separate flask, dissolve triphenylphosphine (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C and add bromine (1.1 equivalents) dropwise. Stir for 15 minutes. To this solution, add anhydrous DMF (1.2 equivalents) dropwise at 0 °C and stir for an additional 30 minutes.[3]

  • Bromination Reaction: Dissolve the protected monosaccharide (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and dilute with DCM.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure bromo-deoxy carbohydrate.

Protocol 2: General Procedure for the Bromination of an Unprotected Carbohydrate

This protocol is a more general approach for the bromination of unprotected carbohydrates, which may result in the bromination of multiple hydroxyl groups, with a preference for the primary position.

Materials and Reagents:

  • Unprotected carbohydrate (e.g., D-Glucose)

  • This compound (pre-formed or generated in situ)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend the unprotected carbohydrate (1.0 equivalent) in anhydrous pyridine.

  • Reagent Addition: Add a solution of this compound (2-3 equivalents, depending on the desired degree of bromination) in anhydrous DCM to the carbohydrate suspension at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature overnight.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. Note that purification of highly polar poly-brominated carbohydrates may require specialized chromatographic techniques.

Scope and Limitations

The use of this compound offers several advantages, including high yields and selectivity for primary hydroxyl groups. However, researchers should be aware of its scope and limitations.

  • Substrate Scope: The reaction is generally applicable to a wide range of carbohydrate scaffolds, including monosaccharides, disaccharides, and even some polysaccharides. The presence of protecting groups can be strategically employed to direct the bromination to specific hydroxyl groups.

  • Selectivity: The inherent selectivity for primary hydroxyls is a key advantage, minimizing the need for extensive protecting group chemistry.[3]

  • Limitations:

    • Acid-sensitive protecting groups: The reaction conditions can be mildly acidic, which may not be compatible with highly acid-labile protecting groups such as trityl ethers.

    • Over-reaction: With unprotected or partially protected carbohydrates, over-reaction to form di- or poly-brominated products is possible. Careful control of stoichiometry and reaction time is crucial.

    • Moisture sensitivity: The reagent's high sensitivity to moisture necessitates stringent anhydrous techniques.

decision_workflow start Start: Desire to synthesize a bromo-deoxy carbohydrate q1 Is the target hydroxyl group primary? start->q1 a1_yes Proceed with standard protocol q1->a1_yes Yes a1_no Consider alternative brominating agents or protecting group strategy q1->a1_no No q2 Are acid-sensitive protecting groups present? a1_yes->q2 end_fail Re-evaluate synthetic strategy a1_no->end_fail a2_yes Use a milder, non-acidic bromination method q2->a2_yes Yes a2_no Proceed with this compound q2->a2_no No a2_yes->end_fail end_success Successful Synthesis a2_no->end_success

Caption: Decision workflow for carbohydrate bromination.

Conclusion

The synthesis of bromo-deoxy carbohydrates using this compound is a robust and valuable tool in the arsenal of the synthetic carbohydrate chemist. Its reliability, selectivity, and efficiency make it a preferred method for accessing these important synthetic intermediates. By understanding the underlying mechanism and adhering to carefully designed protocols, researchers can effectively leverage this reagent to advance their programs in drug discovery and development.

References

Application Note: (Bromomethylene)dimethyliminium bromide as a Potent Reagent for Vilsmeier-Haack Formylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating the Vilsmeier-Haack Reaction

The formylation of aromatic and heteroaromatic compounds is a cornerstone transformation in organic synthesis, providing critical aldehyde intermediates for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science.[1] The Vilsmeier-Haack reaction has long been a principal method for achieving this, traditionally employing a chloroiminium salt, the Vilsmeier reagent, generated from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃).[2][3]

This application note explores the use of (Bromomethylene)dimethyliminium bromide , a bromine analogue of the classical Vilsmeier reagent, as a highly effective and often superior alternative for formylation. Due to the enhanced leaving group ability of bromide compared to chloride, this reagent exhibits heightened reactivity.[4] This increased electrophilicity can be leveraged for the formylation of less nucleophilic substrates or to achieve reactions under milder conditions, expanding the scope and utility of this fundamental reaction.[4] We will provide a detailed examination of its properties, the reaction mechanism, comprehensive protocols, and expert insights for its successful application.

Reagent Profile: A Comparative Analysis

This compound, sometimes referred to as Bøgevig's salt, is structurally analogous to the traditional chloro-Vilsmeier reagent but with distinct reactivity.[4] The substitution of chlorine with bromine significantly impacts the reagent's electrophilicity.[4] The presence of the more polarizable and superior leaving group, bromide, renders the bromo-derivative more reactive.[4]

Table 1: Comparative Profile of Bromo- vs. Chloro-Iminium Salts

FeatureThis compound(Chloromethylene)dimethyliminium chloride
CAS Number 24774-61-6[4]3724-43-4
Molecular Formula C₃H₇Br₂N[4]C₃H₇Cl₂N
Molecular Weight 216.90 g/mol [4]128.00 g/mol
Melting Point 148-153 °C[4]~132 °C (decomposes)
Appearance SolidSolid
Reactivity Higher electrophilicity and reactivity[4]Generally lower reactivity
Leaving Group Bromide (better leaving group)[4]Chloride (poorer leaving group)
Primary Use Formylation, Halogenation, One-carbon homologation[4]Formylation (Vilsmeier-Haack reaction)

Causality: The choice between the bromo- and chloro-reagent is a strategic decision based on a trade-off between reaction rate and selectivity. The heightened reactivity of the bromo-reagent is advantageous for challenging substrates but may occasionally lead to reduced selectivity compared to its chloro counterpart.[4]

The Vilsmeier-Haack Formylation Mechanism

The reaction proceeds via a well-established electrophilic aromatic substitution pathway.[5][6] The process can be dissected into three primary stages: reagent formation, electrophilic attack, and hydrolysis.

  • Formation of the Vilsmeier Reagent : The this compound salt is the active electrophile. It can be prepared in situ from DMF and a bromine source or used as a pre-formed solid.[4]

  • Electrophilic Aromatic Substitution : The electron-rich π-system of the aromatic substrate attacks the highly electrophilic carbon of the iminium ion.[2][6] This step forms a resonance-stabilized cationic intermediate (a σ-complex), temporarily disrupting the aromaticity of the ring.[2]

  • Rearomatization & Hydrolysis : A base (often DMF) removes a proton from the σ-complex to restore aromaticity, yielding an iminium-substituted arene.[2] Subsequent aqueous workup hydrolyzes this intermediate to furnish the final aryl aldehyde product.[2][3]

Vilsmeier_Mechanism cluster_reagent Reagent cluster_reaction Reaction Pathway reagent H-C(Br)=N+(CH₃)₂ Br⁻ (Vilsmeier Reagent) Sigma σ-Complex (Intermediate) Arene Electron-Rich Arene (e.g., Anisole, Pyrrole) Arene->Sigma Electrophilic Attack Iminium Aryl Iminium Salt Sigma->Iminium -H⁺ (Rearomatization) Aldehyde Aryl Aldehyde (Final Product) Iminium->Aldehyde H₂O Workup (Hydrolysis)

Caption: Vilsmeier-Haack formylation mechanism.

Substrate Scope and Regioselectivity

The reaction is most effective for substrates that are sufficiently electron-rich to react with the iminium electrophile.[7]

  • Activated Arenes : Compounds bearing electron-donating groups (EDGs) such as amines, ethers, and alkyl groups are excellent substrates.[8] Formylation typically occurs at the position para to the activating group due to steric hindrance, though electronic effects can also influence product distribution.[2]

  • Electron-Rich Heterocycles : Five-membered heterocycles are highly reactive.[2] The general order of reactivity is pyrrole > furan > thiopene.[2] Indoles and other fused heterocyclic systems are also readily formylated.[9]

  • Deactivated Systems : Aromatic rings with strong electron-withdrawing groups (EWGs) or certain π-deficient heterocycles like pyridine are generally poor substrates for direct Vilsmeier-Haack formylation.[7][10]

Table 2: Illustrative Substrate Formylation

SubstrateActivating GroupTypical Position of FormylationExpected Reactivity
Anisole-OCH₃para (C4)High
N,N-Dimethylaniline-N(CH₃)₂para (C4)Very High
PyrroleHeterocycle (N-H)C2Very High
FuranHeterocycle (O)C2High
ThiopheneHeterocycle (S)C2Moderate
IndoleFused HeterocycleC3Very High

Experimental Protocols

Safety First : this compound is harmful if swallowed, inhaled, or in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation. All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. The in situ generation can be highly exothermic and requires strict temperature control.[4]

Experimental_Workflow A Setup & Inerting (N₂/Ar Atmosphere) B Reagent Generation (In Situ) (e.g., Br₂ in DMF at 0°C) A->B C Substrate Addition (Controlled rate at low temp) B->C D Reaction Monitoring (TLC / LC-MS) C->D E Aqueous Workup / Quench (e.g., NaOAc solution) D->E F Extraction & Drying E->F G Purification (Column Chromatography / Recrystallization) F->G H Characterization (NMR, MS, IR) G->H

Caption: General experimental workflow for formylation.

Protocol 1: In Situ Generation and Formylation of an Activated Arene (e.g., 1,3-Dimethoxybenzene)

This protocol details the formylation of a highly activated aromatic ring using the in situ generation of the reagent from elemental bromine and DMF.

Materials:

  • 1,3-Dimethoxybenzene (1.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (serves as reagent and solvent)

  • Bromine (Br₂) (1.05 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium acetate (NaOAc) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous DMF (5.0 equiv) and anhydrous DCM (approx. 0.5 M relative to substrate).

  • Reagent Generation : Cool the solution to 0 °C using an ice-water bath. Causality: This low temperature is crucial to control the exothermic reaction between bromine and DMF, preventing the formation of byproducts.[4]

  • Slowly add bromine (1.05 equiv) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. A precipitate of this compound should form. Stir the resulting slurry for an additional 30 minutes at 0 °C.

  • Substrate Addition : Dissolve 1,3-dimethoxybenzene (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the cold reaction slurry.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Workup : Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding a saturated aqueous solution of sodium acetate. Causality: The basic acetate solution neutralizes acids and facilitates the hydrolysis of the iminium salt intermediate.[6]

  • Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.

  • Extraction : Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing : Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to afford the desired 2,4-dimethoxybenzaldehyde.

Protocol 2: Formylation of an Electron-Rich Heterocycle (e.g., Indole)

This protocol uses a pre-formed or commercially available this compound.

Materials:

  • Indole (1.0 equiv)

  • This compound (1.1 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Aqueous sodium hydroxide (NaOH), 2 M

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask under a nitrogen atmosphere, add indole (1.0 equiv) and anhydrous DCE (approx. 0.4 M).

  • Reagent Addition : Cool the solution to 0 °C. Add solid this compound (1.1 equiv) portion-wise over 10 minutes, maintaining the low temperature.

  • Reaction : Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.

  • Workup : Upon completion, cool the reaction mixture to 0 °C and carefully add 2 M aqueous NaOH until the pH is >10. Causality: The strong base ensures complete and rapid hydrolysis of the stable indole-iminium intermediate to the aldehyde.

  • Stir the biphasic mixture vigorously for 1 hour at room temperature.

  • Extraction : Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with an appropriate solvent (e.g., ethyl acetate or DCM).

  • Washing and Drying : Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify the crude product by recrystallization or column chromatography to yield indole-3-carboxaldehyde.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Substrate is not sufficiently electron-rich.Switch to the more reactive this compound if using the chloro-analogue; consider increasing reaction temperature or time.
Reagent degraded due to moisture.Ensure all glassware is flame-dried and use anhydrous solvents. Use freshly prepared or properly stored reagent.
Formation of Multiple Products Reaction temperature was too high.Maintain strict temperature control, especially during reagent generation and substrate addition.
Reagent is too reactive for the substrate, leading to low selectivity.Consider using the less reactive (Chloromethylene)dimethyliminium chloride.
Incomplete Hydrolysis Insufficient water or inadequate pH during workup.Ensure vigorous stirring during the aqueous workup step. Adjust pH to be sufficiently basic (>10) or acidic (<2) and allow for adequate time.
Dark, Tarry Byproducts Substrate decomposition under reaction conditions.Run the reaction at a lower temperature. Ensure a clean, inert atmosphere to prevent oxidative side reactions.

Conclusion

This compound is a powerful and highly reactive reagent for the Vilsmeier-Haack formylation of a wide range of electron-rich aromatic and heteroaromatic compounds. Its enhanced electrophilicity, stemming from the excellent leaving group ability of bromide, provides a distinct advantage over its traditional chloro-analogue, particularly for less reactive substrates or when milder conditions are desired. By understanding the underlying mechanism and adhering to carefully controlled experimental protocols, researchers can effectively harness the synthetic potential of this reagent to access valuable aldehyde building blocks for discovery and development.

References

Application Notes & Protocols: Selective Bromination of Steroids with (Bromomethylene)dimethyliminium bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Advancing Steroid Functionalization

The selective introduction of bromine into a steroid nucleus is a cornerstone of synthetic steroid chemistry. Brominated steroids are not merely halogenated derivatives; they are pivotal intermediates for creating complex hormonal drugs, anti-inflammatory agents, and other pharmacologically active molecules. The bromine atom serves as an excellent leaving group for subsequent nucleophilic substitutions and as a handle for introducing unsaturation through dehydrobromination, thereby enabling access to a vast chemical space.

Traditional bromination methods, often employing elemental bromine (Br₂), are frequently hampered by a lack of regioselectivity, leading to complex product mixtures and low yields of the desired isomer.[1][2] Furthermore, the generation of hydrogen bromide (HBr) as a byproduct can trigger undesired side reactions, such as rearrangements or degradation of sensitive functional groups within the steroid molecule.[1]

To overcome these challenges, milder and more selective reagents are required. (Bromomethylene)dimethyliminium bromide, a Vilsmeier-Haack type reagent, has emerged as a superior alternative for the targeted bromination of steroids. Its electrophilic nature allows for precise reactions with electron-rich centers, such as enols, enolates, or activated double bonds, under controlled conditions. This guide provides an in-depth exploration of this reagent, covering its mechanistic action, preparation, and application in protocols designed for high-yield, selective steroid bromination.

The Reagent and Its Mechanism of Action

This compound, [BrCH=N(CH₃)₂]⁺Br⁻, is a pre-formed or in situ-generated iminium salt, often referred to as a bromo-Vilsmeier reagent.[3] The key to its reactivity lies in the highly electrophilic carbon atom of the iminium moiety.

2.1. Formation of the Vilsmeier Reagent

The reagent is typically generated by the reaction of an N,N-disubstituted formamide, such as N,N-dimethylformamide (DMF), with a bromine source. A common and effective method involves the reaction of DMF directly with elemental bromine, often in a solvent like dichloromethane, to produce the crystalline iminium salt.[3]

2.2. Mechanism of Electrophilic Bromination

The Vilsmeier-Haack reaction is classically known for formylation, but its halogenated analogues are potent electrophilic halogenating agents.[4][5][6] The bromination of a keto-steroid, for instance, proceeds via the following pathway:

  • Enolization: The keto-steroid tautomerizes to its enol or enolate form. This step is often the rate-determining one and can be influenced by acid or base catalysts.

  • Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic carbon of the (Bromomethylene)dimethyliminium ion.

  • Intermediate Formation: This attack forms a transient intermediate.

  • Collapse and Bromination: The intermediate collapses, transferring a bromide ion to the steroid backbone and regenerating DMF. This process is highly regioselective, targeting the α-position of the ketone.

This mechanism avoids the harsh conditions and corrosive byproducts associated with traditional methods, providing a cleaner and more predictable reaction profile.

Mechanism_of_Selective_Bromination Keto Keto-Steroid Enol Enol Intermediate Keto->Enol Tautomerization Intermediate Transient Adduct Enol->Intermediate Electrophilic Attack Reagent this compound[BrCH=N(CH₃)₂]⁺Br⁻ Reagent->Intermediate Product α-Bromo-Keto-Steroid Intermediate->Product Collapse & Bromide Transfer DMF DMF (regenerated) Intermediate->DMF Elimination Experimental_Workflow Start Dissolve Steroid in Anhydrous DCM Cool1 Cool to 0°C Start->Cool1 Add Add Vilsmeier Reagent (1.1 eq) Cool1->Add React Stir at 0°C -> RT Monitor by TLC Add->React Quench Quench with Cold Water React->Quench Extract Extract & Wash (NaHCO₃, H₂O, Brine) Quench->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Purify Flash Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

References

Application Notes and Protocols: Preparation of Vinyl Halides from β-Diketones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Vinyl Halides

Vinyl halides are indispensable building blocks in modern organic synthesis. Their utility stems from their participation in a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.[1] The defined stereochemistry of the halogen on the double bond allows for the precise construction of complex molecular architectures, a critical aspect in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

β-Diketones, or 1,3-dicarbonyl compounds, represent a readily accessible and versatile class of starting materials for the synthesis of vinyl halides. Their inherent reactivity, stemming from the acidic α-protons and the presence of two carbonyl groups, allows for a variety of synthetic transformations. This guide provides a detailed overview of the primary methodologies for converting β-diketones into vinyl halides, with a focus on the underlying mechanisms and practical experimental protocols.

Methodologies for the Conversion of β-Diketones to Vinyl Halides

The transformation of a β-diketone to a vinyl halide essentially involves the replacement of one of the carbonyl oxygens with a halogen atom and the formation of a carbon-carbon double bond. Several key strategies have been developed to achieve this, each with its own set of advantages and substrate scope.

The Vilsmeier-Haack Reaction and Related Formylation Approaches

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4][5][6] A key aspect of this reaction is the in-situ formation of the Vilsmeier reagent, a chloroiminium ion, typically generated from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an activating agent such as phosphorus oxychloride (POCl₃).[2][3][4]

While classically applied to arenes, the Vilsmeier reagent is also a potent electrophile that can react with the enol or enolate form of β-diketones. This reaction provides a direct route to β-halo-α,β-unsaturated aldehydes, a specific class of vinyl halides.

Mechanism of the Vilsmeier-Haack Reaction with β-Diketones:

The reaction proceeds through the initial formation of the Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃. The β-diketone, in its enol form, then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The subsequent steps involve the elimination of the remaining carbonyl oxygen, often facilitated by the reaction conditions, to generate the vinyl chloride functionality and an aldehyde group.

Diagram of the Vilsmeier-Haack Reaction Mechanism:

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Reaction with β-Diketone DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ beta_Diketone β-Diketone (Enol form) Intermediate Iminium Intermediate beta_Diketone->Intermediate + Vilsmeier Reagent Vinyl_Halide β-Chloro-α,β-unsaturated Aldehyde Intermediate->Vinyl_Halide Elimination & Hydrolysis Phosphorus_Halides beta_Diketone β-Diketone Activated_Complex Activated Carbonyl Complex beta_Diketone->Activated_Complex + PCl₅ Intermediate α-Halo-β-hydroxy ketone Activated_Complex->Intermediate + Cl⁻ Vinyl_Halide β-Halo-α,β-unsaturated Ketone Intermediate->Vinyl_Halide - H₂O

References

Application Notes and Protocols: Functionalization of Cellulose Derivatives with (Bromomethylene)dimethyliminium Bromide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the functionalization of cellulose derivatives using (Bromomethylene)dimethyliminium bromide. This guide delves into the underlying chemistry, provides detailed experimental protocols, and explores the potential applications of the resulting functionalized biopolymers in drug delivery systems.

Introduction: A Novel Approach to Cellulose Modification

Cellulose, the most abundant biopolymer, and its derivatives are extensively utilized in the pharmaceutical industry due to their biocompatibility, biodegradability, and tunable physicochemical properties.[1][2][3] Functionalization of these polysaccharides allows for the introduction of specific chemical moieties, thereby tailoring their characteristics for advanced applications such as controlled and targeted drug delivery.[4][5][6]

This compound, a salt belonging to the class of halomethylenedimethyliminium halides, is a powerful reagent for the formylation of various organic molecules. This process, known as the Vilsmeier-Haack reaction, traditionally targets electron-rich aromatic compounds.[7][8] However, its application to polysaccharides like cellulose opens up new avenues for creating novel biomaterials. The reaction introduces aldehyde functionalities onto the cellulose backbone, creating a platform for further chemical modifications and conjugation of therapeutic agents.

This guide will focus on the practical aspects of using this compound to functionalize cellulose derivatives, providing a foundation for the development of innovative drug delivery systems.

The Vilsmeier-Haack Reaction on Cellulose: Mechanism and Rationale

The functionalization of cellulose with this compound proceeds via a mechanism analogous to the classical Vilsmeier-Haack reaction. The core of this reaction is the electrophilic nature of the dimethyliminium cation.

Reaction Mechanism Overview:

  • Formation of the Vilsmeier Reagent: this compound is a pre-formed Vilsmeier reagent. In the classical Vilsmeier-Haack reaction, the reagent is typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride or oxalyl chloride).[8] Using a stable, pre-formed salt like this compound offers better control over stoichiometry and can lead to milder reaction conditions.

  • Electrophilic Attack: The hydroxyl groups on the anhydroglucose units of the cellulose chain act as nucleophiles, attacking the electrophilic carbon of the (Bromomethylene)dimethyliminium cation. This reaction is favored at the primary hydroxyl group (C6) due to its higher reactivity compared to the secondary hydroxyl groups (C2 and C3).

  • Formation of an Iminium Intermediate: The initial reaction forms an unstable intermediate which then rearranges to a more stable iminium salt derivative of cellulose.

  • Hydrolysis: Subsequent hydrolysis of the iminium salt in the presence of water leads to the formation of an aldehyde group on the cellulose backbone, releasing dimethylamine.

The resulting aldehyde-functionalized cellulose, often referred to as dialdehyde cellulose (though the degree of substitution may vary), is a versatile intermediate for a range of subsequent chemical transformations.[1][9]

Vilsmeier_Cellulose cluster_0 Reagent & Substrate cluster_1 Reaction Pathway Cellulose_OH Cellulose-OH (Nucleophile) Nucleophilic_Attack Nucleophilic Attack Cellulose_OH->Nucleophilic_Attack Vilsmeier_Reagent This compound [BrCH=N(CH3)2]+Br- (Electrophile) Vilsmeier_Reagent->Nucleophilic_Attack Iminium_Intermediate Cellulose-O-CH=N(CH3)2+ (Iminium Intermediate) Nucleophilic_Attack->Iminium_Intermediate Formation of Iminium Intermediate Hydrolysis Hydrolysis (H2O) Iminium_Intermediate->Hydrolysis Functionalized_Cellulose Cellulose-CHO (Aldehyde-Functionalized Cellulose) Hydrolysis->Functionalized_Cellulose Formation of Aldehyde Group Protocol_Workflow start Start dry_cellulose 1. Dry Cellulose (Vacuum, 60°C, 24h) start->dry_cellulose reaction_setup 2. Reaction Setup (Cellulose in anhydrous DMF) dry_cellulose->reaction_setup add_reagent 3. Add Reagent (this compound in DMF, 0°C) reaction_setup->add_reagent reaction 4. Reaction (Stir at RT, 24-48h) add_reagent->reaction workup 5. Work-up (Quench with NaOAc, Precipitate) reaction->workup purification 6. Purification (Wash with H2O, Ethanol/Acetone) workup->purification dry_product 7. Dry Product (Vacuum, 40°C) purification->dry_product end End dry_product->end

References

The Bromo-Vilsmeier Reagent: A Specialized Tool in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

(Bromomethylene)dimethyliminium bromide , a potent electrophilic reagent, offers synthetic chemists a nuanced and powerful tool for the strategic functionalization of complex molecular architectures. As a member of the Vilsmeier-Haack family of reagents, its primary role lies in the introduction of a formyl group onto electron-rich systems, a critical transformation in the assembly of numerous natural products.[1][2] This guide provides an in-depth exploration of the preparation, reactivity, and application of this versatile reagent, with a focus on its utility for researchers, scientists, and drug development professionals engaged in the synthesis of bioactive natural products.

Understanding the Reagent: Structure, Stability, and Reactivity

This compound, often generated in situ, is the bromine analog of the more commonly employed chloro-Vilsmeier reagent.[1] Its structure features a highly electrophilic carbon atom, rendered so by the electron-withdrawing nature of the bromine atom and the positively charged iminium nitrogen. This heightened electrophilicity makes it a potent agent for formylation and other related transformations.

The choice between the bromo- and chloro-Vilsmeier reagent is often dictated by the specific substrate and desired outcome. While the chloro-analog is more common, the bromo-variant can offer advantages in certain contexts, such as altered reactivity and selectivity profiles, or in instances where the introduction of a bromine atom is a desired subsequent or concurrent transformation.

Preparation of this compound

The reagent is typically prepared in situ just before use due to its moisture sensitivity. Several methods exist for its generation, with the most common involving the reaction of N,N-dimethylformamide (DMF) with a bromine source.

Protocol 1: In situ Generation from Bromine and N,N-Dimethylformamide

This is a direct and classical approach to generate the bromo-Vilsmeier reagent.[1]

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Bromine (Br₂)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq.) in anhydrous DCM dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. The formation of a precipitate or a viscous oil indicates the generation of the reagent.

  • The freshly prepared reagent is then ready for the addition of the substrate.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. All glassware must be flame-dried, and anhydrous solvents are crucial to prevent quenching of the reagent.

  • Low Temperature: The reaction between DMF and bromine is exothermic.[1] Maintaining a low temperature is critical to control the reaction rate, prevent side reactions, and ensure the stability of the formed reagent.

  • Slow Addition: Dropwise addition of bromine prevents a rapid and uncontrolled exotherm.

Core Applications in Natural Product Synthesis

The primary application of this compound in the context of natural product synthesis is the Vilsmeier-Haack reaction , which facilitates the formylation of electron-rich aromatic and heteroaromatic systems.[1][2] This reaction is particularly valuable for the functionalization of indole, pyrrole, and furan moieties, which are common structural motifs in a vast array of alkaloids, terpenes, and polyketides.

Formylation of Indole Alkaloid Scaffolds

The indole nucleus is a privileged scaffold in numerous bioactive natural products. The introduction of a formyl group at the C3 position is a key step in the synthesis of many of these compounds, serving as a handle for further elaboration of the molecular framework.

Protocol 2: C3-Formylation of an Indole Substrate

This protocol is adapted from the well-established formylation of indoles using Vilsmeier reagents.[3][4]

Materials:

  • Indole substrate

  • Freshly prepared this compound in DCM (from Protocol 1)

  • Aqueous sodium hydroxide (NaOH) solution (1 M)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To the freshly prepared this compound solution at 0 °C, add a solution of the indole substrate (1.0 eq.) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of 1 M aqueous NaOH solution until the mixture is basic (pH > 10).

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-formylindole.

Trustworthiness and Self-Validation:

  • The reaction progress should be monitored by TLC to determine the optimal reaction time and prevent the formation of byproducts.

  • The structure of the formylated product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS). The appearance of a characteristic aldehyde proton signal around 9-10 ppm in the ¹H NMR spectrum is a key indicator of a successful reaction.

Halogenation of Steroidal Systems

This compound can also serve as a source of electrophilic bromine, enabling the halogenation of certain substrates. This is particularly relevant in the synthesis of halogenated steroids, a class of natural and synthetic compounds with significant biological activities. The reagent has been shown to be effective in the halogenation of steroidal unsaturated ketones, leading to halo-1,3-diene derivatives.[1]

Protocol 3: Halogenation of a Steroidal Unsaturated Ketone

This protocol is based on the reported application of the reagent in steroid chemistry.[1]

Materials:

  • Steroidal unsaturated ketone

  • Freshly prepared this compound in DCM (from Protocol 1)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To the freshly prepared this compound solution at 0 °C, add a solution of the steroidal unsaturated ketone (1.0 eq.) in anhydrous DCM.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a stirred mixture of ice and saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the halogenated steroidal diene.

Mechanistic Insights

The Vilsmeier-Haack reaction proceeds through a well-established mechanism. The initial step involves the formation of the electrophilic Vilsmeier reagent. The electron-rich substrate then attacks the electrophilic carbon of the reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate furnishes the formylated product.

Vilsmeier_Haack_Mechanism cluster_0 Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Reagent This compound DMF->Reagent Reaction Br2 Br₂ Br2->Reagent Iminium_Salt Iminium Salt Intermediate Substrate Electron-rich Natural Product Scaffold Substrate->Iminium_Salt Nucleophilic Attack Formylated_Product Formylated Natural Product Iminium_Salt->Formylated_Product Hydrolysis H2O H₂O H2O->Formylated_Product

Caption: Generalized workflow of the Vilsmeier-Haack formylation.

Data Summary

ApplicationSubstrate ClassKey TransformationTypical ConditionsReference
FormylationIndoles, PyrrolesC-H to C-CHOIn situ reagent, DCM, 0 °C to rt[2][3][4]
HalogenationSteroidal KetonesC-H to C-Br, C=O to C=C-BrIn situ reagent, DCM, 0 °C[1]
HomologationAldehydesR-CHO to R-CH₂-COOH(Not detailed in sources)[1]

Conclusion and Future Perspectives

This compound is a valuable reagent in the synthetic chemist's toolbox, offering a reliable method for the formylation and, in some cases, halogenation of complex molecules. Its application in the total synthesis of natural products, while not as extensively documented as its chloro-analog, holds significant potential for the strategic introduction of key functionalities. Future research will likely focus on expanding the scope of this reagent to a wider range of natural product scaffolds and exploring its unique reactivity to achieve novel chemical transformations.

References

Application Notes and Protocols: Safe Handling and Storage of (Bromomethylene)dimethyliminium bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (Bromomethylene)dimethyliminium bromide, a member of the Vilsmeier reagent family, is a highly reactive electrophilic salt.[1] Its significance in modern organic synthesis stems from the potent electrophilicity of its iminium cation, [BrCH=N(CH₃)₂]⁺, which renders it an effective agent for various chemical transformations, including the bromination of alcohols and other nucleophilic substitutions.[1] However, the very reactivity that makes this reagent valuable also necessitates stringent handling and storage procedures. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to use this compound safely and effectively, ensuring both experimental integrity and personnel safety. The protocols herein are designed to be self-validating by explaining the chemical principles that underpin each procedural step.

Reagent Profile and Physicochemical Properties

A thorough understanding of the reagent's fundamental properties is the first step toward safe handling. The data below has been consolidated from various supplier and database sources.

PropertyValueSource(s)
Chemical Name This compound[2]
Synonyms DIMETHYLBROMOMETHYLENEAMMONIUM BROMIDE[3][4]
CAS Number 24774-61-6[2][4][5]
Molecular Formula C₃H₇Br₂N[2][4]
Molecular Weight 216.90 g/mol [2][5]
Appearance Solid
Melting Point 148-153 °C (lit.)[4][6]
SMILES String [Br-].C[N+](C)=C\Br

Hazard Identification and Safety Precautions

This compound is a hazardous substance that poses multiple risks upon exposure. Adherence to safety protocols is not merely recommended; it is mandatory.

Hazard InformationDetailsSource(s)
GHS Pictogram GHS07 (Exclamation Mark)[5]
Signal Word Warning [5]
Hazard Statements H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaledH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5]
Precautionary Codes P261, P280, P301+P312, P302+P352+P312, P304+P340+P312, P305+P351+P338
Hazard Class Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritant 2; Eye Irritant 2
Required Personal Protective Equipment (PPE)

The causality for requiring specific PPE is directly linked to the reagent's hazard profile.

  • Eye Protection: Chemical safety goggles are mandatory. The reagent is a serious eye irritant (H319), and direct contact can cause significant damage.

  • Hand Protection: Wear nitrile or neoprene gloves. The reagent is harmful in contact with skin (H312) and causes skin irritation (H315). Always check the breakthrough time of the gloves for the solvents being used in the procedure.

  • Respiratory Protection: All handling of the solid must be performed in a certified chemical fume hood or a glovebox.[7] If there is any risk of aerosolization outside of these controls, a NIOSH-approved N95 dust mask or a respirator with a particulate filter is required to mitigate the risk of respiratory tract irritation (H335) and acute toxicity from inhalation (H332).

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.

Protocols for Safe Handling

The high electrophilicity of the iminium ion makes it extremely sensitive to moisture. This is the central principle governing all handling procedures.

The Principle of an Inert Environment

The carbon-nitrogen double bond in the dimethyliminium cation is highly polarized, creating a significantly electron-deficient carbon atom.[1] This site is exceptionally susceptible to nucleophilic attack by atmospheric water. This hydrolysis reaction decomposes the reagent, typically yielding dimethylformamide (DMF) and hydrogen bromide, which compromises reagent activity and can lead to inconsistent experimental results. Therefore, all manipulations must be performed under anhydrous conditions using an inert atmosphere (e.g., Argon or Nitrogen). This is a standard precaution for highly reactive organometallic and iminium salt reagents, such as Eschenmoser's salt.[8]

Step-by-Step Protocol for Weighing and Dispensing

This protocol is designed to prevent atmospheric exposure.

  • Preparation: Move the sealed reagent container from cold storage to a desiccator at room temperature. Allow at least 60 minutes for the container to equilibrate. This crucial step prevents atmospheric moisture from condensing on the cold container surface upon opening.

  • Inert Atmosphere Transfer: Transfer the equilibrated, sealed container into an inert atmosphere glovebox.

  • Dispensing: Open the container inside the glovebox. Using a clean, dry, non-metallic (Teflon or glass) spatula, promptly weigh the desired amount of the solid into a tared, oven-dried glass vial or directly into the reaction vessel.

  • Sealing: Tightly seal the weighing vessel or reaction flask with a septum or ground glass stopper before removing it from the glovebox. Secure the seal with paraffin film or a joint clip.

  • Reagent Storage: Immediately and tightly reseal the main reagent container. Purge the headspace with inert gas if possible before closing. Return the container to its designated cold storage location.

cluster_storage Storage Area cluster_lab Laboratory Bench cluster_inert Inert Atmosphere (Glovebox) Storage Reagent in Cold Storage (2-8 °C) Desiccator Equilibrate to RT in Desiccator Storage->Desiccator Prevent Condensation Weigh Weigh Reagent Desiccator->Weigh Transfer to Inert Env. Transfer Transfer to Reaction Vessel Weigh->Transfer Seal_Stock Reseal Stock Bottle Weigh->Seal_Stock Seal_Vessel Seal Vessel Transfer->Seal_Vessel cluster_personnel Personnel Exposure cluster_spill Chemical Spill start Incident Occurs assess Assess Severity & Type start->assess p_expose Remove from exposure Provide first aid assess->p_expose Exposure s_size Small or Large Spill? assess->s_size Spill p_medical Seek Medical Attention p_expose->p_medical report Report Incident p_medical->report s_small Contain with inert material (No Dust!) Clean up s_size->s_small Small s_large Evacuate Area Alert EHS s_size->s_large Large decon Decontaminate Area & Dispose of Waste s_small->decon s_large->report decon->report

References

Application Note: Scale-Up Synthesis and Process Considerations for (Bromomethylene)dimethyliminium Bromide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(Bromomethylene)dimethyliminium bromide, a potent Vilsmeier-type reagent, is a valuable electrophile for a range of chemical transformations, including formylation, halogenation, and the synthesis of complex heterocyclic systems. While its utility in laboratory-scale synthesis is well-documented, its transition to pilot and industrial-scale production presents significant challenges. These challenges stem from the reagent's high reactivity, thermal instability, and the hazardous nature of the materials involved in its synthesis.[1][2][3] This application note provides a comprehensive guide for researchers, chemists, and process engineers on the critical considerations for the safe and efficient scale-up of reactions involving this compound. We will explore thermal hazard assessment, the strategic advantages of in-situ generation and continuous flow processing, and the implementation of Process Analytical Technology (PAT) for real-time monitoring and control.

Introduction: The Dual Nature of Vilsmeier Reagents

This compound belongs to the family of halomethyleneiminium salts, commonly known as Vilsmeier reagents.[4] These compounds are powerful electrophiles due to the positively charged iminium group, which renders the carbon atom highly susceptible to nucleophilic attack.[4] This reactivity is the cornerstone of the Vilsmeier-Haack reaction, a fundamental method for introducing formyl groups onto electron-rich substrates.[4]

However, the very reactivity that makes these reagents synthetically valuable also makes them hazardous, particularly on a large scale. The formation of Vilsmeier reagents is often a highly exothermic process that requires strict temperature control to prevent runaway reactions.[4][5] The isolated reagents can be thermally unstable, corrosive, and moisture-sensitive, posing significant handling and storage risks.[1][6][7] Therefore, a successful scale-up strategy must prioritize process safety and control over the isolation of the active reagent.

Physicochemical Properties & Hazard Profile

A thorough understanding of the reagent's properties is the foundation of a robust risk assessment.

PropertyValueSource(s)
CAS Number 24774-61-6[8][9][10]
Molecular Formula C₃H₇Br₂N[10]
Molecular Weight 216.90 g/mol [9][10]
Appearance Solid[8][9]
Melting Point 148-153 °C (lit.)[8][9]
Hazard Codes H302, H312, H332, H315, H319, H335[9]
Hazard Class Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant[9]
Storage Class 11 (Combustible Solids)[9]

Synthesis Routes and Mechanism

The most direct synthesis involves the reaction of N,N-dimethylformamide (DMF) with a brominating agent, such as elemental bromine (Br₂).[4] The reaction generates the iminium salt as a crystalline solid, but handling hazardous molecular bromine is a significant drawback, especially at scale.[4]

G DMF N,N-Dimethylformamide (DMF) Reagent This compound DMF->Reagent + Br₂ Br2 Bromine (Br₂) G cluster_0 Batch Processing cluster_1 Continuous Flow Processing cluster_2 B_Start 1. Charge Large Reactor with All Substrate B_Add 2. Dose Vilsmeier Precursors (High Volume, Slow Addition) B_Start->B_Add B_React 3. Long Reaction Time (Large Uncontrolled Headspace) B_Add->B_React B_End 4. Quench & Workup (Large Volume) B_React->B_End F_Start 1. Pump Substrate & Precursors from Separate Feeds F_Mix 2. Mix in Microreactor (Small Volume, High Control) F_Start->F_Mix F_React 3. In-Situ Generation & Immediate Consumption in Coil F_Mix->F_React F_End 4. Continuous Quench & Output F_React->F_End L1 High Risk of Thermal Runaway Low Heat Transfer Efficiency L2 Inherently Safer Design Superior Heat & Mass Transfer G PAT-Integrated Reactor Setup cluster_inputs cluster_pat reactor Jacketed Reactor DMF DMF Feed DMF->reactor BR2 Br₂ Feed BR2->reactor SUB Substrate Feed SUB->reactor FTIR FTIR Probe (Concentration) FTIR->reactor CONTROL Process Control System FTIR->CONTROL RAMAN Raman Probe (Form Conversion) RAMAN->reactor RAMAN->CONTROL TEMP Temp Probe TEMP->reactor TEMP->CONTROL CONTROL->DMF Adjusts Dosing CONTROL->BR2 Adjusts Dosing CONTROL->SUB Adjusts Dosing

References

Troubleshooting & Optimization

Vilsmeier-Haack Reaction Excellence Center: A Guide to Optimizing Yields

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Vilsmeier-Haack reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the yield and efficiency of this powerful formylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and what is its primary application?

The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl (-CHO) or acyl group onto electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a "Vilsmeier reagent," typically prepared in situ from an N,N-disubstituted formamide (like N,N-dimethylformamide, DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][3][4] This method is a cornerstone in synthetic organic chemistry for producing aryl aldehydes and ketones, which are crucial intermediates in the synthesis of pharmaceuticals and advanced materials.[1]

Q2: How is the Vilsmeier reagent formed and what is its role in the reaction?

The Vilsmeier reagent is an electrophilic iminium salt, specifically a substituted chloroiminium ion.[1][3][4] It is generated from the reaction between a substituted amide (e.g., DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[5][6] This reagent is a weak electrophile that attacks electron-rich aromatic rings in an electrophilic aromatic substitution reaction.[1][3] Following the electrophilic attack, the resulting intermediate is hydrolyzed during the aqueous workup to yield the final aldehyde or ketone product.[1][6][7]

Q3: What types of substrates are suitable for the Vilsmeier-Haack reaction?

The reaction is most effective with electron-rich aromatic compounds.[1][3] This includes compounds bearing electron-donating groups such as anilines, phenols, and their derivatives.[1][6] A wide range of heterocyclic compounds, including indoles, pyrroles, furans, and thiophenes, are also excellent substrates.[1][8] The general order of reactivity for five-membered heterocycles is pyrrole > furan > thiophene.[1][9] Electron-rich alkenes and 1,3-dienes can also undergo this reaction.[1][3] Conversely, simple aromatic hydrocarbons like benzene and toluene are generally unreactive towards the Vilsmeier reagent.[8]

Q4: How does the Vilsmeier-Haack reaction differ from the Friedel-Crafts acylation?

Both reactions introduce a carbonyl group to an aromatic ring via electrophilic aromatic substitution.[6] However, a key difference lies in the nature of the electrophile. The Vilsmeier reagent is a weaker electrophile than the acylium ion intermediate in Friedel-Crafts reactions.[1][6] Consequently, the Vilsmeier-Haack reaction is generally limited to more activated, electron-rich aromatic systems, whereas the Friedel-Crafts acylation can be applied to a broader range of aromatic compounds.[6]

Troubleshooting Guide: From Low Yields to Complex Mixtures

This section addresses specific issues that you may encounter during your experiments, providing detailed explanations and actionable solutions.

Problem 1: Low to No Product Yield

A low or nonexistent yield is one of the most common challenges in the Vilsmeier-Haack reaction. This can often be traced back to several key factors.

Potential Cause 1: Poor Quality or Inappropriate Stoichiometry of Reagents

The success of the reaction is critically dependent on the efficient formation of the Vilsmeier reagent.[5]

  • Expert Insight: Moisture is the enemy of the Vilsmeier reagent. Both DMF and POCl₃ are hygroscopic. Any water present will react with POCl₃ and the Vilsmeier reagent, quenching the reaction. Old or improperly stored DMF can also contain dimethylamine as a decomposition product, which will consume the Vilsmeier reagent.[5][10]

  • Solution: Always use fresh, anhydrous DMF and high-purity POCl₃.[1][5] It is good practice to use freshly opened bottles or to distill the reagents before use. The molar ratio of POCl₃ to DMF and the substrate is also crucial. An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion.[5] A typical starting point is 1.5 equivalents of the Vilsmeier reagent relative to the substrate.[1]

Potential Cause 2: Insufficient Substrate Reactivity

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and therefore, the substrate must be sufficiently electron-rich to be formylated.[5][6]

  • Expert Insight: The presence of electron-withdrawing groups on the aromatic ring will deactivate it towards electrophilic attack by the relatively weak Vilsmeier reagent.

  • Solution: Confirm that your substrate is activated with electron-donating groups. If your substrate is only moderately activated, you may need to employ more forcing reaction conditions, such as higher temperatures.[1]

Potential Cause 3: Inappropriate Reaction Temperature

Temperature plays a critical role in the rate of the Vilsmeier-Haack reaction.

  • Expert Insight: The formation of the Vilsmeier reagent is typically performed at low temperatures (0 °C) to control the exothermic reaction between DMF and POCl₃.[2][5] However, the subsequent formylation step may require higher temperatures depending on the reactivity of the substrate.[1]

  • Solution: Prepare the Vilsmeier reagent at 0 °C. For the formylation step, if no reaction is observed at room temperature, gradually increase the temperature. Reaction temperatures can range from 0 °C to 80 °C or even higher for less reactive substrates.[1][2] Monitoring the reaction by TLC or LCMS is essential to determine the optimal temperature and reaction time.[1]

Problem 2: Formation of Multiple Products or Side Reactions

The formation of a complex mixture of products can complicate purification and significantly reduce the yield of the desired compound.

Potential Cause 1: Lack of Regioselectivity

In substituted aromatic substrates, formylation can potentially occur at multiple positions.

  • Expert Insight: The Vilsmeier-Haack reaction is generally regioselective, with substitution occurring at the least sterically hindered and most electron-rich position, often para to an activating group.[1][3] However, electronic and steric effects can sometimes lead to a mixture of isomers.

  • Solution: To improve regioselectivity, consider running the reaction at a lower temperature to favor the thermodynamically more stable product.[1] The choice of solvent can also influence the regiochemical outcome; therefore, screening different solvents may be beneficial.[11]

Potential Cause 2: Over-formylation

Highly reactive aromatic systems can undergo di- or even tri-formylation.[11]

  • Expert Insight: Substrates with multiple activating groups or highly activated heterocyclic systems are particularly prone to over-formylation.

  • Solution: To minimize this side reaction, you can try using a less polar solvent to temper the reactivity of the system.[11] Carefully controlling the stoichiometry of the Vilsmeier reagent (using a smaller excess) and running the reaction at a lower temperature can also help to prevent multiple formylations.

Potential Cause 3: Formation of Colored Byproducts

The appearance of deep green or blue colors in the reaction mixture upon quenching is a known issue.[12]

  • Expert Insight: These colored impurities are often cyanine dyes, which can form from the self-condensation of the Vilsmeier reagent or its reaction with the product under certain conditions.[12]

  • Solution: While often present in small amounts, these colored byproducts can be difficult to remove. Careful purification by column chromatography is typically required.

Experimental Protocols and Data

General Protocol for Vilsmeier-Haack Formylation

This protocol provides a general guideline and may require optimization for specific substrates.[5]

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the stirred DMF solution via the dropping funnel over 30-60 minutes, ensuring the temperature remains below 5 °C.[1]

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.[1][5]

  • Formylation Reaction: Dissolve the electron-rich aromatic substrate (1 equivalent) in a minimal amount of anhydrous DMF or a suitable co-solvent.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.[1]

  • After the addition, the reaction mixture can be stirred at 0 °C, allowed to warm to room temperature, or heated (e.g., 40-80 °C) depending on the substrate's reactivity. Monitor the reaction's progress by TLC or LCMS.[1]

  • Workup and Purification: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring.[1][13] This step is highly exothermic and should be performed with caution.

  • Hydrolyze the resulting iminium salt by adding a saturated aqueous solution of sodium acetate or by carefully basifying with 1M NaOH until the pH is neutral or slightly basic.[1] Stir for 10-30 minutes.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) multiple times.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired aldehyde.[1]

Solvent Selection Guide

The choice of solvent can significantly impact the reaction outcome.[11]

SolventPolarityBoiling Point (°C)Typical Use Case
N,N-Dimethylformamide (DMF)Polar Aprotic153Often used as both reactant and solvent.[11]
Dichloromethane (DCM)Moderately Polar40A common co-solvent, especially when using stoichiometric DMF.[2][11]
1,2-Dichloroethane (DCE)Moderately Polar84Higher boiling point alternative to DCM for less reactive substrates.
ChloroformModerately Polar61Another halogenated solvent option.[11]
TolueneNon-polar111Can be used to reduce reactivity and minimize over-formylation.[2]

Data compiled from typical results found in organic chemistry literature. Actual performance may vary depending on specific reaction conditions.

Visualizing the Vilsmeier-Haack Reaction

Reaction Mechanism

The following diagram illustrates the key steps in the Vilsmeier-Haack reaction, from the formation of the electrophilic Vilsmeier reagent to the final hydrolysis that yields the aryl aldehyde.

Vilsmeier_Haack_Mechanism cluster_reagent_formation 1. Vilsmeier Reagent Formation cluster_substitution 2. Electrophilic Aromatic Substitution cluster_hydrolysis 3. Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Arene Electron-Rich Arene (Substrate) Iminium_Intermediate Aryl Iminium Intermediate Arene->Iminium_Intermediate + Vilsmeier Reagent Iminium_Intermediate_hydrolysis Aryl Iminium Intermediate Aldehyde Aryl Aldehyde (Product) Iminium_Intermediate_hydrolysis->Aldehyde + H2O

Caption: Key steps in the Vilsmeier-Haack reaction pathway.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues encountered during the Vilsmeier-Haack reaction.

Troubleshooting_Workflow Start Low or No Yield Check_Reagents Check Reagent Quality (Fresh, Anhydrous DMF/POCl3?) Start->Check_Reagents Check_Substrate Is Substrate Sufficiently Electron-Rich? Check_Reagents->Check_Substrate No Use_Fresh_Reagents Use Fresh/Distilled Reagents Check_Reagents->Use_Fresh_Reagents Yes Optimize_Temp Optimize Reaction Temperature (Increase Temp?) Check_Substrate->Optimize_Temp Yes Consider_Alternative Consider Alternative Formylation Method Check_Substrate->Consider_Alternative No Optimize_Stoichiometry Optimize Stoichiometry (Increase Vilsmeier Reagent?) Optimize_Temp->Optimize_Stoichiometry No Improvement Increase_Temp Gradually Increase Temperature (e.g., RT to 80°C) Optimize_Temp->Increase_Temp Yes Optimize_Stoichiometry->Consider_Alternative No Improvement Increase_Reagent Increase Equivalents of Vilsmeier Reagent Optimize_Stoichiometry->Increase_Reagent Yes Success Improved Yield Use_Fresh_Reagents->Check_Substrate Increase_Temp->Success Increase_Reagent->Success

Caption: A systematic approach to troubleshooting low yields.

References

Side reactions and byproduct formation with (Bromomethylene)dimethyliminium bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (Bromomethylene)dimethyliminium bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this potent Vilsmeier-type reagent. Here, we address common challenges related to side reactions and byproduct formation, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to empower you to optimize your reactions, improve yields, and ensure the integrity of your synthetic pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Reaction Initiation & Reagent Stability

Question 1: My reaction fails to initiate, or I observe a very low yield of the desired product. What are the primary causes?

Answer: Failure to initiate or low yields are common issues that typically trace back to the quality and handling of the reagents and the reaction setup.

  • Moisture Contamination: this compound is extremely sensitive to moisture. Hydrolysis of the iminium salt is a rapid process that deactivates the reagent, reducing its electrophilicity and rendering it ineffective for the desired transformation.[1][2][3]

    • Troubleshooting:

      • Ensure all glassware is flame-dried or oven-dried immediately before use.

      • Use anhydrous solvents. Consider passing solvents through a drying column (e.g., activated alumina) or distilling from an appropriate drying agent.

      • Perform the reaction under an inert atmosphere (e.g., dry nitrogen or argon).

      • Handle the reagent in a glovebox if possible, especially on a small scale.

  • Improper Reagent Formation: For reactions involving the in situ generation of the reagent, incomplete formation is a major bottleneck. The reaction between N,N-dimethylformamide (DMF) and the brominating source (e.g., PPh₃/Br₂, oxalyl bromide, or elemental bromine) is critical.[3]

    • Troubleshooting:

      • Temperature Control: The formation of Vilsmeier reagents is often exothermic.[3] It is crucial to maintain low temperatures (typically 0-10°C) during the reagent's formation to prevent thermal decomposition and the formation of byproducts.[3]

      • Reagent Purity: Use high-purity, anhydrous DMF. Older bottles of DMF can contain dimethylamine as a decomposition byproduct, which can react with the Vilsmeier reagent.[4] A simple "sniff test" for a fishy amine odor can be a preliminary check, but using a freshly opened bottle of anhydrous DMF is best practice.

  • Thermal Instability of the Reagent: The Vilsmeier reagent itself is thermally labile. Pre-forming the reagent and letting it stand at elevated temperatures, or running the main reaction at excessively high temperatures, can lead to decomposition.[5][6][7][8] The decomposition can be violent and poses a significant safety risk.[7]

    • Troubleshooting:

      • Generate the reagent in situ and use it immediately.

      • Maintain the recommended temperature profile for your specific substrate. For highly reactive substrates, reactions can often proceed at 0°C to room temperature.[1] Less reactive substrates may require heating, but this should be done cautiously while monitoring the reaction.[1]

Question 2: I observe gas evolution and a rapid, uncontrolled temperature increase upon adding my substrate. What is happening?

Answer: This indicates a potential runaway reaction, a serious safety concern. The primary suspect is the thermal decomposition of the Vilsmeier reagent, which can be triggered by local heating or the presence of certain reactive species.

  • Causality: The Vilsmeier complex is thermally unstable and can decompose exothermically.[5][6][7] If the reagent is prepared without the substrate present and allowed to heat, it can lead to a dangerous pressure and temperature increase.[5]

    • Preventative Protocol: A safer operational procedure is to mix the substrate with DMF first, and then add the brominating agent (or a pre-formed solution of it) slowly at a controlled temperature. This way, the Vilsmeier reagent is consumed as it is formed, preventing its accumulation to hazardous levels.[5]

Category 2: Byproduct Formation from Substrate Side Reactions

Question 3: My starting material has a hydroxyl (-OH) or primary/secondary amine (-NHR) group, and I'm getting a complex mixture of products. What side reactions are occurring?

Answer: Hydroxyl and amine groups are nucleophilic and will readily react with the highly electrophilic this compound. This is a common source of complex product mixtures and reduced yield of the intended product.

  • Reaction with Alcohols: Alcohols attack the iminium carbon to form an O-alkylated intermediate. This intermediate is highly activated, and the bromide ion can then perform an Sₙ2 attack on the alkyl group, leading to the formation of an alkyl bromide.[3] This is a productive reaction if you intend to brominate an alcohol, but a problematic side reaction otherwise.

  • Reaction with Amines: Primary and secondary amines will similarly react to form amides or other complex structures after hydrolysis.

    • Troubleshooting Strategy: Protecting Groups

      • Protect sensitive functional groups before performing the Vilsmeier-Haack reaction.[1] This is a critical step for ensuring the reaction's selectivity.

      • Recommended Protecting Groups:

        • Hydroxyls: Acetyl esters, silyl ethers (e.g., TBDMS), or benzyl ethers.

        • Amines: Amides (e.g., acetamides) or carbamates (e.g., Boc, Cbz).

G cluster_0 Vilsmeier Reagent cluster_1 Substrate with Functional Groups cluster_2 Side Products cluster_3 Solution reagent [BrCH=N(CH₃)₂]⁺Br⁻ side_products Substrate-Br (from -OH) Substrate-N(R)CHO (from -NHR) reagent->side_products Unwanted Reaction substrate Substrate-OH Substrate-NHR substrate->reagent Nucleophilic Attack solution Protecting Group Strategy Substrate-OPG Substrate-N(R)PG solution->reagent Desired Reaction

Question 4: My aromatic substrate is highly activated, and I'm isolating a product with two aldehyde groups instead of one. How can I prevent this?

Answer: You are observing over-formylation, specifically diformylation. This occurs when the product of the initial formylation is still electron-rich enough to undergo a second Vilsmeier-Haack reaction.[1]

  • Causality: Highly activated aromatic systems (e.g., phenols, anilines, certain heterocycles) can be susceptible to multiple electrophilic additions.

    • Troubleshooting and Optimization:

      • Stoichiometry: Reduce the equivalents of the Vilsmeier reagent used. Start with a 1:1 stoichiometry and adjust as needed based on TLC monitoring.

      • Milder Conditions: Employ milder reaction conditions to reduce the rate of the second formylation.[1]

        • Lower the reaction temperature.

        • Decrease the reaction time. Careful monitoring by TLC is essential to stop the reaction once the mono-formylated product is maximized.

ConditionStandard ProtocolTo Minimize Diformylation
Reagent Stoichiometry 1.5 - 3.0 eq.1.0 - 1.2 eq.
Temperature Room Temp to 90°C0°C to Room Temp
Reaction Time 2 - 24 hoursMonitor closely by TLC (may be < 2 hours)
Table 1: Recommended adjustments to minimize diformylation of highly active substrates.

Question 5: I'm reacting a ketone with an alpha-methylene group and getting a β-bromo-α,β-unsaturated aldehyde instead of the expected product. What is this pathway?

Answer: This is a known reactivity pattern for ketones in Vilsmeier-Haack type reactions. The ketone's enol or enolate form acts as the nucleophile.

  • Mechanism: The enol attacks the this compound. The resulting intermediate then eliminates dimethylamine and the bromide attacks, leading to the formation of the β-bromo-α,β-unsaturated aldehyde after workup.

    • Consideration: This pathway can be synthetically useful. However, if it is an undesired side reaction, modifying the substrate to block the alpha-position or using an alternative synthetic route to your target molecule should be considered.

G ketone R-C(O)-CH₂-R' enol Enol Form ketone->enol Tautomerization reagent [BrCH=N(CH₃)₂]⁺Br⁻ enol->reagent Nucleophilic Attack intermediate Iminium Intermediate reagent->intermediate workup Aqueous Workup intermediate->workup product β-bromo-α,β-unsaturated aldehyde workup->product

Category 3: Post-Reaction Workup Issues

Question 6: My workup is very exothermic and difficult to control. How can I improve this step?

Answer: The workup of a Vilsmeier-Haack reaction involves quenching the highly reactive species and hydrolyzing the intermediate iminium salt. This process is inherently exothermic, especially if excess reagent is present.

  • Causality: The Vilsmeier reagent reacts violently with water. The hydrolysis of the intermediate iminium salt to the final aldehyde is also exothermic.

    • Safe Workup Protocol:

      • Cool the reaction mixture to 0°C.

      • Prepare a separate flask with crushed ice or a vigorously stirred ice-water slurry.

      • Slowly and portion-wise , add the reaction mixture to the ice-water. This "reverse quench" helps to dissipate the heat effectively.

      • After the addition is complete, neutralize the mixture carefully with a base (e.g., sodium acetate, sodium carbonate, or dilute NaOH) to facilitate the complete hydrolysis of the iminium salt to the aldehyde.[1] The pH should be adjusted as required for optimal product stability and extraction.

References

Technical Support Center: Optimizing Temperature Control for Exothermic Bromination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing temperature control in exothermic bromination reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing these energetic transformations. By synthesizing technical principles with practical, field-proven insights, this resource aims to empower you to conduct your experiments safely, efficiently, and with high selectivity.

Introduction: The Energetic Nature of Bromination

Bromination reactions are fundamental transformations in organic synthesis; however, their exothermic nature presents a significant challenge. The formation of strong carbon-bromine bonds releases a substantial amount of heat, which, if not properly managed, can lead to a rapid increase in reaction temperature. This can result in a loss of selectivity, the formation of undesirable byproducts, and in the worst-case scenario, a dangerous thermal runaway.[1] This guide provides a structured approach to understanding and controlling these exotherms through a series of frequently asked questions and troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for precise temperature control in bromination reactions?

Precise temperature control is critical for three main reasons:

  • Selectivity: Many bromination reactions can yield multiple isomers (e.g., ortho-, para-, meta- substitution on an aromatic ring) or varying degrees of bromination (mono-, di-, poly-bromination). Temperature is a key determinant of the reaction's regioselectivity and chemoselectivity. Lower temperatures often favor the kinetically controlled product, leading to higher yields of the desired isomer.[2]

  • Safety: The primary hazard of exothermic reactions is a thermal runaway, where the rate of heat generation exceeds the rate of heat removal. This creates a dangerous positive feedback loop, potentially leading to solvent boiling, over-pressurization of the reaction vessel, and release of toxic materials.[1]

  • Reaction Rate: Temperature has a direct and exponential relationship with the reaction rate, as described by the Arrhenius equation.[3][4][5] Controlling the temperature allows for a controlled and predictable reaction rate, preventing reactions from proceeding too quickly and becoming unmanageable.

Q2: How can I estimate the exothermicity of my bromination reaction before running it?

A preliminary assessment of your reaction's potential exotherm is a crucial step in experimental design. Here are a few approaches:

  • Literature Review: Search for similar bromination reactions in the literature. Pay close attention to the reported reaction conditions, exotherms, and any safety precautions mentioned.

  • Bond Dissociation Enthalpies: A theoretical estimation of the heat of reaction (ΔH) can be made by calculating the difference between the energy of bonds broken and bonds formed.[6][7] While this provides a rough estimate, it can indicate the magnitude of the exotherm.

  • Reaction Calorimetry: For reactions with unknown thermal behavior or those being scaled up, reaction calorimetry is the most accurate method. It provides precise data on the heat of reaction, heat flow, and maximum heat release rate under your specific experimental conditions.[8][9][10][11][12][13] This data is invaluable for safe scale-up and process optimization.

Q3: What are the most common laboratory methods for cooling exothermic bromination reactions?

The choice of cooling method depends on the target temperature and the scale of your reaction. Here is a summary of common laboratory cooling techniques:

Cooling MethodTypical Temperature Range (°C)AdvantagesDisadvantages
Ice/Water Bath 0 to 5Simple, inexpensive, high heat capacity.Limited to temperatures at or above 0°C.
Ice/Salt Bath -20 to -5Achieves sub-zero temperatures with common lab materials.Temperature can be inconsistent; corrosive to some materials.
Dry Ice/Solvent Bath -78 (Acetone/Isopropanol) to -40 (Acetonitrile)Stable, low temperatures.Requires proper ventilation due to solvent vapors; potential for splashing.
Cryocooler/Chiller -80 to 20Precise and stable temperature control; programmable.Higher initial cost; requires a circulating fluid.[14]
Liquid Nitrogen -196Extremely low temperatures for highly reactive processes.Can condense oxygen from the air, creating a potential explosion hazard if organic solvents are present.
Q4: How does the choice of brominating agent affect the reaction exotherm?

The reactivity of the brominating agent plays a significant role in the reaction's exothermicity.

  • Elemental Bromine (Br₂): Highly reactive and often leads to vigorous, highly exothermic reactions. Its addition must be carefully controlled.

  • N-Bromosuccinimide (NBS): A solid reagent that provides a low, steady concentration of bromine, generally resulting in a more controlled and milder reaction.[2][15][16] It is a safer alternative for many applications, including benzylic and allylic brominations.[15]

  • Other Brominating Agents: Reagents like pyridinium hydrobromide perbromide (PHP) and phenyltrimethylammonium perbromide (PTAB) are even milder and can be useful for substrates prone to side reactions.[15]

Troubleshooting Guide

Issue 1: Rapid and Uncontrolled Temperature Increase (Temperature Spike)

A sudden spike in temperature is a clear sign that the rate of heat generation is exceeding the capacity of your cooling system.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the brominating agent.

  • Increase Cooling: If possible, lower the temperature of your cooling bath or increase the flow rate of the coolant.

  • Dilution: If the reaction is still not under control, consider adding a pre-chilled solvent to dilute the reaction mixture and absorb some of the excess heat.

Root Cause Analysis and Prevention:

  • Reagent Addition Rate: The brominating agent was likely added too quickly. For future experiments, reduce the addition rate and monitor the internal temperature closely.

  • Inadequate Cooling: The cooling bath may not have sufficient capacity for the scale of the reaction. Ensure the reaction flask is adequately immersed and that the cooling medium is well-circulated.

  • Poor Stirring: Inefficient stirring can lead to localized "hot spots" where the reaction accelerates. Use an appropriate stir bar or overhead stirrer to ensure the reaction mixture is homogeneous.

Issue 2: Poor Selectivity (Formation of Multiple Products)

The formation of undesired isomers or poly-brominated products is often a direct consequence of inadequate temperature control.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most effective way to improve selectivity. For electrophilic aromatic brominations, temperatures as low as -78°C may be necessary.[17]

  • Slower Reagent Addition: Adding the brominating agent slowly helps to maintain a low concentration of the reactive bromine species, which can improve selectivity.

  • Choice of Brominating Agent: Consider using a milder brominating agent like NBS, which is known to improve selectivity in many cases.[2]

  • Solvent Effects: The polarity of the solvent can influence regioselectivity. Consider screening different solvents to optimize your reaction.[2]

Issue 3: Low or No Product Yield

A low yield can be caused by several factors, some of which are related to temperature.

Troubleshooting Steps:

  • Temperature Too Low: While low temperatures are good for selectivity, they also slow down the reaction rate.[4] If the reaction is not proceeding, a modest increase in temperature may be necessary. Monitor the reaction closely by TLC or another analytical method to find the optimal balance between rate and selectivity.

  • Reaction Stalling: An initial exotherm may consume the reactants in a localized area, leading to the reaction stalling. Ensure efficient stirring to maintain a homogeneous mixture.

  • Decomposition of Reagents or Products: If the reaction temperature is too high, the starting material, product, or brominating agent may decompose.[18] Ensure the reaction temperature is kept within the stability limits of all components.

Experimental Protocols and Workflows

Protocol 1: General Procedure for a Controlled Exothermic Bromination
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a digital thermometer to monitor the internal temperature, a pressure-equalizing dropping funnel for the brominating agent, and a nitrogen inlet.

  • Cooling: Place the flask in a cooling bath set to a temperature at least 10-15°C below the desired reaction temperature.

  • Initial Cooldown: Add the substrate and solvent to the flask and allow the solution to cool to the target temperature with stirring.

  • Slow Addition: Add the brominating agent dropwise from the addition funnel. The rate of addition should be slow enough to maintain a stable internal temperature (typically a variation of +/- 2°C).

  • Monitoring: Monitor the reaction progress by TLC or another appropriate analytical technique.

  • Quenching: Once the reaction is complete, quench any remaining brominating agent by slowly adding a solution of sodium thiosulfate.

  • Workup: Proceed with the appropriate aqueous workup and purification.

Workflow for Troubleshooting Temperature Control

G start Temperature Spike Detected stop_addition Immediately Stop Reagent Addition start->stop_addition increase_cooling Increase Cooling Capacity stop_addition->increase_cooling dilute Dilute with Pre-chilled Solvent increase_cooling->dilute controlled Temperature Controlled? dilute->controlled resume Resume Addition at Slower Rate controlled->resume Yes quench_reaction Quench Reaction and Re-evaluate controlled->quench_reaction No

Caption: Decision tree for immediate response to a temperature spike.

Relationship Between Temperature, Rate, and Selectivity

G cluster_1 High Temperature low_rate Low Reaction Rate high_selectivity High Selectivity low_rate->high_selectivity high_rate High Reaction Rate low_selectivity Low Selectivity high_rate->low_selectivity side_reactions Side Reactions/ Decomposition low_selectivity->side_reactions

Caption: The trade-off between reaction rate and selectivity with temperature.

References

Preventing hydrolysis of (Bromomethylene)dimethyliminium bromide during reaction

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for handling (Bromomethylene)dimethyliminium bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing hydrolysis of this highly reactive Vilsmeier-type reagent during experimental procedures.

Understanding the Challenge: The Inherent Reactivity of this compound

This compound is a powerful and versatile reagent, analogous to the more common Vilsmeier reagent, (Chloromethylene)dimethyliminium chloride.[1] Its heightened reactivity, due to the presence of the better leaving group bromide, makes it advantageous for reactions with less nucleophilic substrates.[1] However, this same reactivity makes it exceptionally sensitive to moisture.

Hydrolysis, the reaction with water, is the primary cause of reagent decomposition and reaction failure. This process not only consumes the active reagent, leading to low or no yield of the desired product, but can also introduce impurities that complicate purification. The core principle for success is the rigorous exclusion of water from every component of the reaction system.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the visible signs of hydrolysis of this compound?

A1: While the reagent itself is a white, hygroscopic powder, its decomposition upon contact with water can be visually subtle in the solid form.[4] In solution, signs of hydrolysis and other side reactions can include:

  • Formation of a precipitate: The reaction of the Vilsmeier reagent with trace water and subsequent side reactions can lead to insoluble byproducts.[5]

  • Color change: Depending on the solvent and impurities, a yellow or brownish tint may develop.

  • Gas evolution: In a poorly controlled quench, the exothermic reaction with water can be vigorous.[6]

  • Inconsistent results and low yields: This is the most common and frustrating outcome of reagent hydrolysis.

Q2: My reaction failed. How do I know if hydrolysis of the Vilsmeier reagent was the culprit?

A2: A failed reaction can have multiple causes, but if you suspect hydrolysis, consider the following troubleshooting steps:

  • Review your procedure for sources of moisture: Were the solvents truly anhydrous? Was the glassware properly dried? Was the reaction run under a dry, inert atmosphere?

  • Check the quality of your starting materials: Old or improperly stored N,N-dimethylformamide (DMF) can contain dimethylamine from decomposition, which can interfere with the reaction.[7] Ensure your DMF and other reagents are fresh and anhydrous.[8]

  • Run a control reaction: If possible, perform a small-scale reaction under idealized anhydrous conditions to confirm the viability of your reagents and procedure.

Q3: Can I use a standard drying agent like magnesium sulfate or sodium sulfate to dry my solvents?

A3: While batch drying with desiccants like MgSO₄ or Na₂SO₄ is a common practice, it may not be sufficient for highly moisture-sensitive reactions involving Vilsmeier reagents.[9] These methods typically leave residual water content that can be detrimental. For optimal results, consider the following:

Solvent Drying MethodEffectiveness for Vilsmeier ReactionsKey Considerations
Batch Drying with Desiccants ModerateMay not achieve the required low water content (<50 ppm).[9]
Distillation from a Drying Agent HighThe gold standard for preparing truly anhydrous solvents.[9]
Commercial Solvent Purification System HighConvenient and effective for consistently low water content.[9]
Using Sealed Anhydrous Solvents HighA reliable option, but proper handling with dry syringes and needles is crucial.

Troubleshooting Guide: A Proactive Approach to Preventing Hydrolysis

The key to success is a proactive, systematic approach to excluding water from your reaction.

Issue 1: Incomplete or Failed Reaction Due to Reagent Decomposition

Root Cause: The most probable cause is the presence of moisture in the reaction vessel, solvents, or reagents, leading to the hydrolysis of the this compound.

Solution Workflow:

G cluster_prep Pre-Reaction Preparation cluster_reaction Reaction Setup & Execution cluster_workup Post-Reaction Workup glassware Oven-Dry Glassware (>120°C overnight) cool Cool Under Inert Gas (N2 or Ar) glassware->cool Step 1 reagents Use Anhydrous Solvents & Fresh Reagents cool->reagents Step 2 atmosphere Maintain Inert Atmosphere (Balloon or Schlenk Line) reagents->atmosphere Step 3 transfer Use Dry Syringes/Cannula for Liquid Transfers atmosphere->transfer Step 4 temp Control Temperature (Typically 0°C for formation) transfer->temp Step 5 quench Slowly Quench on Ice (Controlled Hydrolysis) temp->quench Step 6 extract Extract with Appropriate Solvent quench->extract Step 7

Detailed Protocols:

1. Rigorous Glassware Preparation:

  • All glassware must be meticulously cleaned and then oven-dried at a temperature above 120°C for at least 4 hours, or preferably overnight.[2]

  • Assemble the glassware while still hot and immediately place it under a positive pressure of a dry, inert gas (Nitrogen or Argon) to cool.[10] This prevents atmospheric moisture from adsorbing onto the glass surfaces.[2]

2. Ensuring Anhydrous Solvents and Reagents:

  • Use freshly opened bottles of anhydrous solvents. For particularly sensitive reactions, it is best to distill solvents from an appropriate drying agent.[9]

  • This compound is hygroscopic and should be stored in a desiccator.[2] Weigh it out quickly and in a dry environment, if possible.

  • Ensure that your N,N-dimethylformamide (DMF) is of high purity and anhydrous. Older bottles of DMF can decompose to form dimethylamine, which can react with the Vilsmeier reagent.[7]

3. Maintaining an Inert Atmosphere:

  • The reaction should be conducted under a continuous positive pressure of dry nitrogen or argon.[2] This can be achieved using a balloon filled with the inert gas or a Schlenk line for more sensitive applications.[10]

  • All liquid transfers of anhydrous solvents and reagents should be performed using dry syringes or a cannula.[10]

Issue 2: Formation of Insoluble Material During Reagent Preparation

Root Cause: If you are preparing the Vilsmeier reagent in situ, the premature formation of a precipitate during the addition of a halogenating agent (like POCl₃ to DMF) can indicate that the reaction is proceeding too quickly or that there are issues with reagent quality.[5]

Solution:

  • Temperature Control: The formation of the Vilsmeier reagent is often exothermic.[1] Maintain a low temperature (typically 0°C in an ice bath) during the addition of the activating agent.[8]

  • Slow Addition: Add the activating agent dropwise to the DMF with vigorous stirring to ensure proper mixing and to dissipate heat effectively.

  • Solvent Choice: While often prepared neat in DMF, in some cases, using an anhydrous co-solvent like dichloromethane can help with solubility and temperature management.[1]

Understanding the Mechanism of Hydrolysis

The hydrolysis of this compound is a rapid, nucleophilic attack by water on the electrophilic carbon of the iminium ion. This process neutralizes the reagent, rendering it inactive for the desired formylation or bromination reaction.

G

The initial nucleophilic attack by water on the iminium carbon leads to a tetrahedral intermediate.[1] This intermediate is unstable and rapidly decomposes to N,N-dimethylformamide (DMF) and hydrobromic acid (HBr), effectively destroying the reagent.

By adhering to the stringent anhydrous protocols outlined in this guide, researchers can minimize the risk of hydrolysis and ensure the successful application of this compound in their synthetic endeavors.

References

Improving the stability of (Bromomethylene)dimethyliminium bromide in storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for (Bromomethylene)dimethyliminium bromide. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful Vilsmeier-type reagent in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you anticipate and resolve stability issues, ensuring the reliability and success of your experiments.

This compound is prized for its high reactivity, which is greater than its chloro-analog, making it advantageous for reactions with less nucleophilic substrates.[1] However, this heightened reactivity also contributes to its inherent instability, particularly its hygroscopic nature.[1][2] This guide will provide in-depth troubleshooting advice and frequently asked questions to help you maintain the integrity of your reagent and achieve reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of this compound decomposition?

A1: The most common signs of decomposition are visual and performance-related. You may observe:

  • Clumping or discoloration: The reagent should be a free-flowing solid. Clumping, stickiness, or a change in color (often to a yellowish or brownish hue) can indicate moisture absorption and degradation.

  • Reduced reactivity: If you experience a significant drop in yield or reaction rate in a previously established protocol, reagent degradation is a likely culprit.[3]

  • Inconsistent results: Unexplained variability between batches of a reaction often points to inconsistent reagent quality.

Q2: What is the primary cause of instability in this compound?

A2: The primary cause of instability is its hygroscopic nature .[1][4][5] Iminium salts are highly susceptible to hydrolysis.[6] When exposed to atmospheric moisture, the iminium ion can react with water, leading to the formation of byproducts and a reduction in the active reagent concentration. This is a common issue with many reactive iminium salts.[2]

Q3: What are the ideal storage conditions for this reagent?

A3: To maximize shelf life, this compound should be stored under the following conditions:

  • Temperature: 2–8°C.[1] Refrigeration slows down the rate of decomposition.

  • Atmosphere: Anhydrous conditions are critical.[1] Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • Location: A desiccator is highly recommended for storing the primary container to provide an additional layer of protection against moisture.[5]

Q4: Can I use this compound that has started to clump?

A4: It is not recommended. Clumping is a clear sign of moisture absorption, which means the reagent has likely begun to decompose.[4] Using a compromised reagent will lead to lower yields and potentially introduce impurities into your reaction. While some protocols suggest that clumping hygroscopic solids can be broken up with a spatula, this does not restore the original chemical properties.[4]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions.

Issue 1: Low or No Product Yield in a Vilsmeier-Type Reaction

A low or non-existent yield is a frequent problem that can often be traced back to the quality of the Vilsmeier reagent.[3]

Troubleshooting Workflow

start Low/No Yield Observed reagent_check Assess Reagent Quality: - Visual inspection (clumping, color) - Age of reagent start->reagent_check Start Here handling_check Review Handling Technique: - Inert atmosphere? - Quick dispensing? start->handling_check conditions_check Evaluate Reaction Conditions: - Anhydrous solvents? - Temperature control? start->conditions_check new_reagent Solution: Use a fresh, unopened bottle of reagent. reagent_check->new_reagent Degradation Suspected improve_handling Solution: Refine handling protocol. Use a glovebox or glove bag. handling_check->improve_handling Moisture Exposure Likely optimize_conditions Solution: Dry solvents rigorously. Ensure proper temperature control. conditions_check->optimize_conditions Sub-optimal Conditions

Caption: Troubleshooting workflow for low reaction yield.

In-Depth Analysis and Solutions
  • Reagent Integrity: The success of the reaction is critically dependent on the electrophilicity of the iminium ion.[1][7] Hydrolysis neutralizes this electrophilicity.

    • Action: Always use a fresh bottle of this compound if you suspect the current stock is compromised. For routine use, consider aliquoting the reagent into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the main stock to air.[8]

  • Handling and Dispensing: Every moment the reagent is exposed to the atmosphere, it is absorbing water.[4]

    • Action: Handle the reagent in a controlled environment like a glovebox or a glove bag.[9] If this is not possible, work quickly. Have all other reagents and solvents prepared before opening the reagent container. Use a positive pressure of inert gas (argon or nitrogen) when opening the bottle.

  • Solvent and Reaction Conditions: Residual moisture in your reaction solvent can be just as detrimental as a degraded reagent.

    • Action: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passing through an activated alumina column). Flame-dry all glassware immediately before use to remove adsorbed water.

Issue 2: Formation of Unidentified Side Products

The appearance of unexpected spots on a TLC plate or peaks in your analytical data can be due to side reactions involving degraded reagent or its byproducts.

Potential Causes and Mechanisms
  • Hydrolysis Byproducts: The hydrolysis of this compound ultimately leads to the formation of dimethylformamide (DMF) and hydrobromic acid (HBr). The presence of excess acid can catalyze unwanted side reactions or degrade sensitive functional groups on your substrate.

  • Incomplete Reaction: If the reagent has partially degraded, you may have a significant amount of unreacted starting material, which can complicate purification.

Preventative Measures and Solutions
  • Purity Check: Before use, you can perform a simple qualitative check. A small sample of the reagent should dissolve readily in a dry, aprotic solvent like dichloromethane without excessive fuming or discoloration.

  • Stoichiometry Adjustment: If you suspect your reagent is not at full potency, a slight excess may be required. However, this should be done cautiously, as it can lead to other side reactions. It is always preferable to use a pure reagent.

  • pH Control During Workup: The workup procedure is critical for hydrolyzing the intermediate iminium salt to the final product.[3] Ensure that the pH is carefully controlled during this step, typically by neutralizing with a base like sodium acetate or sodium carbonate to facilitate complete hydrolysis.[3]

Best Practices for Storage and Handling

Adhering to a strict protocol for storage and handling is the most effective way to ensure the long-term stability of this compound.

Storage Protocol
ParameterRecommended ConditionRationale
Temperature 2–8°CSlows kinetic degradation pathways.[1]
Atmosphere Inert Gas (Argon/Nitrogen)Prevents exposure to atmospheric moisture and oxygen.[4][9]
Container Tightly Sealed, Amber GlassPrevents moisture ingress and protects from light.
Location DesiccatorProvides a dry micro-environment for the primary container.[5]

Experimental Handling Workflow

prep Preparation: - Flame-dry glassware - Prepare dry solvents - Purge system with inert gas transfer Reagent Transfer (in Glovebox/Bag): - Equilibrate reagent to RT - Weigh quickly - Tightly reseal container prep->transfer Step 1 reaction Reaction Setup: - Add reagent to solvent under inert gas - Maintain temperature control transfer->reaction Step 2 cleanup Post-Use: - Clean spatula thoroughly - Return reagent to cold storage - Re-parafilm the container seal reaction->cleanup Step 3

Caption: Recommended workflow for handling the hygroscopic reagent.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the reagent from cold storage, ensure all glassware is flame-dried and the reaction apparatus is assembled and purged with an inert gas. All solvents and other reagents should be ready.

  • Equilibration: Allow the reagent container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Dispensing: If possible, weigh the reagent inside a glovebox or glove bag.[9] If not, open the container under a positive pressure of inert gas, quickly remove the required amount, and immediately and tightly reseal the container.

  • Sealing: For long-term storage, consider sealing the container's cap with parafilm as an extra barrier against moisture.[10]

  • Storage: Promptly return the reagent to its recommended cold storage conditions.

By implementing these rigorous handling and storage procedures, you can significantly extend the shelf life of your this compound and ensure the validity of your experimental results.

References

Technical Support Center: Solvent Effects on the Reactivity of (Bromomethylene)dimethyliminium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (Bromomethylene)dimethyliminium bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile Vilsmeier-type reagent. Here, we will delve into the critical role of solvents in modulating the reactivity, stability, and outcome of your reactions.

Introduction: The Dual Personality of this compound

This compound, often referred to as a Vilsmeier reagent, is a powerful electrophile widely employed in organic synthesis for formylation, bromination, and cyclization reactions. Its reactivity stems from the highly electrophilic carbon-bromine bond polarized by the adjacent iminium group. However, the success of reactions involving this reagent is intimately tied to the choice of solvent. The solvent not only dictates the solubility and stability of the reagent but also profoundly influences its electrophilicity and the reaction pathway. This guide will equip you with the knowledge to navigate these solvent effects and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for reactions with this compound and why?

A1: The choice of solvent is critical and largely depends on the specific application. Generally, polar aprotic solvents are preferred.

  • N,N-Dimethylformamide (DMF): Often used in excess as both a solvent and a reactant in the in situ generation of Vilsmeier reagents.[1][2] Its high polarity effectively solubilizes the iminium salt and the reaction intermediates.

  • Dichloromethane (DCM) and Chloroform (CHCl₃): These are excellent choices for isolating the pre-formed reagent or when a less reactive solvent than DMF is desired.[3] They offer good solubility for a wide range of organic substrates.

  • Acetonitrile (ACN): Another polar aprotic solvent that can be employed, particularly in reactions where DMF might interfere or lead to side products.

Q2: Can I use protic solvents like alcohols or water?

A2: It is highly discouraged to use protic solvents. This compound is highly reactive towards nucleophiles, and protic solvents like water and alcohols will readily react with the reagent, leading to its decomposition and reducing the yield of your desired product.

Q3: How does solvent polarity affect the reactivity of the reagent?

A3: While one might assume that increasing solvent polarity would always accelerate the reaction with a charged electrophile, the effect is more nuanced. One study on the Vilsmeier-Haack reaction noted that the rate of substitution is only affected to a small extent by the polarity of the solvent.[4] The stability of the ground state and the transition state in different solvents plays a crucial role. In many cases, polar aprotic solvents strike the right balance by solvating the iminium salt without significantly deactivating it through strong coordination.

Q4: How should I store this compound and its solutions?

A4: The solid reagent is hygroscopic and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. Solutions of the reagent are generally not stable for long periods and should be prepared fresh for each use. If you must store a solution, do so under an inert atmosphere at low temperatures (e.g., in a freezer) and for the shortest possible time.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Explanation Troubleshooting Steps
Reagent Decomposition The presence of moisture or other nucleophilic impurities in the solvent or on the glassware can rapidly decompose the this compound.* Ensure all glassware is rigorously dried (flame-dried or oven-dried).
  • Use anhydrous solvents. Consider using freshly distilled solvents or those from a solvent purification system.

  • Perform the reaction under an inert atmosphere (N₂ or Ar). Incomplete Reagent Formation (for in situ preparations) | If you are preparing the reagent in situ from DMF and a bromine source, incomplete reaction can lead to low yields. | * Ensure the stoichiometry of your reagents is correct.

  • Allow sufficient time for the reagent to form before adding your substrate. This is often done at a reduced temperature (e.g., 0 °C) for a specific period.[1] Low Substrate Reactivity | Vilsmeier-Haack type reactions are electrophilic aromatic substitutions and work best with electron-rich substrates.[2][5] | * If your substrate has electron-withdrawing groups, consider using harsher reaction conditions (higher temperature, longer reaction time), but be mindful of potential side reactions.

  • If possible, modify the substrate to include an electron-donating group. Poor Solubility | If your substrate is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete. | * Choose a solvent that dissolves both the reagent and your substrate.

  • You may need to experiment with different anhydrous, aprotic solvents.

Issue 2: Formation of Side Products
Possible Cause Explanation Troubleshooting Steps
Over-reaction (e.g., diformylation) Highly activated substrates can undergo multiple reactions with the Vilsmeier reagent.[1]* Use a stoichiometric amount of the reagent or a slight excess.
  • Lower the reaction temperature.

  • Reduce the reaction time. Reaction with the Solvent | While polar aprotic solvents are generally preferred, some can participate in side reactions, especially at elevated temperatures. For example, DMF can be a source of dimethylamine under certain conditions. | * Consider switching to a less reactive solvent like DCM or chloroform if you suspect solvent participation. Hydrolysis of Intermediate | Incomplete hydrolysis of the intermediate iminium salt during workup can lead to a mixture of products. | * Ensure the pH of the aqueous workup is appropriate to fully hydrolyze the intermediate to the desired aldehyde or other functional group.

  • Allow for sufficient stirring time during the workup.

Experimental Protocols

Protocol 1: General Procedure for Formylation of an Electron-Rich Arene
  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents). Cool the flask to 0 °C in an ice bath.

  • Reagent Formation: Slowly add this compound (1.1-1.5 equivalents) to the cooled DMF. Stir the mixture at 0 °C for 30-60 minutes to ensure complete dissolution and formation of the active reagent.

  • Formylation Reaction: Dissolve the electron-rich arene (1 equivalent) in a minimal amount of anhydrous DMF. Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, pour the reaction mixture into a beaker of crushed ice and water. Basify the mixture with a suitable base (e.g., NaOH or NaHCO₃ solution) to hydrolyze the intermediate.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).[1] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.

Data Presentation

The following table summarizes the general influence of solvent properties on reactions involving this compound. Note that specific outcomes can be highly substrate-dependent.

Solvent ClassExample SolventsDielectric Constant (ε)Key Characteristics & Expected Effects on Reactivity
Polar Aprotic DMF, Acetonitrile, DCMHighGood solubility for the iminium salt. Generally favors SN2-type reactions by solvating the cation without strongly solvating the anion. Often the optimal choice for Vilsmeier-Haack reactions.
Non-Polar Aprotic Toluene, HexaneLowPoor solubility for the iminium salt, leading to slow or no reaction. Generally not recommended.
Polar Protic Water, Methanol, EthanolHighReacts with and decomposes the Vilsmeier reagent. Should be avoided.

Visualizations

Reaction Mechanism Workflow

G cluster_0 Reagent Formation (in situ) cluster_1 Reaction with Substrate cluster_2 Workup DMF DMF Vilsmeier_Reagent (Bromomethylene)dimethyliminium bromide DMF->Vilsmeier_Reagent Reaction Brominating_Agent Brominating Agent (e.g., Br₂) Brominating_Agent->Vilsmeier_Reagent Vilsmeier_Reagent2 (Bromomethylene)dimethyliminium bromide Substrate Electron-Rich Substrate Intermediate Iminium Salt Intermediate Substrate->Intermediate Electrophilic Attack Intermediate2 Iminium Salt Intermediate Vilsmeier_Reagent2->Intermediate Hydrolysis Aqueous Workup (Hydrolysis) Product Final Product (e.g., Aldehyde) Hydrolysis->Product Intermediate2->Hydrolysis

Caption: General workflow for a Vilsmeier-Haack type reaction.

Solvent Selection Logic

G start Start: Choose a Solvent is_protic Is the solvent protic? (e.g., H₂O, ROH) start->is_protic is_polar_aprotic Is the solvent polar aprotic? (e.g., DMF, DCM, ACN) is_protic->is_polar_aprotic No avoid Avoid: Reagent will decompose is_protic->avoid Yes is_nonpolar Is the solvent non-polar? (e.g., Toluene, Hexane) is_polar_aprotic->is_nonpolar No good_choice Good Choice: Solubilizes reagent, facilitates reaction is_polar_aprotic->good_choice Yes poor_choice Poor Choice: Low solubility of reagent is_nonpolar->poor_choice Yes

References

Technical Support Center: Catalyst Selection for Enhancing Para-Bromination Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Catalyst Selection in Para-Bromination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high para-selectivity in aromatic bromination reactions. Here, we move beyond simple protocols to explain the underlying principles that govern catalyst choice and reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Troubleshooting Guide: Common Challenges in Para-Selective Bromination

This section addresses specific issues you might encounter during your experiments, providing not just solutions, but the rationale behind them.

Q1: My reaction yields a mixture of ortho and para isomers with low para-selectivity. How can I improve this?

Answer:

Low para-selectivity is a frequent challenge and often points to issues with steric and electronic control. Here’s a breakdown of the causative factors and how to address them:

  • Understanding the Root Cause: Steric vs. Electronic Effects Electrophilic aromatic substitution is governed by the directing effects of the substituent already on the aromatic ring. While most activating groups are ortho, para-directing, achieving high para-selectivity requires minimizing the competing ortho substitution.[1] The primary tool for this is exploiting steric hindrance .[2][3] A bulkier catalyst or a catalyst system that effectively blocks the ortho positions will favor the formation of the para product.

  • Troubleshooting Strategies:

    • Introduce a Shape-Selective Catalyst (Zeolites): Zeolites are microporous aluminosilicates with well-defined channel and cavity structures.[4][5][6] These pores can be sized to allow the aromatic substrate to enter, but the constrained environment within the pores sterically hinders the attack at the ortho position, thus favoring the para position.[5][6][7][8][9] Zeolites like NaY, HY, and H-beta have shown excellent para-selectivity in the bromination of various aromatic compounds.[5][6][10] For instance, using NaY zeolite with bromine can lead to high yields and selectivity for the para-bromo product for moderately active aromatic substrates.[5][7]

    • Employ Bulky Lewis Acid Catalysts: While traditional Lewis acids like FeBr₃ or AlCl₃ can be effective, they often lead to poor regioselectivity.[11] Consider using a Lewis acid with bulkier ligands. The increased steric bulk around the active catalytic center can disfavor the formation of the transition state leading to the ortho product.

    • Solvent Optimization: The choice of solvent can significantly influence the ortho/para ratio.[1][12][13] Polar solvents can stabilize the transition state leading to the para isomer, while nonpolar solvents may favor ortho attack.[12] Experimenting with a range of solvents from nonpolar (e.g., hexane, carbon tetrachloride) to polar aprotic (e.g., dichloromethane, acetonitrile) can reveal an optimal medium for para-selectivity.[11]

    • Temperature Control: Lowering the reaction temperature generally increases selectivity.[1] At lower temperatures, the reaction is more sensitive to small differences in activation energy between the pathways leading to the ortho and para products. The slightly higher activation energy for the sterically more hindered ortho attack becomes more significant, favoring the para isomer.

Q2: I'm observing significant formation of polybrominated side products. What's causing this and how can I achieve monobromination?

Answer:

Polybromination occurs when the monobrominated product is sufficiently activated to undergo a second bromination faster than the starting material. This is a common issue with highly activated aromatic rings.

  • Understanding the Root Cause: Relative Reaction Rates The key is to control the concentration of the active brominating species and to deactivate the aromatic ring after the first substitution.

  • Troubleshooting Strategies:

    • Control the Stoichiometry of the Brominating Agent: This is the most straightforward approach. Use a precise 1:1 molar ratio of the brominating agent to the aromatic substrate. Adding the brominating agent slowly over time can also help to maintain a low concentration and favor monobromination.

    • Use a Milder Brominating Agent: Instead of highly reactive elemental bromine (Br₂), consider using N-bromosuccinimide (NBS).[4][14] NBS is a solid, easier to handle, and often provides better control over the reaction, leading to higher selectivity for monobromination.[4][14] Combining NBS with a catalyst like silica gel can further enhance regioselectivity.[4]

    • In-situ Generation of Bromine: Generating a low concentration of bromine in situ can prevent the buildup of excess brominating agent. A common method is the oxidation of a bromide salt (e.g., KBr or NaBr) with an oxidant like Oxone® or hydrogen peroxide.[14]

    • Deactivating the Catalyst: For Lewis acid-catalyzed reactions, the catalyst can be "poisoned" or deactivated after the desired conversion to the monobrominated product is achieved. This can be done by adding a Lewis base to quench the catalyst's activity.

Q3: My catalyst seems to be deactivating during the reaction, leading to incomplete conversion. What are the possible reasons and solutions?

Answer:

Catalyst deactivation can be a frustrating problem, often with multiple potential causes.

  • Understanding the Root Cause: Catalyst Poisoning and Fouling Deactivation can occur through poisoning by impurities, fouling of the active sites by byproducts, or structural changes in the catalyst itself.

  • Troubleshooting Strategies:

    • Ensure Anhydrous Conditions: Many Lewis acid catalysts are highly sensitive to moisture. Water can react with the catalyst to form inactive species. Ensure all solvents and reagents are thoroughly dried before use.

    • Purify Starting Materials: Impurities in the aromatic substrate or solvent can act as catalyst poisons. Purification of the starting materials by distillation or chromatography can often resolve this issue.

    • Catalyst Regeneration (for Heterogeneous Catalysts): For solid catalysts like zeolites, the pores can become blocked by organic residues. Many zeolites can be regenerated by calcination (heating to a high temperature in the presence of air) to burn off the organic material and restore catalytic activity.[5][7][9]

    • Increase Catalyst Loading: While not ideal from an atom economy perspective, a modest increase in the catalyst loading can sometimes compensate for slow deactivation and drive the reaction to completion.

Frequently Asked Questions (FAQs)

This section provides concise answers to fundamental questions about catalyst selection for para-bromination.

What is the primary role of a catalyst in selective aromatic bromination?

The primary role of a catalyst in selective aromatic bromination is to increase the electrophilicity of the bromine species, making it reactive enough to attack the aromatic ring.[15][16] In the context of para-selectivity, the catalyst also plays a crucial role in sterically directing the substitution to the para position.[5][6]

How do zeolites achieve high para-selectivity?

Zeolites achieve high para-selectivity through a phenomenon known as "shape selectivity."[5][6] The pores of the zeolite are of a similar dimension to the aromatic molecule. Once inside the pore, the aromatic substrate has limited freedom of movement. The transition state for ortho-bromination is sterically disfavored within the confined space of the zeolite channel, while the less bulky transition state for para-bromination is readily accommodated.[5][6]

What are the advantages of using a heterogeneous catalyst over a homogeneous one?

Heterogeneous catalysts, such as zeolites or supported Lewis acids, offer several advantages:

  • Ease of Separation: They can be easily separated from the reaction mixture by simple filtration, simplifying the workup procedure.[17]

  • Recyclability: Many heterogeneous catalysts can be regenerated and reused, which is both cost-effective and environmentally friendly.[5][7][9][17]

  • Potential for Higher Selectivity: As seen with zeolites, the solid-state structure of a heterogeneous catalyst can be engineered to provide shape selectivity that is not achievable with homogeneous catalysts.

Can the choice of brominating agent affect para-selectivity?

Yes, the choice of brominating agent can influence selectivity. While elemental bromine is a common choice, reagents like N-bromosuccinimide (NBS) are often preferred for their milder reactivity and ease of handling, which can lead to cleaner reactions with fewer side products.[4][14] The combination of the brominating agent and the catalyst system is crucial for achieving the desired outcome.

Experimental Protocols

Protocol 1: Para-Bromination of Toluene using Zeolite NaY

This protocol provides a method for the highly selective para-bromination of toluene using a reusable zeolite catalyst.

Materials:

  • Toluene (purified)

  • Bromine

  • Zeolite NaY (activated)

  • Dichloromethane (anhydrous)

  • Sodium thiosulfate solution (aqueous, saturated)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Anhydrous magnesium sulfate

Procedure:

  • Activate the NaY zeolite by heating at 400°C for 4 hours under a stream of dry air. Allow to cool to room temperature in a desiccator.

  • To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the activated NaY zeolite (stoichiometric amount relative to toluene).

  • Add anhydrous dichloromethane to the flask, followed by toluene.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of bromine in dichloromethane from the dropping funnel over a period of 30 minutes.

  • Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by GC or TLC.

  • Upon completion, filter the reaction mixture to recover the zeolite catalyst. The catalyst can be washed with dichloromethane, dried, and reactivated for future use.

  • Wash the filtrate with saturated aqueous sodium thiosulfate solution to quench any unreacted bromine, followed by saturated aqueous sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography to yield pure 4-bromotoluene.

Data Presentation

Table 1: Comparison of Catalysts for the Bromination of Toluene
CatalystBrominating AgentSolventTemperature (°C)Conversion (%)Para-selectivity (%)Reference
FeBr₃Br₂CCl₄25>95~60[Traditional Method]
AlCl₃Br₂CH₂Cl₂0>95~65[Traditional Method]
Zeolite NaYBr₂CH₂Cl₂25>90>95[5][7]
Zeolite HYBr₂neat25>90>90[6]
NBS/Silica gelNBSCCl₄reflux~85High[4]

Visualizations

Decision Workflow for Catalyst Selection

Catalyst_Selection_Workflow start Start: Need for para-bromination substrate_analysis Analyze Substrate: - Activating/Deactivating? - Steric Bulk? start->substrate_analysis desired_selectivity Define Desired Selectivity: - High (>95%)? - Moderate? substrate_analysis->desired_selectivity catalyst_type Choose Catalyst Type desired_selectivity->catalyst_type zeolite Zeolites (NaY, HY) - High shape selectivity - Heterogeneous, reusable catalyst_type->zeolite High selectivity needed lewis_acid Lewis Acids (FeBr3, AlCl3, ZrCl4) - Homogeneous or supported - Varying steric bulk catalyst_type->lewis_acid Moderate selectivity acceptable other_methods Other Methods - NBS/Silica - In-situ Br2 generation catalyst_type->other_methods Mild conditions required optimization Reaction Optimization: - Solvent - Temperature - Stoichiometry zeolite->optimization lewis_acid->optimization other_methods->optimization analysis Analyze Product Mixture (GC, NMR) optimization->analysis troubleshooting Troubleshoot: - Low selectivity? - Side products? analysis->troubleshooting Unsatisfactory result success Achieved desired para-selectivity analysis->success Satisfactory result troubleshooting->catalyst_type Re-evaluate catalyst

Caption: A decision workflow for selecting the appropriate catalyst and conditions for para-selective bromination.

Mechanism of Zeolite-Catalyzed Para-Bromination

Zeolite_Mechanism substrate Substrate (Toluene) enters zeolite pore zeolite_complex Substrate confined within zeolite channel Ortho positions sterically hindered substrate->zeolite_complex bromination Electrophilic attack by Br+ at para position zeolite_complex->bromination intermediate Sigma complex intermediate stabilized within pore bromination->intermediate deprotonation Deprotonation to restore aromaticity intermediate->deprotonation product Para-brominated product exits zeolite pore deprotonation->product

Caption: Simplified mechanism of shape-selective para-bromination within a zeolite catalyst.

References

Technical Support Center: Deactivation and Quenching of (Bromomethylene)dimethyliminium bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the deactivation and quenching of (Bromomethylene)dimethyliminium bromide, a reagent analogous to the Vilsmeier reagent.[1] As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to navigate challenges in your synthetic work.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its proper quenching critical?

This compound is a highly reactive electrophilic reagent, structurally similar to the classic Vilsmeier reagent, (Chloromethylene)dimethyliminium chloride.[1] It is used in a variety of organic transformations, including the formylation of electron-rich aromatic and heteroaromatic compounds (a Vilsmeier-Haack type reaction), halogenation of alcohols, and homologation of aldehydes.[1]

Proper quenching is crucial for several reasons:

  • Safety: The reagent is moisture-sensitive and can react exothermically with water.[1] Uncontrolled quenching can lead to a rapid increase in temperature and pressure.[2][3]

  • Reaction Termination: Quenching effectively stops the reaction by destroying any unreacted iminium salt.

  • Product Isolation: The hydrolysis of the intermediate iminium species is a necessary step to obtain the final product, such as an aldehyde in a formylation reaction.[1][4] Incomplete hydrolysis will lead to difficulties in product isolation and purification.[5]

  • Byproduct Removal: The quenching and subsequent workup procedures are designed to remove byproducts and unreacted starting materials from the desired product.

Q2: What are the primary methods for quenching reactions involving this compound?

The most common and effective method for quenching reactions involving this reagent is through controlled hydrolysis. This is typically achieved by one of the following procedures:

  • Addition to Ice/Water: The reaction mixture is slowly added to a vigorously stirred mixture of crushed ice or ice-cold water.[5] This method is highly effective at dissipating the heat generated during the hydrolysis of the reactive iminium salt.[2]

  • Aqueous Base: After the initial quench with water, the mixture is often treated with a mild base, such as sodium acetate, sodium bicarbonate, or sodium hydroxide solution, to neutralize the acidic byproducts (HBr) and facilitate the complete hydrolysis of the iminium intermediate.[6] The choice of base and the final pH are critical for the stability of the product.

  • Aqueous Acid: In some specific cases, quenching with a dilute aqueous acid, like hydrochloric acid, may be employed.[7]

Q3: My reaction mixture turned into a thick, unmanageable precipitate upon adding the quenching solution. What happened and how can I fix it?

This is a common issue, particularly when the Vilsmeier reagent is prepared at high concentrations. The precipitate is likely the Vilsmeier salt itself crashing out of solution.[8]

Causality:

  • High Concentration: Preparing the reagent in a minimal amount of solvent can lead to its precipitation, especially at low temperatures.[8]

  • Insufficient Stirring: Poor agitation can lead to localized high concentrations and precipitation.

Troubleshooting:

  • Dilution: Use a larger volume of an appropriate anhydrous solvent (e.g., dichloromethane) during the reagent formation.[1]

  • Temperature Control: While low temperatures are necessary for stability, ensure the reaction mixture remains a stirrable solution.[1]

  • Mechanical Stirring: For larger scale reactions, switch from a magnetic stir bar to an overhead mechanical stirrer to ensure efficient mixing.

If precipitation has already occurred, you may try to carefully add more anhydrous solvent to redissolve the salt before proceeding with the addition of your substrate.

Q4: After quenching and workup, my product yield is very low. What are the potential causes?

Low product yield can stem from several factors related to the quenching and workup process:

  • Incomplete Hydrolysis: The iminium intermediate may not have been fully hydrolyzed to the final product.[5] Ensure the pH of the aqueous layer is appropriate for your product's stability and that the mixture is stirred for a sufficient time after quenching.

  • Emulsion Formation: A stable emulsion during aqueous extraction can trap the product, leading to significant losses.[5]

  • Product Degradation: The product might be sensitive to the pH conditions of the workup. For example, some aldehydes can be unstable in strongly acidic or basic conditions.

  • Reagent Instability: The this compound reagent itself is sensitive to moisture and should be stored under anhydrous conditions at 2-8°C to prevent decomposition.[1] Using degraded reagent will naturally lead to low yields.

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the deactivation and quenching of this compound.

Problem Potential Cause Recommended Solution
Violent, exothermic reaction upon quenching Rapid addition of the reaction mixture to the quenching solution.Add the reaction mixture slowly and dropwise to a vigorously stirred, ice-cold quenching solution.[3] Ensure the reaction vessel is cooled in an ice bath during the addition.
Insufficient cooling of the quenching solution.Use a sufficient quantity of crushed ice or ensure the quenching solution is pre-chilled to 0°C.
Formation of a persistent emulsion during extraction The presence of fine particulate matter or amphiphilic byproducts.Add a small amount of a saturated brine solution (NaCl(aq)) to the separatory funnel to increase the ionic strength of the aqueous phase.
Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of vigorous shaking.
Low or no product isolated after workup Incomplete reaction prior to quenching.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to ensure the starting material is consumed before quenching.[3]
The product is water-soluble.If the product has high polarity, it may remain in the aqueous layer. Perform multiple extractions with an appropriate organic solvent.[9]
Incorrect pH during workup.Test the pH of the aqueous layer and adjust it to a range where your product is most stable and least soluble in water.
Final product is contaminated with phosphorus-containing impurities (if prepared from POCl₃) Incomplete hydrolysis of the Vilsmeier reagent precursor (e.g., POCl₃).Ensure the quenching and workup are thorough. Washing the organic layer with a dilute base solution can help remove acidic phosphorus byproducts.[2]

III. Experimental Protocols & Methodologies

Protocol 1: Standard Quenching and Workup Procedure for a Vilsmeier-Haack Type Reaction

This protocol outlines a general procedure for quenching a reaction where this compound was used to formylate an electron-rich aromatic compound.

Step-by-Step Methodology:

  • Preparation of Quenching Solution: In a separate flask, prepare a vigorously stirred solution of crushed ice and water. The volume should be sufficient to dilute the reaction mixture significantly (typically 5-10 times the reaction volume).

  • Cooling the Reaction Mixture: Once the reaction is deemed complete, cool the reaction flask in an ice-water bath.

  • Controlled Addition: Using a dropping funnel or by careful pouring, add the cooled reaction mixture slowly and portion-wise to the vigorously stirred ice-water solution.[5] Monitor the temperature of the quenching solution to ensure it does not rise excessively.

  • Hydrolysis and Neutralization: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.[7]

  • pH Adjustment: Carefully add a saturated aqueous solution of a mild base, such as sodium bicarbonate or sodium acetate, until the pH of the aqueous layer is neutral or slightly basic (pH 7-8).[5] This step neutralizes the HBr formed during the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Washing: Combine the organic extracts and wash successively with water and then with a saturated brine solution to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Diagram: Vilsmeier-Haack Reaction and Quenching Workflow

G cluster_0 Reaction Phase cluster_1 Quenching & Workup Phase A Formation of This compound B Addition of Aromatic Substrate A->B C Formation of Aryl Iminium Intermediate B->C D Slow addition to ice-cold water C->D Reaction Complete E Hydrolysis of Iminium Intermediate D->E F Neutralization (e.g., NaHCO₃) E->F G Extraction with Organic Solvent F->G H Purification G->H I Final Product (Aryl Aldehyde) H->I

Caption: Workflow for Vilsmeier-Haack reaction and subsequent quenching.

Diagram: Mechanism of Hydrolysis

G ArylIminium Aryl Iminium Intermediate (Ar-CH=N⁺(CH₃)₂) Intermediate Hemiaminal Intermediate ArylIminium->Intermediate Nucleophilic attack by water Water H₂O Aldehyde Aryl Aldehyde (Ar-CHO) Intermediate->Aldehyde Elimination of dimethylamine Amine Dimethylamine (HN(CH₃)₂) Intermediate->Amine Proton H⁺

Caption: Hydrolysis of the aryl iminium intermediate to the aldehyde.

IV. References

  • Benchchem. (n.d.). This compound | 24774-61-6. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters. Retrieved from --INVALID-LINK--

  • Ultimate Organic Chemistry. (2021, January 19). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation 1K+ Subscribers Special Video [Video]. YouTube. --INVALID-LINK--

  • Guzman, A., Romero, M., & Muchowski, J. M. (1990). Vilsmeier-Haack reaction with succinamidals. A convenient synthesis of 5-chloropyrrole-2-carboxaldehydes and 5-chloropyrrole. Canadian Journal of Chemistry, 68(5), 791-794.

  • Sigma-Aldrich. (n.d.). This compound 95%. Retrieved from --INVALID-LINK--

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.

  • The Organic Chemistry Tutor. (2020, March 18). Vilsmeier–Haack reaction: Phosphorus oxychloride and an electron-rich arene to produce aryl aldehyde [Video]. YouTube. --INVALID-LINK--

  • Scribd. (n.d.). Iminium Salts: Types and Properties. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Reaction Workup. Retrieved from --INVALID-LINK--

  • Reddit. (2021, July 9). Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). r/chemistry. --INVALID-LINK--

  • Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester Department of Chemistry. Retrieved from --INVALID-LINK--

  • ChemBK. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • LabSolutions. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from --INVALID-LINK--

  • Reddit. (2024, April 9). Quenching guide. r/Chempros. --INVALID-LINK--

  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from --INVALID-LINK--

  • Karbasi, A. B. (2020, September 7). How can I improve the Vilsmeier-Haack reaction? ResearchGate. --INVALID-LINK--

  • Chemistry For Everyone. (2025, January 2). What Is Quenching In Organic Chemistry? [Video]. YouTube. --INVALID-LINK--

  • Open Access Journals. (n.d.). A Report on Reagents and its Quenching Methods. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to Bromination Reagents: (Bromomethylene)dimethyliminium bromide vs. N-bromosuccinimide (NBS)

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the precise introduction of a bromine atom into a molecule is a foundational yet nuanced task. The choice of a brominating agent can dictate the success of a synthetic route, influencing yield, selectivity, and the very nature of the transformation. This guide provides an in-depth, objective comparison of two prominent brominating agents: the classic and versatile N-bromosuccinimide (NBS) and the powerful, electrophilic (Bromomethylene)dimethyliminium bromide, a member of the Vilsmeier-Haack reagent family.

This analysis moves beyond a simple cataloging of properties to delve into the mechanistic underpinnings that govern the reactivity of each reagent. By understanding the "why" behind their distinct behaviors, the synthetic chemist can make more informed decisions, transforming a standard protocol into a validated, reliable system.

At a Glance: Mechanistic Dichotomy and Synthetic Applications

The fundamental difference between this compound and N-bromosuccinimide lies in their dominant reaction mechanisms. This divergence in electronic behavior is the primary determinant of their substrate scope and selectivity.

FeatureThis compoundN-bromosuccinimide (NBS)
Primary Mechanism Ionic / ElectrophilicFree Radical (typically)
Reactive Species Electrophilic iminium cationBromine radical (Br•)
Primary Applications Conversion of alcohols to alkyl bromides (Sₙ2)Allylic and benzylic bromination
Halogenation of electron-rich speciesElectrophilic aromatic bromination
Handling Solid, moisture-sensitiveCrystalline solid, relatively stable
Byproducts Dimethylformamide (DMF)Succinimide

N-bromosuccinimide (NBS): The Radical Workhorse for Allylic and Benzylic C-H Bond Functionalization

N-bromosuccinimide is arguably one of the most recognized reagents for the selective bromination of allylic and benzylic positions.[1] Its efficacy stems from its ability to provide a low, steady concentration of bromine (Br₂) in the reaction medium, which is crucial for favoring radical substitution over electrophilic addition to alkenes.[1][2]

The Wohl-Ziegler Reaction: A Paradigm of Radical Selectivity

The Wohl-Ziegler reaction is the cornerstone of NBS's utility in brominating allylic and benzylic C-H bonds.[1] The reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[3]

The mechanism proceeds through a radical chain reaction:

  • Initiation: Homolytic cleavage of the initiator or the N-Br bond of NBS generates a small number of bromine radicals.

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the allylic or benzylic position, forming a resonance-stabilized radical intermediate and HBr.[4]

    • The newly formed radical reacts with a molecule of Br₂ (generated in situ from the reaction of NBS with HBr) to yield the desired brominated product and another bromine radical, which continues the chain.[5]

  • Termination: The reaction ceases when radicals combine.

The key to the success of the Wohl-Ziegler reaction is the maintenance of a very low concentration of Br₂. This is achieved by the reaction of HBr, a byproduct of the propagation step, with NBS to regenerate Br₂. This prevents the accumulation of Br₂ to levels that would favor the competing electrophilic addition to the double bond.[1]

Experimental Protocol: Benzylic Bromination of Toluene with NBS

This protocol details the selective bromination of the methyl group of toluene to yield benzyl bromide.

Materials:

  • Toluene

  • N-bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add toluene (1.0 eq), N-bromosuccinimide (1.05 eq), and a catalytic amount of AIBN (0.02 eq) in anhydrous carbon tetrachloride.

  • Heat the reaction mixture to reflux under inert atmosphere. The progress of the reaction can be monitored by the disappearance of the denser NBS from the bottom of the flask and the appearance of the less dense succinimide floating on the surface.

  • After completion of the reaction (typically 1-3 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, water, and brine.[6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude benzyl bromide.

  • Purify the product by vacuum distillation.

This compound: A Potent Electrophile for Nucleophilic Substitution

This compound, a Vilsmeier-type reagent, operates through a distinctly different, ionic mechanism. It serves as a powerful electrophile, readily attacked by nucleophiles.[7] Its primary and most well-documented application is the conversion of alcohols to alkyl bromides.[7]

The reagent is typically prepared in situ from dimethylformamide (DMF) and a bromine source, such as oxalyl bromide or phosphorus tribromide.

The Sₙ2 Conversion of Alcohols to Alkyl Bromides

The reaction of this compound with an alcohol proceeds via an Sₙ2 mechanism, making it particularly effective for primary and secondary alcohols.

  • The hydroxyl group of the alcohol attacks the electrophilic carbon of the iminium salt.

  • This forms a protonated intermediate which, after deprotonation, results in an O-alkylated Vilsmeier reagent.

  • The bromide ion then acts as a nucleophile, attacking the carbon atom of the alkyl group in an Sₙ2 fashion, displacing the activated hydroxyl group and yielding the corresponding alkyl bromide.

This method offers a mild and efficient alternative to traditional methods for converting alcohols to alkyl bromides, such as treatment with HBr or PBr₃, which can sometimes lead to rearrangements and other side reactions.

Experimental Protocol: Conversion of Benzyl Alcohol to Benzyl Bromide with this compound

This protocol outlines the preparation of benzyl bromide from benzyl alcohol using a Vilsmeier-type reagent.

Materials:

  • Benzyl alcohol

  • This compound

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve this compound (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of benzyl alcohol (1.0 eq) in anhydrous DMF via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude benzyl bromide by column chromatography on silica gel.

Head-to-Head Comparison: Selectivity and Substrate Scope

The differing mechanisms of NBS and this compound lead to distinct selectivities and substrate compatibilities.

Allylic/Benzylic C-H vs. Alcohols

Consider a substrate containing both a hydroxyl group and an allylic or benzylic C-H bond. The choice of reagent will determine the site of bromination.

  • NBS will preferentially brominate the allylic or benzylic position via a radical mechanism, leaving the alcohol untouched under standard Wohl-Ziegler conditions.

  • This compound will selectively convert the alcohol to the corresponding bromide via an Sₙ2 reaction, with no reaction at the allylic or benzylic C-H bonds.

Aromatic Bromination

Both reagents can be used for the electrophilic bromination of aromatic rings, but their reactivity and selectivity can differ.

  • NBS is a versatile reagent for the bromination of electron-rich aromatic compounds.[3] The regioselectivity can often be tuned by the choice of solvent. For instance, using DMF as a solvent often leads to high para-selectivity.[8]

  • This compound , being a potent electrophile, can also effect aromatic bromination. However, its primary utility lies in formylation reactions (the Vilsmeier-Haack reaction) when used with electron-rich arenes.[9] Its application as a simple brominating agent for aromatic rings is less common and generally less selective than modern NBS protocols.

Data Presentation: A Comparative Overview

SubstrateReagentConditionsProductYield (%)Reference
TolueneNBS, AIBNCCl₄, refluxBenzyl bromide~80%[10][11]
CyclohexeneNBS, lightCCl₄, reflux3-Bromocyclohexene82-87%[12]
AnisoleNBSAcetonitrile, 0°C to RTp-Bromoanisole96%[13]
Benzyl AlcoholThis compoundDMF, 0°C to RTBenzyl bromideHigh[14]

Visualization of Reaction Mechanisms

NBS-Mediated Allylic Bromination

NBS_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator Br_radical Br_radical Initiator->Br_radical Light/Heat AlkeneBr_radical AlkeneBr_radical Allyl_RadicalHBr Allyl_RadicalHBr AlkeneBr_radical->Allyl_RadicalHBr Allyl_RadicalBr2 Allyl_RadicalBr2 Allyl_BromideBr_radical_regen Allyl_BromideBr_radical_regen Allyl_RadicalBr2->Allyl_BromideBr_radical_regen HBrNBS HBrNBS SuccinimideBr2 SuccinimideBr2 HBrNBS->SuccinimideBr2 Br_radical_regen Br_radical_regen

Caption: Radical chain mechanism of NBS-mediated allylic bromination.

Bromination of an Alcohol with this compound

Vilsmeier_Bromination Alcohol R-OH Intermediate R-O-CH=N(CH3)2+ Alcohol->Intermediate Nucleophilic Attack Vilsmeier_Reagent [(CH3)2N=CHBr]+ Br- Bromide_ion Br- Alkyl_Bromide R-Br DMF DMF IntermediateBromide_ion IntermediateBromide_ion Alkyl_BromideDMF Alkyl_BromideDMF IntermediateBromide_ion->Alkyl_BromideDMF SN2 Attack

Caption: Sₙ2 mechanism for the conversion of an alcohol to an alkyl bromide.

Conclusion and Recommendations

The choice between this compound and N-bromosuccinimide is not a matter of superiority, but of strategic application based on the desired chemical transformation.

  • For the selective bromination of allylic or benzylic C-H bonds, N-bromosuccinimide is the reagent of choice. Its well-understood radical mechanism provides excellent selectivity and high yields for these transformations. The extensive body of literature and established protocols make it a reliable and predictable tool in the synthetic chemist's arsenal.

  • For the conversion of primary and secondary alcohols to their corresponding bromides, this compound offers a mild and efficient alternative to traditional methods. Its ionic, Sₙ2-based mechanism avoids the harsh conditions and potential side reactions associated with other reagents.

Ultimately, a deep understanding of the mechanistic pathways of these reagents empowers the researcher to move beyond rote application of protocols and towards the rational design of robust and efficient synthetic strategies.

References

A Comparative Guide to Chloro-Vilsmeier and Bromo-Vilsmeier Reagent Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the Vilsmeier-Haack reaction stands as a cornerstone for the formylation of electron-rich aromatic and heterocyclic compounds. The choice of the Vilsmeier reagent is critical, directly influencing the reaction's efficiency, scope, and outcome. This guide provides an in-depth, objective comparison of the chloro-Vilsmeier and bromo-Vilsmeier reagents, offering experimental insights and data to inform your synthetic strategies.

The Vilsmeier Reagents: Structure and Preparation

The reactivity of a Vilsmeier reagent is fundamentally tied to its structure—a halomethyleniminium salt. The nature of the halogen atom (chlorine vs. bromine) is the primary determinant of its electrophilicity and stability.

Chloro-Vilsmeier Reagent: The Established Workhorse

The chloro-Vilsmeier reagent, typically [ClCH=N(CH₃)₂]⁺Cl⁻, is the most commonly employed variant. Its preparation is well-documented and versatile, achievable through the reaction of N,N-dimethylformamide (DMF) with a variety of chlorinating agents.

Common Preparative Routes:

  • Phosphorus oxychloride (POCl₃): This is the most traditional and widely used method. The reaction is straightforward and generally proceeds at low temperatures.[1][2]

  • Oxalyl chloride ((COCl)₂): This reagent offers a cleaner reaction profile as the byproducts are gaseous (CO and CO₂).

  • Thionyl chloride (SOCl₂): Another common chlorinating agent for generating the Vilsmeier reagent.

The choice of chlorinating agent can influence the reaction conditions and work-up procedures, but the resulting chloro-Vilsmeier reagent exhibits consistent reactivity.

Bromo-Vilsmeier Reagent: The Less Explored Challenger

The bromo-Vilsmeier reagent, [BrCH=N(CH₃)₂]⁺Br⁻, is significantly less documented in the scientific literature compared to its chloro counterpart. Its preparation is most often achieved in situ.

Known Preparative Routes:

  • From Chloro-Vilsmeier Reagent: A pre-formed chloro-Vilsmeier reagent can be treated with a bromide source, such as hydrogen bromide (HBr), to generate the bromo-Vilsmeier reagent through halogen exchange.[3][4]

  • Oxalyl Bromide ((COBr)₂): In a direct analogy to the use of oxalyl chloride, oxalyl bromide can be reacted with DMF to generate the bromo-Vilsmeier reagent.[4]

The inherent instability and hygroscopic nature of oxalyl bromide can make the synthesis and handling of the bromo-Vilsmeier reagent more challenging than the chloro-reagent.

A Head-to-Head Comparison of Reactivity and Stability

While direct, quantitative comparative studies are scarce, a combination of theoretical principles and reported applications allows for a logical assessment of the differences between the two reagents.

Electrophilicity: The Decisive Factor

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[2][5] Therefore, the electrophilicity of the halomethyleniminium ion is the primary driver of reactivity.

Based on fundamental chemical principles:

  • Inductive Effect: Bromine is less electronegative than chlorine. This results in a less polarized C-Br bond compared to the C-Cl bond, making the carbon atom in the bromo-iminium ion slightly less electron-deficient.

  • Leaving Group Ability: The bromide ion is a better leaving group than the chloride ion. This could potentially facilitate the nucleophilic attack by the aromatic substrate.

It is generally anticipated that the chloro-Vilsmeier reagent is a slightly stronger electrophile than the bromo-Vilsmeier reagent due to the greater electron-withdrawing nature of chlorine. This suggests that for less reactive aromatic systems, the chloro-reagent may provide better yields or require milder reaction conditions.

Stability and Handling

The stability of the Vilsmeier reagent is crucial for its practical application.

  • Chloro-Vilsmeier Reagent: Can be isolated as a solid, though it is often generated and used in situ. It is known to be sensitive to moisture.[6]

  • Bromo-Vilsmeier Reagent: Generally considered to be less stable than the chloro-reagent. This is a primary reason for its common in situ generation. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to decomposition.

The greater stability of the chloro-Vilsmeier reagent makes it more convenient for a wider range of applications and for storage.

Experimental Evidence and Substrate Scope

The vast body of literature on the Vilsmeier-Haack reaction predominantly features the chloro-reagent, highlighting its broad utility.

Table 1: Comparison of Chloro- vs. Bromo-Vilsmeier Reagents

FeatureChloro-Vilsmeier ReagentBromo-Vilsmeier Reagent
Preparation Well-established (POCl₃, (COCl)₂, SOCl₂)Less common, often in situ (from chloro-reagent + HBr, or (COBr)₂)
Stability Can be isolated, moderately stableGenerally less stable, used in situ
Electrophilicity Higher (expected)Lower (expected)
Reactivity Highly effective for electron-rich aromatics and heterocyclesPrimarily documented for halogenation; formylation reactivity is less explored
Substrate Scope Wide and well-documentedLikely similar to chloro-reagent but may require more activated substrates
Primary Applications FormylationHalogenation (as a bromine source)
Formylation Reactions

The chloro-Vilsmeier reagent is the go-to choice for the formylation of a wide array of substrates, including:

  • Activated Aromatic Rings: Anilines, phenols, and their derivatives.[2]

  • Heterocyclic Compounds: Pyrroles, indoles, furans, and thiophenes.[7]

Applications of the bromo-Vilsmeier reagent for formylation are not well-documented, suggesting that for this key transformation, the chloro-reagent is superior in terms of efficiency and reliability.

Halogenation Reactions

An interesting and synthetically useful application of halo-Vilsmeier reagents is in halogenation reactions. A patent describes the use of a bromo-Vilsmeier reagent, generated in situ, for the bromination of steroidal ketones.[3][4] In this context, the reagent serves as a source of electrophilic bromine.

Mechanistic Considerations

The mechanism of the Vilsmeier-Haack reaction involves the electrophilic attack of the halomethyleniminium ion on the electron-rich substrate. The subsequent steps involve the loss of a proton to restore aromaticity and hydrolysis of the resulting iminium salt to yield the aldehyde.

Vilsmeier_Mechanism cluster_reagent_formation Reagent Formation cluster_aromatic_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier [X-CH=N(CH3)2]+ DMF->Vilsmeier + PX5 POCl3 / (COCl)2 PX5->Vilsmeier Arene Electron-rich Aromatic Ring Intermediate Sigma Complex Arene->Intermediate + Vilsmeier Reagent Iminium Iminium Salt Intermediate->Iminium - H+ Aldehyde Aryl Aldehyde Iminium->Aldehyde H2O H2O H2O->Aldehyde + Chloro_Vilsmeier_Protocol start Start dissolve Dissolve Substrate in Solvent + Add DMF start->dissolve cool Cool to 0 °C dissolve->cool add_POCI3 Slowly Add POCl3 cool->add_POCI3 react Stir at Room Temperature (Monitor by TLC) add_POCI3->react quench Quench with Cold Aqueous Base react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify Product concentrate->purify

References

A Comparative Guide to Vilsmeier-Type Reagents: (Bromomethylene)dimethyliminium bromide vs. Oxalyl Bromide/DMF

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the activation of functional groups is a cornerstone of molecular construction. Among the arsenal of reagents available for this purpose, Vilsmeier- and Vilsmeier-Haack-type reagents stand out for their versatility in converting alcohols to halides, activating carboxylic acids, and formylating electron-rich arenes. This guide provides an in-depth comparison of two prominent brominating systems: the pre-formed (Bromomethylene)dimethyliminium bromide and the in situ generated system from oxalyl bromide and N,N-dimethylformamide (DMF).

Introduction to Vilsmeier-Type Brominating Reagents

Vilsmeier reagents are halomethyleneiminium salts characterized by a highly electrophilic carbon atom, making them potent agents for nucleophilic attack.[1] The classical Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, is widely used for formylation and chlorination.[2][3] Its bromine analogues offer an alternative reactivity profile, often providing milder reaction conditions and different selectivities.

This compound, also known as bromodimethylformiminium bromide, is a stable, isolable salt.[4][5] In contrast, the combination of oxalyl bromide and a catalytic amount of DMF generates a similar reactive species in situ. The choice between these two methodologies can significantly impact reaction outcomes, efficiency, and safety.

Chemical Properties and Preparation

This compound is a solid with a melting point of 148-153 °C.[4][6][7] It is typically synthesized by reacting phosphorus tribromide with DMF in a suitable solvent like chloroform.[4][5] While it can be isolated and stored, it is corrosive, air-sensitive, and a lachrymator, necessitating careful handling.[4][5]

The oxalyl bromide/DMF system generates the active Vilsmeier-type reagent within the reaction mixture. Oxalyl bromide itself is a liquid that can be prepared from oxalyl chloride.[8][9] The addition of a catalytic amount of DMF to oxalyl bromide (or the more common oxalyl chloride) leads to the formation of the corresponding halomethyleneiminium salt.[10][11] This in situ generation avoids the need to handle the often unstable and hazardous Vilsmeier reagent directly.[12][13][14][15]

dot graph "Reagent_Preparation" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_BDB" { label="this compound"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; PBr3 [label="PBr₃"]; DMF_BDB [label="DMF"]; BDB [label="this compound\n(Isolated Salt)", shape=ellipse, fillcolor="#34A853"]; PBr3 -> BDB [label="in Chloroform"]; DMF_BDB -> BDB; }

subgraph "cluster_OBDMF" { label="Oxalyl Bromide/DMF System"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxalylBromide [label="Oxalyl Bromide"]; DMF_OBDMF [label="DMF (catalytic)"]; InSituReagent [label="[BrCH=N(CH₃)₂]⁺Br⁻\n(In situ generation)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; OxalylBromide -> InSituReagent; DMF_OBDMF -> InSituReagent; } } caption: "Figure 1: Preparation of the two Vilsmeier-type brominating reagents."

Comparative Efficacy and Reactivity

Both reagents are effective for a range of transformations, including the conversion of alcohols to alkyl bromides and the synthesis of acid bromides from carboxylic acids. However, their reactivity and selectivity can differ.

This compound is noted for its high reactivity.[4] This can be advantageous for less reactive substrates but may lead to side reactions with sensitive molecules. It has shown pronounced selectivity for the bromination of primary alcohols over secondary and tertiary ones, a preference attributed to steric hindrance.[1] This reagent is also employed in one-carbon homologation reactions of aldehydes to form carboxylic acid derivatives.[1][4][6]

The oxalyl bromide/DMF system is often considered a milder alternative. The in situ generation of the reactive species can lead to cleaner reactions with fewer byproducts. This system is widely used for the conversion of carboxylic acids to acid bromides, which are then used in subsequent reactions without isolation.[16][17][18][19] The reaction is driven by the formation of gaseous byproducts (CO and CO₂), which shifts the equilibrium towards the product.

FeatureThis compoundOxalyl Bromide/DMF
Form Isolated solid[4][6]Generated in situ from liquid reagents[8]
Reactivity Highly reactive[4]Generally milder
Selectivity Selective for primary alcohols[1]Broad applicability, especially for acid bromide formation
Byproducts Phosphorus-based byproductsGaseous CO and CO₂[20]
Handling Corrosive, air-sensitive, lachrymator[4][5]Oxalyl bromide is hazardous, but the active reagent is not isolated
Applications Bromination of alcohols, homologation of aldehydes[1][4]Synthesis of acid bromides, subsequent amide/ester formation[16][19]

Mechanistic Insights

The mechanism for both reagents involves the formation of the electrophilic (bromomethylene)dimethyliminium cation. This cation then reacts with a nucleophile, such as an alcohol or a carboxylic acid.

In the case of an alcohol, the hydroxyl group attacks the electrophilic carbon of the iminium ion. Subsequent steps lead to the formation of an O-alkyl-Vilsmeier intermediate, which then collapses, with the bromide ion displacing a dimethylformamide-derived leaving group to yield the alkyl bromide.

For carboxylic acids, the initial reaction forms an acyloxyiminium intermediate. This intermediate is highly reactive and readily undergoes nucleophilic attack by the bromide ion to generate the acid bromide, with the release of DMF and gaseous byproducts in the case of the oxalyl bromide system.[20]

dot graph "Reaction_Mechanism" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_alcohol" { label="Reaction with Alcohol"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alcohol [label="R-OH"]; Iminium [label="[BrCH=N(CH₃)₂]⁺"]; Intermediate [label="R-O-CH(Br)-N(CH₃)₂"]; AlkylBromide [label="R-Br", fillcolor="#34A853"];

}

subgraph "cluster_acid" { label="Reaction with Carboxylic Acid"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; CarboxylicAcid [label="R-COOH"]; Iminium_acid [label="[BrCH=N(CH₃)₂]⁺"]; AcyloxyIntermediate [label="R-COO-CH=N⁺(CH₃)₂"]; AcidBromide [label="R-COBr", fillcolor="#34A853"];

} } caption: "Figure 2: Generalized reaction mechanisms."

Experimental Protocols

Protocol 1: Bromination of a Primary Alcohol using this compound

  • To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (N₂ or Ar), add this compound (1.2 equiv) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding primary alkyl bromide.

Protocol 2: Synthesis of an Acid Bromide using Oxalyl Bromide/DMF

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (0.2 M) under an inert atmosphere, add a catalytic amount of DMF (e.g., 1-2 drops).

  • Cool the mixture to 0 °C and add oxalyl bromide (1.5 equiv) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. The evolution of gas (CO and CO₂) should be observed.

  • Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the C=O stretch of the acid bromide).

  • Once the reaction is complete, the resulting solution of the acid bromide can be used directly in the next step, or the solvent can be carefully removed under reduced pressure.

Safety and Handling Considerations

Both brominating systems require careful handling due to their hazardous nature.

  • This compound is corrosive, air-sensitive, and a lachrymator.[4][5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Oxalyl bromide is also corrosive and reacts violently with water. It should be handled with extreme care in a fume hood. The gaseous byproducts of the reaction with DMF (CO and CO₂) are toxic and should be properly vented.

  • General Bromination Safety: Brominating agents can be highly reactive and may pose fire hazards.[21] It is crucial to assess the compatibility of all reagents and solvents.[22] Proper quenching procedures and waste disposal are essential.[22][23][24]

dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

subgraph "cluster_BDB_protocol" { label="Protocol 1: this compound"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup1 [label="Dissolve Alcohol in DCM\n(Inert Atmosphere, 0 °C)"]; AddBDB [label="Add this compound"]; React1 [label="Stir at RT (2-4h)"]; Quench1 [label="Quench with NaHCO₃ (aq)"]; Workup1 [label="Extraction & Drying"]; Purify1 [label="Column Chromatography"]; }

subgraph "cluster_OBDMF_protocol" { label="Protocol 2: Oxalyl Bromide/DMF"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Setup2 [label="Dissolve Carboxylic Acid in DCM\n(Inert Atmosphere)"]; AddDMF [label="Add catalytic DMF"]; AddOB [label="Add Oxalyl Bromide (0 °C)"]; React2 [label="Stir at RT (1-2h)"]; UseDirectly [label="Use Solution Directly or Concentrate"]; }

End [label="End Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Setup1; Setup1 -> AddBDB; AddBDB -> React1; React1 -> Quench1; Quench1 -> Workup1; Workup1 -> Purify1; Purify1 -> End;

Start -> Setup2; Setup2 -> AddDMF; AddDMF -> AddOB; AddOB -> React2; React2 -> UseDirectly; UseDirectly -> End; } caption: "Figure 3: Comparative experimental workflows."

Conclusion

The choice between this compound and the oxalyl bromide/DMF system depends on the specific requirements of the chemical transformation. This compound is a powerful, isolable reagent that offers high reactivity and selectivity for certain substrates, such as primary alcohols. The oxalyl bromide/DMF system provides a milder, more convenient method for the in situ generation of the active brominating species, which is particularly well-suited for the synthesis of acid bromides from carboxylic acids.

Researchers should carefully consider the reactivity of their substrate, the desired selectivity, and the safety implications of each reagent system when designing their synthetic strategy. A thorough understanding of the properties and mechanisms of these Vilsmeier-type reagents will enable the development of efficient and robust synthetic methodologies.

References

A Senior Application Scientist's Guide to Vilsmeier Reagents: A Cost-Benefit Analysis for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Vilsmeier-Haack reaction is a cornerstone of synthetic chemistry, enabling the formylation of a wide array of electron-rich aromatic and heteroaromatic compounds. The choice of the Vilsmeier reagent, however, is a critical decision that can significantly impact reaction efficiency, scalability, and overall cost. This guide provides an in-depth, objective comparison of various Vilsmeier reagents, supported by experimental data, to empower you in making the most informed choice for your synthetic endeavors.

The Vilsmeier-Haack Reaction: A Primer

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto a substrate through an electrophilic aromatic substitution.[1] The key electrophile, the Vilsmeier reagent, is typically a chloroiminium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an activating agent.[2] The general mechanism involves the formation of the Vilsmeier reagent, followed by its reaction with the substrate and subsequent hydrolysis to yield the aldehyde.[3]

The Classical Vilsmeier Reagents: A Comparative Analysis

The most frequently employed Vilsmeier reagents are generated using phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), or oxalyl chloride ((COCl)₂) as the activating agent for DMF.[4] While all three can effectively generate the required electrophile, they present distinct advantages and disadvantages in terms of reactivity, byproducts, work-up procedures, cost, and safety.

Reactivity and Substrate Scope

The reactivity of the Vilsmeier reagent is influenced by the activating agent. Generally, the reactivity follows the order: oxalyl chloride > phosphoryl chloride > thionyl chloride.

  • Phosphoryl Chloride (POCl₃): This is the most common and versatile activating agent, suitable for a wide range of electron-rich aromatic and heteroaromatic compounds. It offers a good balance of reactivity and stability.

  • Thionyl Chloride (SOCl₂): While also effective, the Vilsmeier reagent generated from SOCl₂ is generally considered less reactive than that from POCl₃. This can be advantageous for highly reactive substrates where over-reactivity or side reactions are a concern.

  • Oxalyl Chloride ((COCl)₂): This reagent generates the most reactive Vilsmeier reagent, making it ideal for less reactive aromatic substrates.[5] However, its high reactivity can sometimes lead to lower selectivity and the formation of byproducts with more sensitive substrates.

Byproducts and Work-up Procedures

The nature of the byproducts generated is a significant factor in the ease of purification and the overall "greenness" of the reaction.

  • Phosphoryl Chloride (POCl₃): The work-up for reactions using POCl₃ can be complicated due to the formation of non-volatile and acidic phosphorus byproducts, such as phosphoric acid and polyphosphoric acids.[6] These often require careful neutralization and can sometimes complicate product isolation.

  • Thionyl Chloride (SOCl₂): The primary byproducts are sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gases.[6] This simplifies the work-up, as these gaseous byproducts can be easily removed, often leading to a cleaner reaction mixture.

  • Oxalyl Chloride ((COCl)₂): This is considered the "cleanest" of the three, as its byproducts—carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl)—are all gaseous.[5][6] This significantly simplifies the work-up procedure, often leading to higher purity of the crude product.

Cost-Benefit Analysis

The choice of activating agent is often a trade-off between cost and performance.

Activating AgentRelative CostKey BenefitsKey Drawbacks
Phosphoryl Chloride (POCl₃) LowVersatile, widely applicable, economical for large-scale synthesis.[7][8]Complicated work-up due to non-volatile, acidic byproducts.[6]
Thionyl Chloride (SOCl₂) ModerateGaseous byproducts simplify work-up.Generally lower reactivity than POCl₃.
Oxalyl Chloride ((COCl)₂) HighHighly reactive, very clean reaction with all gaseous byproducts.[5][6]Higher cost, can be too reactive for sensitive substrates.[9]
Safety and Handling

All Vilsmeier reagents and their precursors are hazardous and require careful handling in a well-ventilated fume hood.

  • Phosphoryl Chloride (POCl₃): Highly corrosive and reacts violently with water. It is toxic if inhaled or swallowed and causes severe skin burns and eye damage.[10]

  • Thionyl Chloride (SOCl₂): Also highly corrosive and reacts with water to produce toxic gases (HCl and SO₂). It is a strong irritant to the respiratory system and eyes.

  • Oxalyl Chloride ((COCl)₂): A corrosive and toxic liquid that reacts with water. Its gaseous byproducts (CO and HCl) are also toxic.

Beyond the Classics: Alternative Vilsmeier Reagents

For specific applications, particularly in peptide synthesis and for acid-sensitive substrates, alternative reagents have been developed that offer milder reaction conditions.

Ghosez's Reagent

1-Chloro-N,N,2-trimethyl-1-propenylamine, known as Ghosez's reagent, is a powerful and versatile reagent for the conversion of carboxylic acids to their corresponding acid chlorides under neutral conditions.[11][12] This is particularly advantageous in peptide synthesis where racemization can be a significant issue with traditional acid chloride formation methods. It has also been successfully employed in the synthesis of complex natural products.[13]

Key Advantages of Ghosez's Reagent:

  • Reacts under neutral conditions, minimizing acid-catalyzed side reactions and racemization.[14]

  • The byproducts are amides, which are generally easier to remove than the inorganic salts from other methods.

  • It is a distillable liquid, allowing for high purity.[14]

Arnold's Reagent

(Chloromethylene)dimethylammonium chloride, or Arnold's reagent, is the pre-formed Vilsmeier reagent.[15] It is a white, hygroscopic, but shelf-stable powder. Using the pre-formed reagent can offer better control over the stoichiometry of the reaction and can be advantageous in flow chemistry setups.

Key Advantages of Arnold's Reagent:

  • Allows for precise stoichiometric control of the Vilsmeier reagent.

  • Avoids the in situ generation step, which can be exothermic and require careful temperature control.[16]

  • Suitable for a wide range of electron-rich aromatic and heteroaromatic systems.[15]

Quantitative Data Summary: A Comparative Overview

The following table provides a summary of reported yields for the formylation of various substrates using different Vilsmeier reagents. It is important to note that direct, side-by-side comparisons under identical conditions are scarce in the literature, and yields are highly substrate-dependent.

SubstrateActivating AgentProductYield (%)Reference
AnisolePOCl₃p-Anisaldehyde90[17]
N,N-DimethylanilinePOCl₃4-(Dimethylamino)benzaldehyde95[17]
IndolePOCl₃Indole-3-carboxaldehyde90[17]
PyrrolePOCl₃Pyrrole-2-carboxaldehyde85[17]
ResorcinolPOCl₃2,4-DihydroxybenzaldehydeHigh[18]
ResorcinolOxalyl Chloride2,4-DihydroxybenzaldehydeHigh[18]
AcetanilidesPOCl₃2-chloro-3-formylquinolinesGood to Moderate
3H-indole derivativePOCl₃aminomethylene malonaldehydeExcellent[19]

Experimental Protocols

General Workflow for a Vilsmeier-Haack Reaction

G cluster_0 Vilsmeier Reagent Formation (in situ) cluster_1 Formylation cluster_2 Work-up A Cool DMF B Add Activating Agent (POCl₃, SOCl₂, or (COCl)₂) dropwise A->B Maintain low temperature C Add Substrate Solution B->C Exothermic, control addition D Stir at appropriate temperature C->D E Quench with ice/water D->E F Neutralize (e.g., with NaOAc, NaHCO₃) E->F G Extract with organic solvent F->G H Purify (crystallization/chromatography) G->H

Caption: General experimental workflow for the Vilsmeier-Haack reaction.

Detailed Protocol for the Formylation of N,N-Dimethylaniline using POCl₃

This protocol is adapted from a procedure reported in Organic Syntheses.[20]

1. Reagent Preparation:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride tube, place 440 g (6 moles) of N,N-dimethylformamide (DMF).

  • Cool the flask in an ice bath.

  • Slowly add 253 g (1.65 moles) of phosphorus oxychloride (POCl₃) dropwise with stirring. An exothermic reaction will occur. Maintain the temperature below 10 °C.

2. Reaction:

  • Once the addition of POCl₃ is complete and the exotherm has subsided, add 200 g (1.65 moles) of N,N-dimethylaniline dropwise with stirring.

  • After the addition is complete, a yellow-green precipitate may form.

  • Heat the reaction mixture on a steam bath with continued stirring for 2 hours. The precipitate should redissolve upon heating.

3. Work-up and Isolation:

  • Cool the reaction mixture and pour it onto 1.5 kg of crushed ice in a large beaker.

  • Neutralize the solution to a pH of 6-8 by the dropwise addition of a saturated aqueous solution of sodium acetate with vigorous stirring. The product, p-dimethylaminobenzaldehyde, will precipitate.

  • Store the neutralized mixture in a refrigerator overnight to complete precipitation.

  • Collect the crystalline product by suction filtration and wash it thoroughly with cold water.

  • Air-dry the product to obtain p-dimethylaminobenzaldehyde (typically 80-84% yield).

Mechanistic Insight: Formation of the Vilsmeier Reagent

The formation of the electrophilic Vilsmeier reagent is the crucial first step of the reaction.

Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.

Conclusion

The choice of Vilsmeier reagent is a multifaceted decision that requires careful consideration of substrate reactivity, desired reaction conditions, cost, and safety. For routine formylations on a large scale where cost is a primary driver, the traditional POCl₃/DMF system remains a robust and economical choice, provided the work-up challenges are manageable. For cleaner reactions, especially on a smaller scale or with sensitive substrates, the use of SOCl₂ or, ideally, oxalyl chloride can be highly advantageous, despite the higher initial cost. For specialized applications requiring neutral conditions to avoid racemization, Ghosez's reagent is an excellent alternative. By understanding the cost-benefit trade-offs of each system, researchers can optimize their synthetic strategies for efficiency, purity, and economic viability.

References

A Senior Application Scientist's Guide to Electrophilic Brominating Agents: A Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Bromination

In the landscape of modern organic synthesis, the introduction of a bromine atom onto a molecular scaffold is a pivotal transformation. Organobromides are not merely halogenated products; they are versatile synthetic intermediates, primed for a vast array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic substitutions, and organometallic formations. The choice of the brominating agent is therefore a critical decision, directly influencing reaction efficiency, selectivity, and safety. This guide provides an in-depth mechanistic comparison of the most common electrophilic brominating agents, moving beyond simple protocols to explain the causality behind reagent choice and reaction outcomes. We will dissect the performance of molecular bromine (Br₂), N-Bromosuccinimide (NBS), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), supported by experimental data, to empower chemists with the knowledge to make informed, effective decisions in their synthetic endeavors.

The Dichotomy of Bromination: Ionic vs. Radical Pathways

At its core, bromination can proceed via two primary mechanistic routes: an ionic (electrophilic) pathway or a free-radical pathway. The preferred mechanism is a direct consequence of the substrate, the reagent, and the reaction conditions (solvent, light, initiators). An understanding of this dichotomy is fundamental to controlling the outcome of a bromination reaction.

  • Ionic/Electrophilic Pathway : Characterized by the attack of an electron-rich species (a π-bond of an alkene or arene) on an electron-deficient bromine species (Br⁺ or a polarized Br-X bond). This pathway is dominant in the bromination of alkenes and aromatic compounds.

  • Free-Radical Pathway : Involves the homolytic cleavage of a bromine source to generate a bromine radical (Br•). This highly reactive species abstracts a hydrogen atom, typically from a weaker C-H bond, such as those at allylic or benzylic positions, to form a resonance-stabilized carbon radical.

This guide will focus on the reagents' ability to act as electrophilic sources of bromine, while also discussing their dual reactivity in radical processes where relevant, as the choice of reagent is often made to favor one pathway over the other.

Core Reagents: A Mechanistic Deep Dive

Molecular Bromine (Br₂)

Molecular bromine is the archetypal brominating agent. A fuming, corrosive, and toxic reddish-brown liquid, its hazardous nature is the primary driver for the development of alternative reagents.[1] However, its reactivity is potent and mechanistically straightforward, making it an indispensable tool when handled with appropriate care.

Mechanism of Action:

  • With Alkenes (Electrophilic Addition): Br₂ is not inherently a strong electrophile, but it is highly polarizable. As it approaches the electron-rich π-bond of an alkene, an induced dipole is created.[2] The π-bond attacks the partially positive bromine atom, displacing a bromide ion and forming a cyclic bromonium ion intermediate.[2] This intermediate is then attacked by the bromide ion from the backside (anti-addition), leading to a vicinal dibromide.[2] This stereospecificity is a key mechanistic feature of Br₂ addition.

Caption: Mechanism of Electrophilic Addition of Br₂ to an Alkene.

  • With Aromatic Compounds (Electrophilic Aromatic Substitution - EAS): Aromatic rings are less nucleophilic than alkenes due to their inherent stability. Consequently, Br₂ alone is generally unreactive towards arenes like benzene.[3] A Lewis acid catalyst (e.g., FeBr₃) is required to polarize the Br-Br bond, creating a highly electrophilic "Br⁺" species complexed with the catalyst (e.g., [FeBr₄]⁻Br⁺).[3] The aromatic ring attacks this activated electrophile, forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate .[3] A base (often [FeBr₄]⁻) then removes a proton to restore aromaticity and regenerate the catalyst. For highly activated rings like anisole or phenols, a catalyst may not be necessary.[4]

Causality & Control: The choice to use Br₂ is often for its raw power and atom economy. However, its high reactivity can lead to a lack of selectivity and over-bromination, especially with activated substrates.[4] The generation of corrosive HBr gas is another significant drawback.

N-Bromosuccinimide (NBS)

NBS is a crystalline solid, making it significantly easier and safer to handle than liquid bromine.[5] It is most renowned for its role in free-radical allylic and benzylic brominations. The key to its selectivity is its ability to provide a constant, low concentration of Br₂ in situ, which favors radical substitution over electrophilic addition to double bonds.[6]

Mechanism of Action:

  • Primary Role (Radical Substitution): In the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light and in non-polar solvents like CCl₄, NBS facilitates the bromination of allylic and benzylic positions.[6][7] The reaction is initiated by the formation of a bromine radical. This radical abstracts an allylic/benzylic hydrogen to form a resonance-stabilized carbon radical and HBr.[2] The generated HBr then reacts with NBS to produce a molecule of Br₂, which is immediately consumed by the carbon radical to propagate the chain.[2][6]

radical_bromination_NBS sub Substrate (e.g., Toluene) c_rad Benzylic Radical (Resonance Stabilized) sub->c_rad H• abstraction br_rad Br• hbr HBr br_rad->hbr Forms br2 Br₂ (low concentration) hbr->br2 Reacts with NBS product Brominated Product c_rad->product Reacts with Br₂ nbs NBS succinimide Succinimide nbs->succinimide br2->br_rad Regenerates

Caption: Radical Chain Mechanism for Benzylic Bromination with NBS.

  • As an Electrophile: While its fame comes from radical reactions, NBS can also serve as an electrophilic bromine source.[8] The N-Br bond is polarized due to the adjacent electron-withdrawing carbonyl groups, making the bromine atom electrophilic.[9] In polar solvents (e.g., DMF, acetonitrile, acetic acid), NBS can brominate electron-rich aromatics like phenols and anilines, often with high para-selectivity.[10][11] For deactivated aromatic rings, a strong acid like H₂SO₄ is required as a catalyst.[9] It can also react with alkenes in aqueous solvents to form bromohydrins via a bromonium ion intermediate that is trapped by water.[5]

Causality & Control: The choice of solvent and the presence or absence of radical initiators are critical in directing the reactivity of NBS. For selective allylic/benzylic bromination, a non-polar solvent (CCl₄) and an initiator are used. For electrophilic aromatic substitution on activated rings, a polar solvent is the key. This switchable reactivity makes NBS a highly versatile reagent.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

DBDMH is another crystalline solid reagent that has emerged as a highly efficient and cost-effective alternative to both Br₂ and NBS.[12][13] Its primary advantages lie in its high bromine content by weight and the fact that it possesses two "active" bromine atoms per molecule, leading to superior atom economy and reduced byproduct waste.[3][14]

Mechanism of Action:

DBDMH shares the dual reactivity of NBS, acting as a source for both radical and electrophilic bromine depending on the conditions.[12]

  • As an Electrophile: Similar to NBS, the N-Br bonds in DBDMH are polarized, allowing it to act as an electrophile. It is a cheap and convenient alternative to NBS for brominating electron-rich arenes.[9] It can also perform electrophilic addition to alkenes to yield 1,2-dibromides.[15] The reaction of DBDMH with an aromatic ring can be promoted by an acid catalyst. Notably, the choice of acid can direct selectivity: Brønsted acids tend to promote electrophilic aromatic ring bromination, while Lewis acids can facilitate benzylic radical bromination.[16]

  • As a Radical Source: Like NBS, DBDMH is an excellent reagent for Wohl-Ziegler type benzylic brominations via a radical chain reaction.[12] Computational studies have shown that the homolytic N-Br Bond Dissociation Energy (BDE) for the first bromine atom from DBDMH is significantly lower than that of NBS, suggesting it can be a more facile source of bromine radicals.

Causality & Control: DBDMH's high atom economy makes it a compelling choice from a green chemistry and cost perspective.[13] Its superior performance in certain reactions, such as Lewis acid-catalyzed benzylic bromination, highlights its enhanced reactivity, likely stemming from the lower N-Br BDE. The byproduct, 5,5-dimethylhydantoin, is often less soluble than succinimide, which can simplify purification.[15]

Performance Data: A Quantitative Comparison

The selection of a brominating agent should be data-driven. The following tables summarize performance data from the literature to provide an objective comparison.

Table 1: Comparison in Lewis Acid-Catalyzed Benzylic Bromination of Toluene [16]

EntryBrominating AgentCatalyst (mol%)Yield of Benzyl Bromide (%)Yield of Ring Bromination (%)
1DBDMH (0.5 equiv)ZrCl₄ (10)860
2NBS (1.0 equiv)ZrCl₄ (10)390

Data demonstrates the superior efficiency of DBDMH over NBS under these specific Lewis acid-catalyzed conditions, providing a much higher yield with only half the molar equivalent.

Table 2: Regioselectivity in the Bromination of Anisole

ReagentConditionsMajor ProductSelectivity NotesReference(s)
Br₂Acetic Acid, RTp-BromoanisoleStrongly para-directing. Over-bromination to 2,4-dibromoanisole is a common issue.[4][12]
NBSAcetonitrile, RTp-BromoanisoleHighly para-selective for activated arenes.[7][11]
DBDMHChloroform, RTp-BromoanisoleEffective for bromination of electron-rich arenes.[9]

This qualitative comparison highlights that for activated aromatic rings, both NBS and DBDMH offer a milder, more selective alternative to the highly reactive molecular bromine, helping to prevent undesirable polybromination.

Table 3: Physical and Safety Characteristics

ReagentFormulaPhysical FormKey Hazard StatementsHandling Advantages/DisadvantagesReference(s)
Br₂Br₂Fuming red-brown liquidHighly toxic, severe skin burns, corrosiveDifficult to handle, high vapor pressure, generates HBr. High atom economy.[1]
NBSC₄H₄BrNO₂White crystalline solidHarmful if swallowed, causes severe skin/eye damageEasy to handle solid, selectivity is tunable by solvent. Byproduct (succinimide) is water-soluble.[15]
DBDMHC₅H₆Br₂N₂O₂Crystalline solidOxidizer, causes severe skin burns, may cause allergyEasy to handle solid, two Br atoms per molecule (good atom economy), byproduct is less soluble.[12][15]

Experimental Protocols: From Theory to Practice

The following protocols are representative examples of how these reagents are employed. They are intended as a validated starting point and may require optimization for specific substrates.

Protocol 1: Allylic Bromination of Cyclohexene with NBS

This procedure, based on the Wohl-Ziegler reaction, is a classic example of selective radical bromination at the position adjacent to a double bond.[7]

Materials:

  • Cyclohexene

  • N-Bromosuccinimide (NBS), recrystallized

  • Benzoyl peroxide (radical initiator)

  • Carbon tetrachloride (CCl₄), anhydrous

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclohexene (0.43 mol) and N-bromosuccinimide (0.14 mol) in carbon tetrachloride (100 mL).

  • Causality Note: CCl₄ is the classic non-polar solvent used to favor the radical pathway and minimize ionic side reactions.

  • Add benzoyl peroxide (0.35 g) to the mixture.

  • Stir the mixture at room temperature for 2 hours. Causality Note: This initial period allows for the controlled initiation of the radical chain reaction before applying heat, which can prevent a runaway reaction.

  • Slowly heat the mixture to reflux and maintain reflux for 3.5 hours, monitoring the reaction by TLC or GC. The disappearance of the higher-density NBS from the bottom of the flask is a visual indicator of consumption.

  • Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate.

  • Filter the mixture to remove the succinimide.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation to yield 3-bromocyclohexene (Typical Yield: ~70%).[7]

Protocol 2: Electrophilic Aromatic Bromination of Anisole with DBDMH

This protocol demonstrates the use of DBDMH for the selective monobromination of a highly activated aromatic ring.

Materials:

  • Anisole

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

  • Chloroform (CHCl₃) or Acetic Acid

Procedure:

  • Dissolve anisole (1.0 mmol) in chloroform (5-7 mL) in a round-bottom flask at room temperature with magnetic stirring.

  • Causality Note: Anisole is sufficiently activated by the methoxy group that a Lewis acid catalyst is not required and should be avoided to prevent over-bromination.[4]

  • Add solid DBDMH (0.50-0.52 mole equiv.) in portions to the solution. Causality Note: Only ~0.5 equivalents are needed as DBDMH provides two electrophilic bromine atoms. Adding it portion-wise maintains a low concentration of the brominating agent, further enhancing selectivity for the mono-brominated product.

  • Stir the reaction at room temperature and monitor its completion by TLC (typically 1-2 hours).

  • Upon completion, remove the solvent under reduced pressure.

  • The solid byproduct (5,5-dimethylhydantoin) can be removed by filtration after dissolving the crude product in a solvent like diethyl ether, in which the hydantoin is poorly soluble.

  • Further purify the product by flash chromatography if necessary to yield primarily p-bromoanisole.

Decision-Making Workflow: Choosing the Right Reagent

The optimal brominating agent is dictated entirely by the substrate and the desired transformation. The following workflow provides a logical framework for this decision-making process.

reagent_choice_workflow start Identify Bromination Target q_substrate What is the substrate type? start->q_substrate alkene Alkene C=C bond q_substrate->alkene Alkene aromatic Aromatic Ring q_substrate->aromatic Aromatic allylic_benzylic Allylic / Benzylic C-H q_substrate->allylic_benzylic Allylic/Benzylic q_alkene_product Desired Product? alkene->q_alkene_product q_aromatic_activity Ring Activity? aromatic->q_aromatic_activity reagent_nbs_radical Use NBS with initiator in non-polar solvent allylic_benzylic->reagent_nbs_radical reagent_dbdmh_radical Consider DBDMH (Excellent for radical rxns, good atom economy) allylic_benzylic->reagent_dbdmh_radical alkene_dibromo Vicinal Dibromide q_alkene_product->alkene_dibromo Dibromide alkene_bromohydrin Bromohydrin q_alkene_product->alkene_bromohydrin Bromohydrin reagent_br2 Use Br₂ (High reactivity, anti-addition) alkene_dibromo->reagent_br2 reagent_dbdmh_alkene Consider DBDMH (Safer solid alternative) alkene_dibromo->reagent_dbdmh_alkene reagent_nbs_h2o Use NBS in aq. solvent alkene_bromohydrin->reagent_nbs_h2o aromatic_activated Activated (e.g., Phenol, Anisole) q_aromatic_activity->aromatic_activated Activated aromatic_deactivated Deactivated / Neutral (e.g., Benzene, Nitrobenzene) q_aromatic_activity->aromatic_deactivated Deactivated reagent_nbs_dbdmh_aromatic Use NBS or DBDMH (Milder, better selectivity) aromatic_activated->reagent_nbs_dbdmh_aromatic reagent_br2_lewis Use Br₂ with Lewis Acid (e.g., FeBr₃) aromatic_deactivated->reagent_br2_lewis

Caption: Logical workflow for selecting an appropriate brominating agent.

Conclusion

While molecular bromine remains a powerful and atom-economical reagent, its hazardous properties have rightly encouraged the adoption of solid, safer alternatives. N-Bromosuccinimide offers remarkable versatility, with its reactivity profile—radical substitution versus electrophilic addition—being elegantly controlled by the choice of solvent and reaction conditions. 1,3-Dibromo-5,5-dimethylhydantoin has emerged as a superior alternative in many contexts, offering comparable or enhanced reactivity, excellent atom economy, and practical advantages in product purification. The ultimate choice of reagent is not a matter of simple substitution but a strategic decision based on a deep, mechanistic understanding of the substrate, the desired outcome, and the causal relationship between reaction parameters and chemical pathways.

References

A Comparative Guide to Solid Bromine Carriers in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the introduction of a bromine atom into a molecule is a frequent and critical transformation. While elemental bromine (Br₂) is a powerful reagent, its high toxicity, corrosivity, and volatility make it hazardous and difficult to handle.[1][2][3] This has led to the widespread adoption of solid bromine carriers, which offer safer, more manageable, and often more selective alternatives for a vast array of synthetic applications.[4][5][6]

This guide provides an in-depth comparison of the most prevalent solid bromine carriers used in modern organic synthesis. We will move beyond simple cataloging to explore the mechanistic nuances, practical applications, and comparative performance of these reagents, grounded in experimental evidence and established literature. Our goal is to equip you with the expert knowledge needed to select the optimal brominating agent for your specific synthetic challenge.

The Rationale for Solid Bromine Carriers

The core advantage of a solid bromine carrier is its ability to generate the active brominating species in situ at a controlled concentration.[7][8] This mitigates many of the hazards associated with liquid bromine and prevents undesirable side reactions, such as the addition of bromine across double bonds when substitution is the desired outcome.[9] These reagents are typically crystalline, stable solids that are easier to weigh and handle than volatile, corrosive liquids, enhancing the safety and reproducibility of bromination protocols.[10]

The Workhorse: N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is arguably the most versatile and widely used solid brominating agent.[11] It is a crystalline solid that serves as a convenient source of bromine for radical substitution, as well as electrophilic addition and substitution reactions.[12]

Mechanistic Duality: Radical vs. Electrophilic Pathways

The true power of NBS lies in its ability to operate via different mechanisms depending on the reaction conditions. This versatility allows for the targeted bromination of a wide range of substrates.

  • Radical Pathway (Wohl-Ziegler Reaction): In the presence of a radical initiator (e.g., AIBN, benzoyl peroxide) or UV light and in non-polar solvents like carbon tetrachloride (CCl₄), NBS excels at the allylic and benzylic bromination of hydrocarbons.[13][14][15] This process, known as the Wohl-Ziegler reaction, proceeds through a free-radical chain mechanism.[16] The key to its selectivity is maintaining a very low concentration of Br₂, which is generated in situ.[7] This low concentration favors the abstraction of a weaker allylic or benzylic hydrogen over the electrophilic addition to a double bond.[8] The resulting resonance-stabilized radical reacts with Br₂ to yield the desired product.[17]

  • Electrophilic Pathway: In polar, aqueous solvents, NBS can act as a source of electrophilic bromine. It reacts with alkenes to form bromohydrins through a mechanism involving a bromonium ion intermediate, which is then attacked by water.[11] Furthermore, NBS can be used for the α-bromination of carbonyl derivatives, a reaction that can be catalyzed by acid and proceeds through an enol or enolate intermediate.[5][11]

Experimental Insight: The Wohl-Ziegler Reaction

The choice of solvent is critical in the Wohl-Ziegler reaction. Historically, CCl₄ was preferred because NBS is only sparingly soluble in it, and the byproduct, succinimide, is insoluble and floats, signaling the reaction's completion.[7][15] Due to toxicity and environmental concerns, alternative solvents like acetonitrile or trifluorotoluene are now more commonly used.[7][15]

G NBS NBS PyBr3 PyBr3 Br_rad Br_rad Br2_source Br2_source Allyl_rad Allyl_rad Ketone_enol Ketone_enol Product_rad Product_rad Bromonium Bromonium caption Fig 1. Mechanistic comparison of radical vs. electrophilic bromination.

Caption: Fig 1. Mechanistic comparison of radical vs. electrophilic bromination.

The Mild Electrophile: Pyridinium Tribromide (Py·HBr₃)

Pyridinium tribromide (also known as pyridinium perbromide) is a stable, red-orange crystalline solid formed from the complex of pyridine, hydrogen bromide, and bromine.[18] It serves as an excellent source of electrophilic bromine under mild conditions.[19]

Key Advantages and Applications

Compared to liquid bromine, Py·HBr₃ is significantly easier and safer to handle, being a stable solid that is not volatile or as corrosive.[10][20] It is particularly valued for:

  • α-Bromination of Ketones: Py·HBr₃ is a reagent of choice for the selective bromination of ketones at the α-position. The reaction typically proceeds in a solvent like acetic acid and is believed to occur via the enol form of the ketone.

  • Bromination of Alkenes and Aromatics: It can effectively brominate alkenes and activated aromatic compounds.[19]

  • High Selectivity: Its mild nature often leads to higher selectivity and fewer side products compared to more aggressive brominating agents.

The reagent exists in equilibrium with molecular bromine in solution, effectively acting as a solid carrier that delivers Br₂ in a controlled manner.[20]

The Phase-Transfer Specialist: Tetrabutylammonium Tribromide (TBABr₃)

Tetrabutylammonium tribromide (TBABr₃) is a quaternary ammonium salt that is highly soluble in a wide range of organic solvents.[21] This property makes it not only a mild and efficient brominating agent but also an effective phase-transfer catalyst.[22][23]

Unique Characteristics

TBABr₃ offers several advantages:

  • Mild Conditions: It facilitates the bromination of sensitive substrates, including alkenes, alkynes, and phenols, under mild conditions.[24]

  • High Solubility: Its excellent solubility in organic solvents allows for homogeneous reaction conditions, often leading to faster reaction rates and higher yields.[21]

  • Phase-Transfer Catalysis: It can be used to transport the tribromide anion between aqueous and organic phases, enabling reactions with substrates that are not soluble in the same medium as the brominating species.[21][22]

  • Safety and Stability: Like other solid carriers, TBABr₃ is a stable, non-volatile solid that is safer to handle than liquid bromine.[25]

Comparative Performance and Reagent Selection

Choosing the right solid bromine carrier is a critical decision that depends on the substrate and the desired transformation. The following table summarizes the key characteristics of the discussed reagents.

FeatureN-Bromosuccinimide (NBS)Pyridinium Tribromide (Py·HBr₃)Tetrabutylammonium Tribromide (TBABr₃)
Primary Use Case Radical allylic/benzylic bromination (Wohl-Ziegler)[14]Electrophilic α-bromination of ketones[20]Mild electrophilic bromination, phase-transfer catalysis[22][23]
Mechanism Radical (non-polar solvents, initiator) or Electrophilic (polar solvents)[8]Electrophilic[19]Electrophilic[24]
Selectivity Excellent for allylic/benzylic C-H bonds[13]Good for α-carbonyl C-H and activated systemsHigh selectivity under mild conditions[24]
Handling Stable solid, can be purified by recrystallization.[11]Stable, but hygroscopic solid.[19]Stable, non-hygroscopic solid with good solubility.[23]
Byproducts SuccinimidePyridinium bromideTetrabutylammonium bromide
Key Advantage Mechanistic versatilityMild, selective electrophileExcellent solubility, phase-transfer capabilities

G start What is the desired transformation? substrate_type What is the substrate? start->substrate_type carbonyl_check Is it an α-bromination of a ketone/carbonyl? substrate_type->carbonyl_check Carbonyl Compound alkene_check Is it an alkene or activated aromatic? substrate_type->alkene_check Alkene / Aromatic use_nbs Use N-Bromosuccinimide (NBS) with a radical initiator. substrate_type->use_nbs Allylic or Benzylic C-H carbonyl_check->alkene_check No use_pybr3 Use Pyridinium Tribromide (Py·HBr₃). carbonyl_check->use_pybr3 Yes phase_check Does the reaction require phase-transfer catalysis? alkene_check->phase_check Yes use_tbabr3 Use Tetrabutylammonium Tribromide (TBABr₃). phase_check->use_tbabr3 Yes consider_tbabr3 Consider TBABr₃ for mild conditions or Py·HBr₃. phase_check->consider_tbabr3 No

Caption: Fig 2. Decision workflow for selecting a solid bromine carrier.

Experimental Protocols

To provide a practical context, we outline two standard laboratory procedures using solid bromine carriers.

Protocol 1: α-Bromination of Acetophenone using Pyridinium Tribromide

This protocol describes the reliable synthesis of α-bromoacetophenone, a common synthetic intermediate.

  • Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (5.0 g, 41.6 mmol) in glacial acetic acid (40 mL).

  • Reagent Addition: To this solution, add pyridinium tribromide (13.3 g, 41.6 mmol) portion-wise over 15 minutes. The deep red-orange color of the reagent will gradually fade as it is consumed.

  • Reaction: Stir the mixture at room temperature for 60-90 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Pour the reaction mixture into 200 mL of ice-cold water. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid and pyridinium salts, and then wash with a small amount of cold ethanol. Recrystallize the crude product from ethanol to yield pure α-bromoacetophenone.

Protocol 2: Allylic Bromination of Cyclohexene using N-Bromosuccinimide

This procedure is a classic example of the Wohl-Ziegler reaction for installing a bromine atom at an allylic position.

  • Reagent Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine cyclohexene (8.2 g, 100 mmol), N-bromosuccinimide (17.8 g, 100 mmol), and acetonitrile (100 mL).

  • Initiator Addition: Add a catalytic amount of azobisisobutyronitrile (AIBN) (approx. 200 mg).

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) using a heating mantle. The reaction is typically initiated by the decomposition of AIBN. The reaction mixture will turn yellow-orange. Continue refluxing for 2-3 hours. The completion of the reaction is indicated by the disappearance of the dense NBS at the bottom and the appearance of the less dense succinimide floating on top.

  • Workup: Cool the reaction mixture to room temperature and then in an ice bath. The succinimide byproduct will precipitate.

  • Purification: Remove the succinimide by vacuum filtration. The filtrate contains the product. Remove the solvent from the filtrate using a rotary evaporator. The resulting crude oil (3-bromocyclohexene) can be purified by vacuum distillation.

Conclusion

Solid bromine carriers like NBS, Pyridinium Tribromide, and TBABr₃ are indispensable tools in modern organic synthesis.[26] They provide safer, more manageable, and highly selective methods for introducing bromine into organic molecules compared to elemental bromine.[9] A thorough understanding of their respective mechanisms, substrate scopes, and optimal reaction conditions, as detailed in this guide, empowers researchers to make informed decisions. This expertise is crucial for designing efficient, safe, and reproducible synthetic routes in pharmaceutical development and chemical research, ultimately leading to higher yields and purer compounds.

References

A Senior Scientist's Guide to Bromination Kinetics: Choosing the Right Tool for the Job

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the bromination reaction is a fundamental tool for introducing bromine into a molecule, creating a versatile synthetic handle for further functionalization. However, the choice of brominating agent is far from trivial. The kinetics, mechanism, and ultimately the success of your synthesis hinge on selecting the appropriate reagent. This guide provides an in-depth comparison of the reaction kinetics of common brominating agents, supported by experimental data and mechanistic rationale, to empower you to make informed, data-driven decisions in your laboratory work.

Introduction: Why Kinetics Matter in Bromination

The rate at which a brominating agent reacts, and the pathway it follows, dictates its selectivity and suitability for a given substrate. A reagent that is too reactive may lead to a loss of selectivity and the formation of undesirable byproducts. Conversely, a reagent that is too sluggish can result in incomplete conversion and lengthy reaction times. Understanding the underlying kinetics is therefore not an academic exercise, but a practical necessity for efficient and reproducible synthesis. This guide will focus on a comparative analysis of three widely used brominating agents: Molecular Bromine (Br₂), N-Bromosuccinimide (NBS), and Pyridinium Tribromide (PHT), highlighting their distinct kinetic profiles and mechanistic pathways.

Mechanistic Dichotomy: Electrophilic vs. Radical Pathways

The choice of brominating agent is fundamentally a choice between two dominant mechanistic pathways: electrophilic addition/substitution and free-radical substitution. This choice is the single most important factor determining the outcome of the reaction.

  • Molecular Bromine (Br₂) & Pyridinium Tribromide (PHT): The Electrophiles. These reagents are classic electrophiles. In the presence of an electron-rich species like an alkene or an activated aromatic ring, they react via an electrophilic pathway. For alkenes, this typically involves the formation of a cyclic bromonium ion intermediate, leading to anti-addition of two bromine atoms across the double bond. For aromatic compounds, it results in electrophilic aromatic substitution (EAS). The kinetics of these reactions are often second-order, being first-order in both the substrate and the brominating agent[1].

  • N-Bromosuccinimide (NBS): The Radical Specialist. While NBS can act as an electrophile under certain conditions, its primary utility lies in its ability to serve as a source of bromine radicals (Br•) under initiation by light or a radical initiator. This makes it the reagent of choice for the selective bromination of allylic and benzylic C-H bonds[2][3][4]. The key to its success is the maintenance of a very low, steady-state concentration of Br₂, which favors the radical chain reaction over competitive electrophilic addition to double bonds[3].

G cluster_0 Electrophilic Pathway cluster_1 Radical Pathway Alkene Alkene / Arene Intermediate Bromonium Ion / σ-complex Alkene->Intermediate Rate-determining step Br2 Br₂ or PHT Br2->Intermediate Product_E Dibromoalkane / Aryl Bromide Intermediate->Product_E Fast Alkane Allylic / Benzylic C-H Radical Allylic / Benzylic Radical Alkane->Radical H-abstraction (Propagation) NBS NBS + Initiator (hν) NBS->Radical Br• source Product_R Allylic / Benzylic Bromide Radical->Product_R Reaction with Br₂

Caption: Contrasting Mechanistic Pathways.

Designing a Comparative Kinetic Study

To objectively compare these reagents, a well-designed kinetic experiment is essential. The following protocol outlines a general approach using UV-Vis spectrophotometry, a common and effective technique for monitoring bromination reactions due to the strong absorbance of molecular bromine.

Causality Behind Experimental Choices:
  • Substrate Selection: A model substrate is chosen based on the reaction type being investigated. For electrophilic addition, an alkene like styrene or cyclohexene is ideal. For allylic bromination, cyclohexene is an excellent choice as it possesses reactive allylic hydrogens and a double bond that could undergo a competing addition reaction.

  • Monitoring Technique: Molecular bromine has a distinct color and a strong absorbance in the UV-Vis spectrum (around 390-400 nm), while the other reactants and products are often colorless. By monitoring the decrease in absorbance at this wavelength over time, we can directly follow the consumption of bromine and thus determine the reaction rate.

  • Solvent: The choice of solvent is critical. For radical reactions with NBS, a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is used to disfavor ionic pathways. For electrophilic reactions, more polar solvents like acetic acid or dichloromethane can be employed. For a direct comparison, the solvent should be kept consistent if possible, though this may not always be feasible due to the different mechanisms.

  • Method of Initial Rates: To determine the reaction order with respect to each reactant, the method of initial rates is employed. By systematically varying the initial concentration of one reactant while keeping others constant and measuring the initial reaction rate, the exponents in the rate law can be determined.

Experimental Protocol: General Workflow for UV-Vis Kinetic Analysis
  • Preparation of Stock Solutions: Prepare stock solutions of the chosen substrate (e.g., cyclohexene), the brominating agent (Br₂, NBS, or PHT), and any necessary initiator (e.g., AIBN for NBS reactions) in the selected solvent to known concentrations.

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) for Br₂. A blank containing the solvent should be used to zero the instrument.

  • Reaction Initiation: In a quartz cuvette, combine the substrate solution and any initiator. Place the cuvette in the temperature-controlled cell holder of the spectrophotometer. The reaction is initiated by the rapid injection of a small, known volume of the brominating agent stock solution, followed by rapid mixing.

  • Data Acquisition: Immediately begin recording the absorbance at λ_max as a function of time. Data should be collected until the absorbance becomes constant, indicating the completion of the reaction.

  • Data Analysis:

    • Convert the absorbance vs. time data to concentration vs. time using the Beer-Lambert law (A = εbc), where the molar absorptivity (ε) of Br₂ must be determined separately.

    • Plot concentration vs. time. The initial rate is the negative of the slope of the tangent to this curve at t=0.

    • Repeat the experiment with different initial concentrations of reactants to determine the reaction order and the rate constant (k) from the derived rate law.

G prep Prepare Stock Solutions (Substrate, Brominating Agent, Initiator) setup Setup Spectrophotometer (Set λ_max for Br₂, Blank) prep->setup mix Mix Reactants in Cuvette (Substrate + Initiator) setup->mix initiate Initiate Reaction (Inject Brominating Agent) mix->initiate acquire Acquire Data (Absorbance vs. Time) initiate->acquire analyze Analyze Data (Concentration vs. Time, Initial Rates) acquire->analyze results Determine Rate Law & Rate Constant (k) analyze->results

Caption: Experimental Workflow for Kinetic Analysis.

Comparative Kinetic Data & Analysis

The true measure of a reagent's reactivity lies in its rate constant. The following table summarizes representative kinetic data for the bromination of different substrates with Br₂ and NBS, illustrating the quantitative differences in their reaction rates.

Brominating AgentSubstrateReaction TypeSolventRate LawApprox. Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
Br₂ 3-NitrostyreneElectrophilic AdditionAcetic Acidv = k₂[Styrene][Br₂]3.7 (at 25.3°C)[1]
Br₂ (as HOBr) PhenolElectrophilic Subst.Water (pH 7)v = k₂[Phenol][HOBr]~10⁴ - 10⁷[5][6]
NBS NorborneneElectrophilic AdditionAcetonitrile-Waterv = k₂[NBS][Alkene]0.35 (at 10°C)[7]
NBS PhenolElectrophilic Subst.Acetic AcidComplex- (First order in phenol obs.)

Analysis and Interpretation:

  • Electrophilic Power of Br₂: The reaction of molecular bromine with electron-rich substrates like styrenes and phenols is extremely rapid. The second-order rate constants for the bromination of phenols are several orders of magnitude higher than for the addition to a nitro-substituted styrene, highlighting the powerful activating effect of the hydroxyl group. The reaction with phenols is so fast that it often requires specialized techniques to measure accurately[5][6].

  • The Controlled Reactivity of NBS: The kinetic data for NBS with norbornene shows a significantly lower second-order rate constant compared to Br₂ with activated systems. This is consistent with its role in providing a low, controlled concentration of the active brominating species. This moderation is precisely why NBS is so effective for selective allylic bromination; it tames the reactivity of bromine, allowing the radical pathway to predominate over the faster, but less selective, electrophilic addition[3][4].

  • Pyridinium Tribromide (PHT) - A Qualitative View: While specific kinetic data for PHT is less commonly reported in comparative studies, it is generally considered a milder and more selective electrophilic brominating agent than liquid bromine. As a stable, crystalline solid, it offers significant handling advantages. Its reactivity is sufficient for the bromination of activated systems like ketones and phenols, but it is less aggressive than Br₂, which can be beneficial for preventing over-bromination.

Conclusion & Practical Recommendations

The selection of a brominating agent is a critical decision that should be guided by a thorough understanding of the desired transformation and the underlying reaction kinetics.

  • For rapid electrophilic addition to alkenes or substitution on highly activated aromatics: Molecular Bromine (Br₂) or Hypobromous Acid (HOBr) are the most kinetically facile options, exhibiting very high second-order rate constants. However, their high reactivity can be difficult to control and presents significant safety hazards.

  • For safer and more controlled electrophilic bromination: Pyridinium Tribromide (PHT) is an excellent alternative. It is a solid, easy to handle, and its moderated reactivity often leads to cleaner reactions and higher yields of the desired product, particularly for substrates sensitive to the harsh conditions of Br₂.

  • For selective bromination at allylic or benzylic positions: N-Bromosuccinimide (NBS) is the undisputed reagent of choice. Its unique ability to maintain a low steady-state concentration of Br₂ kinetically favors the desired radical substitution pathway over competing ionic additions.

By appreciating the distinct kinetic profiles of these reagents, researchers can move beyond trial-and-error and approach their synthetic challenges with a predictive and rational strategy, ultimately leading to more efficient and successful outcomes in the lab.

References

A Comparative Guide to the Environmental Impact of Organobromine Synthesis Routes

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher and drug development professional, the synthesis of organobromine compounds presents a critical duality. These molecules are indispensable building blocks in pharmaceuticals, agrochemicals, and materials science, prized for their unique reactivity in cross-coupling reactions and other transformations.[1][2] However, the traditional methods for their synthesis, along with the environmental persistence of some organobromine products like flame retardants and certain fumigants, have cast a long shadow, prompting a necessary shift towards greener, more sustainable practices.[3][4][5]

This guide provides an in-depth comparison of traditional and modern organobromine synthesis routes, moving beyond mere protocols to dissect the causality behind experimental choices. We will evaluate each methodology through the lens of green chemistry, offering the data and insights necessary to make environmentally conscious and scientifically sound decisions in the laboratory and beyond.

Part 1: The Traditional Benchmark: Synthesis with Elemental Bromine (Br₂)

For decades, the workhorse of organobromine synthesis has been elemental bromine (Br₂). It is a powerful and effective reagent for reactions such as the electrophilic addition to alkenes and the electrophilic substitution of aromatic compounds.[4][6]

Mechanism and Application: In electrophilic aromatic substitution, a Lewis acid catalyst like FeBr₃ is typically used to polarize the Br-Br bond, generating a potent electrophile that attacks the aromatic ring.[6] For additions to alkenes, the electron-rich double bond attacks Br₂, forming a cyclic bromonium ion intermediate, which is then opened by the resulting bromide ion.[7]

The Environmental Reckoning: Despite its efficacy, the use of elemental bromine is fraught with significant environmental and safety concerns:

  • Extreme Hazard: Bromine is a fuming, highly toxic, and corrosive liquid that poses severe inhalation risks and requires specialized handling and storage.[8]

  • Poor Atom Economy: In substitution reactions, for every atom of bromine incorporated into the product, another becomes part of the hydrogen bromide (HBr) byproduct. This results in a theoretical maximum atom economy of only 50%, with the reality often being lower.[6][9] For example, the bromination of propane has an atom economy of about 60.3%.[9]

  • Hazardous Byproducts: The HBr generated is a corrosive acid that must be neutralized and disposed of, adding to the waste stream.[6][8]

  • Problematic Solvents: These reactions have historically employed hazardous chlorinated solvents like carbon tetrachloride (CCl₄) and dichloromethane (DCM), which are toxic and environmentally persistent.[10]

Illustrative Traditional Protocol: Bromination of E-Stilbene with Br₂
  • Preparation: Dissolve E-stilbene (1.0 mmol) in dichloromethane (DCM, 5 mL) in a round-bottom flask equipped with a stir bar.

  • Reagent Addition: In a fume hood, carefully add a solution of elemental bromine (1.0 mmol) in DCM (2 mL) dropwise to the stirring solution at room temperature.

  • Reaction: Stir the mixture until the characteristic reddish-brown color of bromine disappears, indicating consumption of the starting material (monitor by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

  • Extraction & Purification: Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure. The crude product is then purified, typically by recrystallization from ethanol.[7]

Part 2: A Comparative Analysis of Greener Synthesis Routes

The principles of green chemistry—waste prevention, maximizing atom economy, and using safer substances—have catalyzed the development of superior alternatives to elemental bromine.[1][11][12]

Solid Brominating Agents: Enhancing Safety and Selectivity

Replacing liquid bromine with solid, stable reagents mitigates many of the handling hazards.

  • N-Bromosuccinimide (NBS): NBS is a versatile and safer alternative to Br₂ for both electrophilic and radical brominations.[6] It is a crystalline solid that is easier and safer to handle.[8] In polar solvents like DMF, it can provide high para-selectivity for electron-rich aromatic compounds.[13] However, its atom economy is inherently low, as only one bromine atom from the molecule is utilized, and it generates succinimide as a byproduct.[8]

  • Copper(II) Bromide (CuBr₂): CuBr₂ is another solid reagent that serves as both a bromine source and a Lewis acid catalyst. It is particularly effective for the monobromination of phenols and anilines under mild conditions, often at ambient temperature in solvents like acetonitrile, with excellent regioselectivity.[13]

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)
  • Preparation: Dissolve the aromatic substrate (e.g., aniline) (1.0 mmol) in acetonitrile or DMF (2 mL).

  • Reagent Addition: Add N-Bromosuccinimide (1.0 mmol) to the solution in portions at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the reaction's progress using TLC or HPLC.

  • Workup: Upon completion, pour the reaction mixture into water.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product via column chromatography.[13]

In Situ Generation of Bromine: Avoiding the Hazard

This approach avoids the storage and handling of bulk bromine by generating it "on-demand" within the reaction vessel from safer, more stable precursors.

  • Hydrogen Peroxide (H₂O₂)-HBr System: This method uses H₂O₂ to oxidize hydrobromic acid (or a bromide salt in acidic solution) to elemental bromine. It is highly efficient for brominating ketones, uses water as a solvent, and produces no organic waste, making it a cost-effective and sustainable option.[1][11]

  • Oxidant-Bromide Salt Systems: A common industrial and laboratory approach involves reacting a stable bromide salt (e.g., NaBr, KBr) with a strong oxidant. Sodium hypochlorite (NaOCl, bleach) is a cheap and effective choice that generates bromine in situ, with sodium chloride as the primary benign byproduct.[1][11][14] This method can be seamlessly integrated into continuous flow systems, further enhancing safety by minimizing the amount of hazardous material present at any given time.[14][15]

  • Bromide-Bromate Couple: A mixture of bromide and bromate salts, upon acidification, generates bromine in situ. This system is versatile and can be tailored for substitution or addition reactions, with the only byproduct being an aqueous salt solution.[16]

Workflow: In Situ Bromination in a Continuous Flow System

A continuous flow setup offers superior control over reaction parameters and enhances safety.

G cluster_0 Reagent Pumps cluster_1 Microreactor System cluster_2 Workup Pump1 Substrate in Organic Solvent Mixer Pump1->Mixer Pump2 NaBr + NaOCl in Water Pump2->Mixer Reactor Heated Coil Reactor (Reaction Zone) Mixer->Reactor In situ Br₂ generation and reaction Mixer2 Reactor->Mixer2 Quench Quenching Solution (e.g., Na₂S₂O₃) Quench->Mixer2 Separator Liquid-Liquid Separator Mixer2->Separator Quenched Stream Product Product in Organic Phase Separator->Product Waste Aqueous Waste Separator->Waste

Caption: Workflow for in situ bromination in a continuous flow reactor.

Catalytic and Energy-Efficient Methods

These modern approaches reduce waste and energy consumption by using catalysts or alternative energy sources.

  • Electrochemical Bromination: This technique uses electricity to oxidize bromide ions (from a salt like NaBr) at an anode to generate reactive bromine species. It is a highly "green" method as it eliminates the need for chemical oxidants entirely, with electrons serving as the "reagent."[1][11]

  • Photochemical Bromination: Light can be used as an energy source to promote bromination, often involving radical mechanisms or photocatalysts. This can lead to unique selectivities and operate under mild conditions, reducing energy costs associated with heating.[11][17] However, unwanted side reactions can occur, and yields may be variable.[17]

  • Mechanochemistry: Performing reactions in a ball mill without bulk solvents represents a significant step forward in green chemistry.[18] This solvent-free approach can drive bromofunctionalization of olefins using NBS, reducing waste and simplifying purification.[18]

Biocatalytic Bromination: The Ultimate in Selectivity

Nature offers a powerful toolkit for halogenation in the form of enzymes. Halogenases can perform brominations with exquisite regio- and stereoselectivity that are often impossible to achieve with traditional chemical methods.[19][20]

  • Mechanism: These enzymes, such as vanadium-dependent haloperoxidases, use a halide salt (e.g., NaBr) and an oxidant (like H₂O₂) to generate an enzyme-bound electrophilic bromine species, which then selectively functionalizes the substrate.[21]

  • Advantages: Reactions occur in aqueous media under ambient temperature and pressure. The high selectivity minimizes the formation of byproducts and simplifies purification.[2][20]

  • Challenges: The main limitations are often the enzyme's substrate scope, stability, and the need for protein engineering to develop robust biocatalysts for industrial applications.[21]

Part 3: Quantitative Comparison and Workflow Visualization

To facilitate an objective comparison, the following table summarizes the key green chemistry metrics for the discussed synthesis routes.

Synthesis RouteBrominating AgentTypical SolventsAtom Economy (Substitution)E-Factor¹Key AdvantagesKey Disadvantages
Traditional Elemental Bromine (Br₂)DCM, CCl₄, Acetic Acid[10]~40-60%[9]High (>5-50)Inexpensive, powerful reagentHighly hazardous, corrosive HBr waste, poor atom economy[6][8]
Solid Reagents N-Bromosuccinimide (NBS)Acetonitrile, DMF[13][18]~20-40%[8]High (>5-50)Solid, safer to handle, tunable selectivity[6][13]Very low atom economy, stoichiometric waste (succinimide)[8]
In Situ Generation NaBr + NaOCl / H₂O₂Water, Biphasic[1][11][14]~40-60%Low (<1-5)Avoids handling Br₂, uses cheap reagents, benign byproducts (NaCl, H₂O)[11][14]Requires careful control of oxidant stoichiometry
Electrochemical NaBr + ElectricityAcetonitrile, Water[1][11]~40-60%Very Low (<1)No chemical oxidant needed, high efficiency, minimal waste[1]Requires specialized equipment, potential for side reactions
Biocatalytic NaBr + H₂O₂ + EnzymeAqueous Buffer[20][21]~40-60%Very Low (<1)Unmatched selectivity, mild conditions, environmentally benign[19][20]Limited substrate scope, enzyme stability and cost can be issues[21]

¹E-Factor (Mass of Waste / Mass of Product) is highly dependent on the specific reaction, yield, and workup. Values are estimates based on typical bulk chemical production sectors.[22]

Logical Flow for Selecting a Greener Bromination Strategy

The choice of a synthesis route should be a deliberate process guided by the principles of safety, efficiency, and sustainability.

Caption: Decision-making workflow for choosing a bromination method.

Conclusion and Future Outlook

The synthesis of organobromine compounds is at a pivotal juncture. While elemental bromine remains a potent tool, its environmental and safety profile makes it an increasingly untenable choice for sustainable chemical manufacturing. The diverse and innovative alternatives—from safer solid reagents and in situ generation to highly selective enzymatic and electrochemical methods—offer robust and viable pathways that align with the principles of green chemistry.

For researchers, scientists, and drug development professionals, the imperative is clear: to critically evaluate traditional protocols and embrace these greener alternatives. The adoption of continuous flow technology, biocatalysis, and solvent-free methods will not only reduce the environmental footprint of organobromine synthesis but also enhance laboratory safety, improve process efficiency, and ultimately drive the development of more sustainable chemical enterprises.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (Bromomethylene)dimethyliminium bromide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, navigating the complexities of potent chemical reagents from synthesis to disposal is a cornerstone of ensuring a safe and efficient laboratory environment. (Bromomethylene)dimethyliminium bromide, a member of the Vilsmeier reagent family, is a powerful tool in organic synthesis, primarily for formylation and related transformations.[1][2] However, its high reactivity and hazardous nature demand a rigorous and well-understood disposal protocol.

This guide moves beyond a simple checklist, providing a deep, technically-grounded framework for the safe management and disposal of this compound. Our objective is to empower researchers with the knowledge to not only comply with safety regulations but to understand the chemical principles that underpin these essential procedures.

Part 1: Core Hazard Profile & Risk Assessment

Understanding the intrinsic hazards of this compound is the first step in mitigating risk. This compound is not merely a benign laboratory chemical; it is a highly reactive solid with multiple hazard classifications. Most iminium salts are solids that are highly sensitive to moisture, readily hydrolyzing upon contact with moist air.[3]

The primary risks associated with this reagent are its acute toxicity upon exposure through inhalation, ingestion, or skin contact, and its capacity to cause severe irritation to the skin, eyes, and respiratory system.[4]

Table 1: GHS Hazard and Precautionary Summary for this compound

Hazard ClassGHS CodeDescriptionPrecautionary Codes (Examples)
Acute Toxicity, OralH302Harmful if swallowedP301 + P312
Acute Toxicity, DermalH312Harmful in contact with skinP280, P302 + P352 + P312
Acute Toxicity, InhalationH332Harmful if inhaledP261, P304 + P340 + P312
Skin IrritationH315Causes skin irritationP280
Eye IrritationH319Causes serious eye irritationP305 + P351 + P338
Specific Target Organ ToxicityH335May cause respiratory irritationP261, P271

Source: Synthesized from Sigma-Aldrich Safety Information.[4]

The "Why": Mechanistic Insight into Reactivity

This compound is a pre-formed Vilsmeier reagent. These reagents are potent electrophiles due to the highly polarized C=N double bond within the iminium cation.[3][5] This electrophilicity is the source of its synthetic utility but also its primary hazard. Its high reactivity means it will readily react with biological nucleophiles (e.g., water, amines, thiols in the body), leading to cellular damage.

Crucially, the compound is extremely moisture-sensitive. Upon contact with water, it rapidly hydrolyzes. This reaction is not a gentle neutralization; it produces hydrobromic acid (HBr) and N,N-dimethylformamide (DMF), both of which are hazardous in their own right. This hydrolytic instability is why preventing contact with water and even ambient humidity is a critical safety and disposal consideration.

Part 2: Safe Handling and Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as a hazardous waste stream. Direct neutralization by laboratory personnel is not recommended due to the reagent's high reactivity and the hazardous nature of its hydrolysis products. The protocol below outlines the definitive procedure for collection and preparation for pickup by a licensed environmental waste management service.

A. Essential Personal Protective Equipment (PPE) & Engineering Controls

Before handling the waste, ensure all safety barriers are in place.

  • Engineering Controls : All handling of this compound, both active reagent and waste, must be conducted within a properly functioning and certified laboratory chemical fume hood.[6]

  • Eye and Face Protection : Wear chemical safety goggles and a face shield for comprehensive protection against splashes or dust.[7]

  • Skin Protection : Wear a lab coat and chemically resistant gloves. Nitrile or neoprene gloves are recommended, but always consult the manufacturer's compatibility chart.[8]

  • Respiratory Protection : For weighing or transferring operations where dust generation is possible, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required to prevent inhalation.[4]

B. Step-by-Step Waste Collection Procedure
  • Prepare the Waste Container :

    • Select a container made of a compatible material (e.g., glass or a suitable type of plastic that will not be attacked by the chemical or its potential degradation products).[8] The container must have a secure, tightly-sealing lid to prevent moisture ingress and leakage.

    • Ensure the container is clean, dry, and clearly labeled.

  • Label the Container :

    • Affix a "HAZARDOUS WASTE" label to the container before adding any waste.

    • Clearly write the full chemical name: This compound and its CAS Number: 24774-61-6 .

    • List all associated hazards (e.g., Acutely Toxic, Corrosive, Irritant).

  • Transfer the Waste :

    • Working inside a chemical fume hood, carefully transfer the unwanted solid reagent into the designated hazardous waste container using a clean scoop or spatula.

    • Crucially, perform this transfer slowly and carefully to minimize the generation of airborne dust.

    • Securely close the container lid immediately after the transfer is complete.

  • Decontaminate Tools :

    • Any tools (spatulas, weigh boats, etc.) that have come into contact with the chemical must be decontaminated. Rinse them with a suitable organic solvent (e.g., acetone) inside the fume hood.

    • Collect this rinsate as a separate liquid hazardous waste stream. Do not pour it down the drain.

  • Temporary Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area for chemical waste.

    • Ensure the storage area is cool and dry.[8]

    • Store it away from incompatible materials, especially water, strong oxidizing agents, bases, and alkali metals.[7][8]

C. Spill & Emergency Response

Accidents require swift and correct action.

  • Small Spills :

    • Evacuate all non-essential personnel from the immediate area.

    • Wearing the full PPE described above, cover the spill with an inert, dry absorbent material (e.g., Chemizorb®, dry sand, or vermiculite). DO NOT USE WATER.

    • Carefully scoop the absorbed material and spilled solid into the designated hazardous waste container.

    • Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), and place the cloth in the waste container.

    • Wash the area with soap and water once all hazardous material has been removed.

  • Personnel Exposure :

    • Inhalation : Immediately move the affected person to fresh air. Call a poison center or doctor.[7]

    • Skin Contact : Take off all contaminated clothing immediately. Rinse the skin thoroughly with water for at least 15 minutes. Seek immediate medical attention.[7]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.

    • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.

Part 3: Disposal Workflow Visualization

To ensure procedural clarity, the following diagram outlines the decision-making process for managing waste and spills of this compound.

G cluster_start Origin Point cluster_assessment Initial Assessment cluster_spill Spill Response Protocol cluster_routine Routine Disposal Protocol cluster_final Final Disposition start Unwanted this compound assess Is this a spill or routine disposal? start->assess ppe_spill Don Full PPE (Goggles, Face Shield, Gloves, Respirator) assess->ppe_spill Spill ppe_routine Work in Fume Hood Don Appropriate PPE assess->ppe_routine Routine Disposal contain Contain with DRY Inert Absorbent (e.g., sand, Chemizorb®) ppe_spill->contain collect_spill Collect Spill Material into Hazardous Waste Container contain->collect_spill decon_area Decontaminate Spill Area collect_spill->decon_area store Store Sealed Container in Designated Satellite Area decon_area->store prepare Prepare & Label a Compatible 'Hazardous Waste' Container ppe_routine->prepare transfer Carefully Transfer Solid Waste, Minimizing Dust prepare->transfer seal Securely Seal Container transfer->seal seal->store pickup Arrange Pickup by Licensed Environmental Waste Service store->pickup

References

A Senior Application Scientist's Guide to Handling (Bromomethylene)dimethyliminium bromide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of (Bromomethylene)dimethyliminium bromide (CAS No. 24774-61-6). As a Senior Application Scientist, my objective is to equip you with not just the procedural steps but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. This guide is structured to provide immediate, actionable information that is both technically sound and field-proven.

Hazard Identification and Risk Assessment

This compound is a reactive iminium salt utilized in various organic syntheses.[1] Its utility, however, is matched by its hazardous properties, which demand rigorous safety measures. The primary risks are associated with its toxicity, irritancy, and reactivity.[2]

1.1. Chemical and Physical Properties

  • Appearance: Solid[3]

  • Molecular Formula: C₃H₇Br₂N[4]

  • Molecular Weight: 216.90 g/mol [3][4]

  • Melting Point: 148-153 °C[1][3][5]

  • Special Characteristics: Noted as being corrosive, air-sensitive, and a lachrymator (induces tearing).[1]

1.2. GHS Hazard Classification

Understanding the specific hazards is the foundation of a robust safety plan. The Globally Harmonized System (GHS) provides a clear framework for this compound's dangers.

Hazard Class Category Hazard Statement Source(s)
Acute Toxicity, Oral4H302: Harmful if swallowed[6]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[6]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[6]
Skin Irritation2H315: Causes skin irritation[6]
Eye Irritation2 / 2AH319: Causes serious eye irritation[6]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[6]

The signal word for this chemical is "Warning" .[2] These classifications are not merely administrative; they dictate the minimum level of personal protective equipment (PPE) and engineering controls required for safe handling.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the risks of exposure through inhalation, dermal contact, and eye contact. The selection of PPE must be deliberate and based on the specific tasks being performed.

Protection Type Required Equipment Rationale and Specifications Source(s)
Respiratory Protection NIOSH-approved N95 dust mask or higher (e.g., elastomeric half-mask respirator with P100 filters)The compound is a solid that can form airborne dust and is harmful if inhaled, causing respiratory irritation. An N95 mask is the minimum requirement for handling small quantities of the powder. For tasks with a higher potential for aerosolization, a respirator with a higher protection factor is recommended.[7][8]
Eye and Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.Due to its classification as a serious eye irritant and a lachrymator, standard safety glasses are insufficient. Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory. A face shield should be worn over goggles when handling larger quantities or during procedures with a risk of splashing.[9][10]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).The compound is harmful in contact with skin and causes skin irritation. Gloves must be inspected for integrity before each use. Double-gloving is recommended for extended handling periods. After handling, remove gloves properly and wash hands thoroughly.[9]
Body Protection Impervious laboratory coat, long pants, and closed-toe shoes.To prevent accidental skin contact, a fully buttoned lab coat is required. For procedures with a higher risk of spills or splashes, consider wearing fire/flame-resistant and impervious clothing or a chemical-resistant apron over the lab coat.[9][10]

Safe Handling and Operations Workflow

Adherence to a systematic workflow is critical for minimizing exposure and preventing accidents. The following steps outline a standard procedure for working with this compound.

Procedural Steps
  • Preparation and Area Setup:

    • Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[10]

    • Conduct all manipulations of the solid compound within a certified chemical fume hood to control dust and vapors.[10]

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary glassware and equipment before retrieving the chemical from storage.

  • Donning PPE:

    • Put on all required PPE as outlined in the table above, starting with body protection, then respiratory protection, followed by eye/face protection, and finally gloves.

  • Chemical Handling:

    • Retrieve the container from its designated storage location, which should be a dry, well-ventilated, and potentially refrigerated area to maintain quality.[10]

    • As the compound is air-sensitive, minimize the time the container is open.[10] If possible, work under an inert atmosphere (e.g., nitrogen or argon).

    • Carefully weigh the required amount of the solid, avoiding the creation of dust. Use a spatula and weigh paper or a weighing boat.

    • Close the primary container tightly immediately after dispensing.

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Post-Handling and Cleanup:

    • Decontaminate any non-disposable equipment that came into contact with the chemical.

    • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

    • Dispose of all contaminated disposable materials (gloves, bench paper, weighing boats) in a designated hazardous waste container.

  • Doffing PPE:

    • Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Gloves should be removed first, followed by eye/face protection, lab coat, and finally respiratory protection.

    • Wash hands thoroughly with soap and water after removing all PPE.

Operational Workflow Diagram

G Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A 1. Verify Safety Equipment (Eyewash, Shower, Fume Hood) B 2. Prepare Work Area (Bench Cover, Equipment) A->B C 3. Don Full PPE B->C D 4. Retrieve Chemical (Minimize Air Exposure) C->D Proceed to Handling E 5. Weigh and Dispense (Avoid Dust Generation) D->E F 6. Perform Reaction/ Procedure E->F G 7. Decontaminate Equipment F->G Procedure Complete H 8. Dispose of Waste G->H I 9. Doff PPE Carefully H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for handling this compound.

Emergency Procedures

Immediate and correct response to an exposure or spill is vital.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell or has difficulty breathing, seek immediate medical attention.[9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[9]

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[9]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9]

  • Spill Response:

    • Evacuate the immediate area.

    • Ensure proper PPE is worn before attempting cleanup.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.

Waste Disposal Plan

The disposal of this compound and associated waste must be handled with the same level of care as its use.

  • Segregation: All waste contaminated with this chemical, including excess reagent, contaminated PPE, and cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[11]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated, secure area, away from incompatible materials, until it is collected for disposal.

  • Disposal: The final disposal must be conducted through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[9][10] Do not attempt to dispose of this chemical down the drain or in regular trash. Halogenated organic compounds often require specific disposal routes, such as high-temperature incineration.[12]

By integrating these safety protocols into your daily laboratory operations, you foster an environment where cutting-edge research can be conducted without compromising the well-being of the professionals who make it possible.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.